molecular formula C7H14O2 B075166 2,2-Dimethylpentanoic acid CAS No. 1185-39-3

2,2-Dimethylpentanoic acid

Cat. No.: B075166
CAS No.: 1185-39-3
M. Wt: 130.18 g/mol
InChI Key: ZRYCZAWRXHAAPZ-UHFFFAOYSA-N
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Description

2,2-Dimethylpentanoic acid is a versatile, high-purity branched-chain fatty acid of significant interest in synthetic organic chemistry and materials science research. Its defining structural feature is the sterically hindered, quaternary alpha-carbon, which confers unique reactivity and physical properties compared to linear carboxylic acids. Researchers primarily utilize this compound as a sophisticated building block for the synthesis of complex molecules, including ligands for catalysis, liquid crystals, and advanced polymers. The steric bulk adjacent to the carboxylic acid group can be leveraged to influence the stereoselectivity of reactions, control polymer chain conformation, and enhance the thermal stability of resulting materials. In medicinal chemistry, its scaffold serves as a valuable precursor for introducing lipophilic, tert-butyl-like motifs into target compounds, potentially modulating their pharmacokinetic properties. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-dimethylpentanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYCZAWRXHAAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70152141
Record name 2,2-Dimethylvaleric acid
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Molecular Weight

130.18 g/mol
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CAS No.

1185-39-3
Record name 2,2-Dimethylpentanoic acid
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Record name 2,2-Dimethylpentanoic acid
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Record name 2,2-Dimethylvaleric acid
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Record name 2,2-DIMETHYLVALERIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylpentanoic Acid: Properties, Synthesis, Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethylpentanoic acid (CAS No. 1185-39-3), a branched-chain carboxylic acid. The document details its physicochemical properties, outlines potential synthetic and analytical methodologies, and explores its emerging role in drug discovery and development. Particular focus is given to the potential modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and its influence on the γ-aminobutyric acid (GABA) system. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and pharmacology.

Chemical and Physical Properties

This compound, also known as 2,2-dimethylvaleric acid, is a seven-carbon branched-chain fatty acid.[1] Its structure features a pentanoic acid backbone with two methyl groups attached to the alpha-carbon.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1185-39-3[2][3]
Molecular Formula C₇H₁₄O₂[2][3]
Molecular Weight 130.18 g/mol [3]
Density 0.918 g/mL at 20 °C[4]
Boiling Point 200-205 °C[4]
Melting Point -55.77 °C (estimate)[4]
Flash Point 200-205 °C[4]
Refractive Index n20/D 1.422[5]
pKa ~4.969 (estimate)[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be challenging due to steric hindrance around the quaternary α-carbon. A common retrosynthetic approach involves the alkylation of a suitable enolate. A potential synthetic route is outlined below.

Reaction Scheme:

synthesis Propyl magnesium bromide Propyl magnesium bromide Intermediate Ketimine Intermediate Ketimine Propyl magnesium bromide->Intermediate Ketimine 1. Diethyl ether tert-Butyl cyanide tert-Butyl cyanide tert-Butyl cyanide->Intermediate Ketimine This compound This compound Intermediate Ketimine->this compound 2. H3O+ (hydrolysis)

Caption: Proposed synthesis of this compound.

Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are reacted with 1-bromopropane (B46711) in anhydrous diethyl ether to form propyl magnesium bromide.

  • Grignard Reaction: The solution of propyl magnesium bromide is cooled in an ice bath. A solution of tert-butyl cyanide in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The resulting intermediate ketimine is hydrolyzed by the slow addition of aqueous acid (e.g., 10% H₂SO₄). The mixture is then heated under reflux to ensure complete hydrolysis to the carboxylic acid.

  • Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

Note: A previously attempted synthesis via nucleophilic substitution of 2-chloro-2-methylpentane (B1597335) with sodium cyanide followed by hydrolysis was reported to be unsuccessful, likely due to steric hindrance at the tertiary carbon, leading to elimination rather than substitution.[3][7]

Analytical Methodologies

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound, typically requiring derivatization to increase its volatility.

Sample Preparation and Derivatization:

  • Extraction: For biological samples, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) under acidic conditions can be employed.

  • Derivatization: The extracted and dried sample is derivatized to form a more volatile ester. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester using diazomethane (B1218177) or an acidic methanol (B129727) solution.

GC-MS Parameters (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 250 °C).

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • ~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~1.5 ppm (t, 2H): Methylene group adjacent to the terminal methyl group (-CH₂-CH₃).

  • ~1.2 ppm (s, 6H): Two methyl groups on the α-carbon (-C(CH₃)₂-).

  • ~0.9 ppm (t, 3H): Terminal methyl group (-CH₂-CH₃).

  • ~1.4 ppm (sextet, 2H): Methylene group (-CH₂-CH₂-CH₃).

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • ~185 ppm: Carboxylic acid carbon (-COOH).

  • ~45 ppm: Quaternary α-carbon (-C(CH₃)₂-).

  • ~40 ppm: Methylene group (-CH₂-CH₂-CH₃).

  • ~25 ppm: Methyl groups on the α-carbon (-C(CH₃)₂-).

  • ~17 ppm: Methylene group (-CH₂-CH₃).

  • ~14 ppm: Terminal methyl group (-CH₂-CH₃).

Applications in Drug Development

While this compound itself is not a widely used therapeutic agent, its structural motif is of interest in medicinal chemistry. Its derivatives have shown potential as modulators of key biological targets.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Derivatives of this compound have been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.

ppar_pathway cluster_ligand Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMPA_Derivative 2,2-Dimethylpentanoic Acid Derivative PPAR PPARα/γ DMPA_Derivative->PPAR Binds PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA) PPAR_RXR_Complex->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Regulation Regulation of Lipid and Glucose Metabolism Gene_Transcription->Metabolic_Regulation gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DMPA_Derivative 2,2-Dimethylpentanoic Acid Derivative GABA_Synthesis GABA Synthesis/ Metabolism DMPA_Derivative->GABA_Synthesis Modulates GABA_Vesicle GABA GABA_Synthesis->GABA_Vesicle Increases GABA_Released GABA GABA_Vesicle->GABA_Released Release GABA_Receptor GABA Receptor GABA_Released->GABA_Receptor Binds Neuronal_Inhibition Increased Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition workflow Synthesis Synthesis Workup Workup Synthesis->Workup Purification Purification Workup->Purification Structural_Analysis Structural_Analysis Purification->Structural_Analysis NMR, MS Purity_Assessment Purity_Assessment Purification->Purity_Assessment GC, HPLC Biological_Screening Biological_Screening Structural_Analysis->Biological_Screening Purity_Assessment->Biological_Screening

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpentanoic acid, also known as 2,2-dimethylvaleric acid, is a branched-chain fatty acid (BCFA) with the chemical formula C7H14O2.[1] As a member of the carboxylic acid family, its unique structural characteristics, particularly the gem-dimethyl group at the alpha-position, influence its physical and chemical behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and presents logical workflows for its synthesis and analysis. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some reported values, particularly for melting and boiling points, show variation in the literature, which may be attributable to different experimental conditions or the presence of impurities.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2,2-Dimethylvaleric acid, Neoheptanoic acid[2]
CAS Number 1185-39-3[3]
Molecular Formula C7H14O2[3]
Molar Mass 130.18 g/mol [3]
Appearance Clear, colorless to light yellow/orange liquid[1]
Density 0.918 g/mL at 20 °C[3]
Melting Point -55.77 °C (estimate)[1]
Boiling Point 200-205 °C (at 760 Torr)[1]
101-102 °C (at 11 Torr)
Acid Dissociation Constant (pKa) 4.969 at 25 °C[1]
Vapor Pressure 0.0889 mmHg at 25 °C[1]
Flash Point 200-205 °C[1]
Refractive Index (n20/D) 1.422[1]
Octanol/Water Partition Coefficient (XLogP3) 2.1[2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the characterization of a chemical compound. The following sections detail generalized, yet comprehensive, protocols for measuring key properties of carboxylic acids like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is highly effective.[4][5]

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small-diameter test tube or a fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

  • Apparatus Setup: The test tube assembly is securely attached to a thermometer. This unit is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heat distribution.[6]

  • Heating: The heating bath is heated gently. As the temperature rises, dissolved air will first be expelled from the capillary tube. As the temperature approaches the boiling point, the vapor pressure of the sample will increase, forcing a steady stream of bubbles to emerge from the open end of the inverted capillary.[7]

  • Observation: The heating is discontinued (B1498344) once a continuous and rapid stream of bubbles is observed. The apparatus is allowed to cool slowly.

  • Boiling Point Determination: The boiling point is recorded as the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. At this precise moment, the vapor pressure inside the capillary equals the external atmospheric pressure.[4]

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining the pKa of a substance by monitoring pH changes during the neutralization of the acid with a strong base.[8][9]

Methodology:

  • System Calibration: A potentiometer (pH meter) is calibrated using a minimum of three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[10]

  • Sample Preparation: A solution of this compound is prepared in water or a suitable co-solvent if solubility is low. The concentration should be sufficient to produce a detectable change in the titration curve (typically ≥ 10⁻⁴ M).[9] To maintain a constant ionic strength, a background electrolyte like KCl is added. The solution is purged with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.[10]

  • Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.[10]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to stabilize before each reading.

  • Data Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The equivalence point is identified as the inflection point of the curve. The pKa is determined from the pH value at the half-equivalence point, as described by the Henderson-Hasselbalch equation.[8]

Determination of Aqueous Solubility (Turbidimetric Method)

The solubility of a sparingly soluble compound like a fatty acid can be assessed by monitoring the turbidity of a solution as the concentration of the analyte is increased.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a water-miscible organic solvent.

  • Serial Dilutions: A series of aqueous solutions with increasing concentrations of the fatty acid are prepared by adding known volumes of the stock solution to a buffered aqueous medium.

  • Turbidity Measurement: The turbidity of each solution is measured using a turbidimeter or a spectrophotometer at a wavelength where the compound does not absorb.[11]

  • Solubility Limit Determination: The point at which a sharp increase in turbidity is observed corresponds to the formation of a separate phase (e.g., micelles or an oil phase), indicating that the solubility limit of the compound in the aqueous medium has been exceeded.[12] The concentration just before this sharp increase is taken as the aqueous solubility.

  • Confirmation: Dynamic Light Scattering (DLS) can be used as a complementary technique to detect the formation and size of supramolecular assemblies or particles as the concentration approaches and surpasses the solubility limit.[11]

Logical and Experimental Workflows

Visualizing experimental and logical processes is crucial for understanding complex chemical procedures and relationships. The following diagrams, created using the DOT language, illustrate key workflows relevant to this compound.

Proposed Synthesis and Rationale

The synthesis of this compound via nucleophilic substitution presents a classic example of steric hindrance influencing reaction pathways. A common textbook approach involving a nitrile intermediate fails for this specific structure.

G cluster_failed Attempted SN2 Pathway (Ineffective) cluster_viable Alternative Grignard Pathway (Viable) start_failed 2-Chloro-2-methylpentane (B1597335) (Tertiary Halide) reagent_failed NaCN start_failed->reagent_failed no_reaction No Reaction! (Elimination Occurs) intermediate_failed 2-Cyano-2-methylpentane (Intended Intermediate) reagent_failed->intermediate_failed SN2 Attack Blocked by Steric Hindrance reagent_failed->no_reaction hydrolysis_failed Acid Hydrolysis (H3O+) intermediate_failed->hydrolysis_failed product_failed This compound (Desired Product) hydrolysis_failed->product_failed product_viable This compound start_viable 2-Chloro-2-methylpentane reagent_mg Mg, Ether start_viable->reagent_mg grignard Grignard Reagent reagent_mg->grignard reagent_co2 1. CO2 (gas) 2. H3O+ (workup) grignard->reagent_co2 reagent_co2->product_viable

Caption: Synthetic pathways for this compound.

The diagram above illustrates why the direct nucleophilic substitution (SN2) reaction of 2-chloro-2-methylpentane with sodium cyanide is ineffective due to the steric hindrance of the tertiary carbon, leading to elimination rather than substitution.[13][14] A more viable synthetic route involves the formation of a Grignard reagent followed by carboxylation.

Analytical Workflow for Purity and Identification

The characterization of a synthesized or isolated sample of this compound requires a multi-step analytical approach to confirm its identity and quantify its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, often requiring derivatization to improve the volatility of the carboxylic acid.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Sample containing This compound extraction Solvent Extraction (e.g., with iso-octane) sample->extraction derivatization Derivatization (e.g., to PFBBr ester) extraction->derivatization Increases volatility injection Injection into GC derivatization->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometry (Ionization & Detection) separation->detection Separated Analytes rt Retention Time (RT) (Compound ID) detection->rt ms Mass Spectrum (Structural Confirmation) detection->ms quant Peak Area (Quantification) detection->quant

Caption: Analytical workflow for this compound via GC-MS.

This workflow outlines the key steps, from sample preparation involving extraction and derivatization to make the analyte suitable for gas chromatography, through to analysis and data interpretation.[1][15][16] The retention time provides identification against a known standard, the mass spectrum confirms the molecular structure, and the integrated peak area allows for quantification.[16]

Metabolic Context of Branched-Chain Fatty Acids

As a BCFA, this compound is related to a class of fatty acids that undergo specialized metabolic processing. BCFAs with a methyl group at the β-carbon (C3), like phytanic acid, cannot be directly metabolized by β-oxidation and must first undergo α-oxidation in the peroxisome.[17][18]

G cluster_alpha Peroxisomal α-Oxidation cluster_beta Mitochondrial/Peroxisomal β-Oxidation bcfa β-Methylated BCFA (e.g., Phytanic Acid) coa Phytanoyl-CoA bcfa->coa Activation hydroxylation Hydroxylation (PHYH enzyme) coa->hydroxylation cleavage Cleavage (HACL1 enzyme) hydroxylation->cleavage pristanal Pristanal cleavage->pristanal pristanic Pristanic Acid pristanal->pristanic Oxidation beta_ox β-Oxidation Spiral pristanic->beta_ox products Propionyl-CoA + Acetyl-CoA beta_ox->products Yields

Caption: Simplified metabolic pathway for branched-chain fatty acids.

This diagram shows the initial α-oxidation steps required for BCFAs with β-position methyl branches to produce a substrate, pristanic acid, which can then enter the standard β-oxidation pathway for energy production.[17][19] This specialized pathway is critical for the metabolism of certain dietary lipids.[18]

References

An In-depth Technical Guide to 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2-Dimethylpentanoic acid, with a focus on its molecular weight and chemical formula. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Physicochemical Properties

This compound, also known as 2,2-dimethylvaleric acid, is a branched-chain carboxylic acid.[1][2] Its chemical structure and properties are of interest in various chemical synthesis and research applications.

Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular FormulaC7H14O2[1][3][4]
Molecular Weight130.19 g/mol [1]
CAS Registry Number1185-39-3[1][3]
Density0.918 g/mL at 20 °C[1][3]
IUPAC NameThis compound[2]
SMILESCCCC(C)(C)C(O)=O[1]
InChIKeyZRYCZAWRXHAAPZ-UHFFFAOYSA-N[1][2]

Experimental Protocols

The characterization of this compound relies on standard analytical techniques. Below is a detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common method for the identification and quantification of volatile and semi-volatile organic compounds.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of a this compound sample and confirm its molecular weight.

Materials:

  • This compound sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • High-purity solvent (e.g., Dichloromethane or Hexane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of the this compound sample into a clean glass vial.

    • Add 1 mL of the high-purity solvent to dissolve the sample.

    • To facilitate volatilization, add 100 µL of the derivatizing agent to the solution.

    • Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Allow the sample to cool to room temperature before analysis.

  • GC-MS Instrumentation Setup:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • The retention time of the derivatized this compound peak will be used for identification.

    • The mass spectrum of the peak will be analyzed to confirm the molecular ion and fragmentation pattern, which should be consistent with the structure of the derivatized compound.

    • Purity is determined by calculating the peak area of the analyte relative to the total peak area of all components in the chromatogram.

Visualizations

The following diagrams illustrate key workflows relevant to the characterization and potential application of chemical compounds like this compound.

Chemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Purity Purity Assessment GCMS->Purity Structure Structure Elucidation NMR->Structure FTIR->Structure

Caption: Workflow for the synthesis and characterization of a chemical compound.

Logical_Relationship A Molecular Formula (C7H14O2) B Molecular Weight (130.19 g/mol) A->B C Chemical Structure A->C D Physicochemical Properties (e.g., Density, Polarity) C->D E Analytical Data (GC-MS, NMR) C->E

Caption: Relationship between molecular formula, structure, and properties.

References

solubility of 2,2-Dimethylpentanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2,2-Dimethylpentanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a seven-carbon branched-chain carboxylic acid, presents a molecular structure that influences its physicochemical properties, most notably its solubility in various media. Understanding its behavior in organic solvents is crucial for a range of applications, including chemical synthesis, formulation development, and drug delivery. This technical guide provides a comprehensive overview of the solubility of this compound, including comparative data from structurally similar carboxylic acids, detailed experimental protocols for solubility determination, and a discussion of the factors governing its solubility.

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, it is generally characterized as being soluble in common organic solvents. To provide a quantitative perspective, this guide presents solubility data for analogous compounds, including heptanoic acid (a straight-chain C7 isomer), valeric acid (a straight-chain C5 acid), and pivalic acid (a branched-chain C5 acid with a tert-butyl group analogous to the 2,2-dimethyl group). These analogs serve as valuable reference points for estimating the solubility behavior of this compound.

Factors Influencing the Solubility of Carboxylic Acids in Organic Solvents

The solubility of a carboxylic acid in an organic solvent is a result of the interplay between the solute's and solvent's molecular properties. Key factors include:

  • Polarity: The carboxyl group (-COOH) is polar and capable of hydrogen bonding. The solubility in polar organic solvents is influenced by the ability of the solvent to interact with this functional group.

  • Hydrocarbon Chain: The nonpolar alkyl chain of the carboxylic acid interacts with the organic solvent through van der Waals forces. The size and branching of this chain play a significant role.

  • Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent are critical in determining its capacity to solvate the carboxylic acid.

  • Temperature: Generally, solubility increases with temperature, although the extent of this effect varies depending on the specific solute-solvent system.

  • Presence of Water: Trace amounts of water in organic solvents can, in some cases, enhance the solubility of carboxylic acids.[1]

The diagram below illustrates the key relationships influencing the solubility of carboxylic acids.

G Factors Affecting Carboxylic Acid Solubility Solubility Solubility of Carboxylic Acid in Organic Solvent Solute Solute Properties (this compound) Solute->Solubility Polarity Polarity of -COOH group Solute->Polarity H_Bonding Hydrogen Bonding Solute->H_Bonding Chain Alkyl Chain (Size & Branching) Solute->Chain Solvent Solvent Properties Solvent->Solubility Solvent_Polarity Solvent Polarity Solvent->Solvent_Polarity Solvent_H_Bonding Solvent H-Bonding Capability Solvent->Solvent_H_Bonding Solvent_Size Solvent Molecular Size Solvent->Solvent_Size Conditions System Conditions Conditions->Solubility Temperature Temperature Conditions->Temperature Water_Content Water Content Conditions->Water_Content

Caption: Key factors influencing the solubility of carboxylic acids.

Quantitative Solubility Data of Analogous Carboxylic Acids

The following tables summarize the available quantitative solubility data for heptanoic acid, valeric acid, and pivalic acid in various organic solvents. This information provides a basis for estimating the solubility of this compound.

Table 1: Solubility of Heptanoic Acid (C7H14O2) in Organic Solvents

SolventSolubilityTemperature (°C)
EthanolSoluble[2]15[2]
Diethyl EtherSoluble[2]15[2]
AcetoneSoluble[2]Not Specified
ChloroformSoluble[3]Not Specified
Dimethylformamide (DMF)Soluble[2]15[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]15[2]

Table 2: Solubility of Valeric Acid (C5H10O2) in Organic Solvents

SolventSolubilityTemperature (°C)
EthanolSoluble[4][5]Not Specified
Diethyl EtherSoluble[4][5]Not Specified

Table 3: Solubility of Pivalic Acid (C5H10O2) in Organic Solvents

SolventSolubility ( g/100 g solvent)Temperature (°C)
EthanolVery Soluble[6]Not Specified
Diethyl EtherVery Soluble[6]Not Specified

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[7]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid solute with a solvent over a specified period and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV/Vis spectrophotometry.

The following diagram outlines the general workflow for solubility determination.

G Experimental Workflow for Solubility Determination Start Start Prep Prepare Supersaturated Solution Start->Prep Equilibrate Equilibrate at Constant Temperature (24-72h) Prep->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation/Settling) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Dilute Dilute Saturated Solution Filter->Dilute Analyze Analyze Concentration (HPLC or UV/Vis) Dilute->Analyze End End Analyze->End

Caption: General workflow for solubility determination.

Analytical Quantification

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the concentration of a solute.[8]

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

  • Column: A C18 reversed-phase column is commonly used.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Calibration: A calibration curve is generated by injecting standard solutions of known concentrations of this compound.

  • Analysis: The concentration of the diluted sample is determined by comparing its peak area to the calibration curve.

4.2.2. UV/Vis Spectrophotometry

For compounds with a suitable chromophore, UV/Vis spectrophotometry offers a simpler and faster method for concentration determination.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent is determined by scanning a solution of the compound across a range of UV-visible wavelengths.

  • Calibration: A standard curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

  • Analysis: The absorbance of the diluted sample is measured, and its concentration is calculated using the Beer-Lambert law and the standard curve.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is limited, its structural characteristics suggest good solubility in a range of common organic solvents. By referencing the solubility of analogous carboxylic acids such as heptanoic acid, valeric acid, and pivalic acid, researchers can make informed estimations for their experimental designs. The detailed experimental protocols provided in this guide, particularly the shake-flask method coupled with HPLC or UV/Vis analysis, offer a robust framework for the accurate determination of its solubility. A thorough understanding of the factors influencing solubility and the application of standardized experimental methods are essential for the successful utilization of this compound in scientific research and development.

References

An In-Depth Technical Guide to the Spectral Data of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethylpentanoic acid (also known as 2,2-dimethylvaleric acid) is a branched-chain carboxylic acid with the chemical formula C₇H₁₄O₂. Its structure, featuring a quaternary carbon at the alpha position, gives rise to distinct spectral characteristics. This guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for researchers, scientists, and professionals in drug development. The information herein is crucial for the identification, characterization, and purity assessment of this compound.

Data Presentation

The spectral data for this compound is summarized in the following tables. It is important to note that while some of this data is from experimental sources, the NMR data is largely predicted based on established principles of spectroscopy and analysis of analogous structures due to the limited availability of complete, published experimental spectra.

¹H NMR (Proton NMR) Spectral Data (Predicted)

ProtonsChemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)
-COOH10.0 - 12.0Singlet (broad)1HN/A
-CH₂- (C4)1.45 - 1.55Triplet2H~7.5
-CH₂- (C3)1.25 - 1.35Sextet2H~7.5
-C(CH₃)₂1.15 - 1.25Singlet6HN/A
-CH₃ (C5)0.85 - 0.95Triplet3H~7.5

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Carbon AtomChemical Shift (δ) (ppm)
C=O (C1)180 - 185
-C(CH₃)₂ (C2)40 - 45
-CH₂- (C3)35 - 40
-C(CH₃)₂20 - 25
-CH₂- (C4)15 - 20
-CH₃ (C5)10 - 15

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2500-3300O-H stretch (from carboxylic acid)Strong, Broad
2960-2870C-H stretch (from alkyl groups)Strong
~1710C=O stretch (from carboxylic acid)Strong, Sharp
~1465C-H bend (from -CH₂- and -CH₃)Medium
~1280C-O stretch (from carboxylic acid)Medium
~930O-H bend (out-of-plane, from carboxylic acid dimer)Medium, Broad

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by fragmentation patterns typical for branched carboxylic acids. The molecular ion peak is often weak or absent.

m/zProposed Fragment IonRelative Abundance
130[C₇H₁₄O₂]⁺ (Molecular Ion)Very Low
88[M - C₃H₆]⁺ (McLafferty rearrangement)High
85[M - COOH]⁺ or [C₅H₉O]⁺High
43[C₃H₇]⁺High

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The NMR tube is placed in the spectrometer probe. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize homogeneity. For ¹H NMR, a standard 90° pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum is conveniently acquired using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin capillary film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded first. The prepared sample is then placed in the spectrometer's beam path. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is typically used. The sample molecules are bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Library Search, Fragmentation Analysis MS->Process_MS Analyze_NMR Chemical Shifts, Coupling Constants, Integration Process_NMR->Analyze_NMR Analyze_IR Functional Group Identification Process_IR->Analyze_IR Analyze_MS Molecular Weight, Fragmentation Pattern Process_MS->Analyze_MS Structure Structural Elucidation & Characterization Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Workflow for Spectroscopic Analysis of a Chemical Compound.

Synthesis of 2,2-Dimethylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary synthetic routes to 2,2-dimethylpentanoic acid, a neoalkanoic acid of interest in various chemical and pharmaceutical applications. The document details two principal successful methodologies: the carboxylation of a Grignard reagent and the Koch-Haaf reaction. A common but unsuccessful synthetic attempt via nucleophilic substitution is also discussed to provide a comprehensive understanding of the challenges associated with the synthesis of sterically hindered carboxylic acids. This guide includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the reaction pathways and workflows to aid in laboratory-scale synthesis and process development.

Introduction

This compound, also known as neoheptanoic acid, is a seven-carbon branched-chain carboxylic acid. Its structure, featuring a quaternary carbon center adjacent to the carboxyl group, imparts significant steric hindrance. This unique structural motif is responsible for the compound's characteristic properties, such as thermal and oxidative stability, which are of interest in the development of pharmaceuticals, lubricants, and polymers. The synthesis of such sterically hindered acids presents unique challenges, often precluding traditional synthetic methodologies. This guide explores the most viable pathways for the preparation of this compound, providing detailed practical guidance for its synthesis.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is most effectively achieved through methods that can accommodate the formation of a sterically encumbered carboxylic acid moiety. The two most prominent and successful routes are the Grignard reaction with carbon dioxide and the Koch-Haaf reaction. An alternative, more intuitive approach via a Williamson ether synthesis-like substitution reaction, however, proves to be ineffective.

Unsuccessful Route: Nucleophilic Substitution (S\textsubscript{N}2)

A common strategy for the synthesis of carboxylic acids involves the reaction of an alkyl halide with sodium cyanide, followed by hydrolysis of the resulting nitrile. However, in the case of this compound, the logical precursor would be a tertiary alkyl halide, such as 2-chloro-2-methylpentane (B1597335). The reaction of this substrate with sodium cyanide fails to produce the desired nitrile intermediate.[1][2]

The failure of this pathway is attributed to the high degree of steric hindrance at the tertiary carbon center, which prevents the backside attack required for an S\textsubscript{N}2 reaction. Instead, the cyanide ion acts as a base, leading to an E2 elimination reaction, which yields an alkene as the major product.[1][2]

Recommended Synthetic Routes

Grignard Reagent Carboxylation

The carboxylation of a Grignard reagent is a robust and reliable method for the laboratory-scale synthesis of this compound. This multi-step process involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide (dry ice) and subsequent acidic workup.[3]

Logical Workflow for Grignard Synthesis

cluster_0 Grignard Reagent Formation cluster_1 Carboxylation cluster_2 Acidic Workup 2-chloro-2-methylpentane 2-chloro-2-methylpentane Grignard Reagent Grignard Reagent 2-chloro-2-methylpentane->Grignard Reagent  Mg, dry ether   Magnesium Carboxylate Magnesium Carboxylate Grignard Reagent->Magnesium Carboxylate  1. CO2 (dry ice)  2. Ether   This compound This compound Magnesium Carboxylate->this compound  H3O+  

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Materials:

  • 2-chloro-2-methylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Concentrated hydrochloric acid

  • Iodine (crystal, as initiator)

Procedure:

Step 1: Formation of the Grignard Reagent

  • All glassware must be thoroughly dried in an oven and assembled hot under a nitrogen atmosphere to exclude moisture.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 2-chloro-2-methylpentane (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining 2-chloro-2-methylpentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate beaker, crush a generous excess of dry ice.

  • Slowly and carefully, pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

  • Allow the excess dry ice to sublime.

Step 3: Acidic Workup and Purification

  • To the reaction mixture, slowly add a cold solution of dilute hydrochloric acid with stirring to dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. The organic layer containing the carboxylic acid will separate from the aqueous layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by distillation under reduced pressure.

Koch-Haaf Reaction

The Koch-Haaf reaction is an industrially significant method for the synthesis of tertiary carboxylic acids.[4][5] This reaction involves the carbonylation of an alcohol or alkene under strongly acidic conditions. Carbon monoxide is often generated in situ from formic acid, which makes the procedure more amenable to a laboratory setting.[6]

Reaction Pathway for the Koch-Haaf Synthesis

2-methyl-2-pentanol (B124083) 2-methyl-2-pentanol Carbocation Carbocation 2-methyl-2-pentanol->Carbocation  H2SO4  (-H2O)   Acylium Ion Acylium Ion Carbocation->Acylium Ion  CO (from HCOOH)   This compound This compound Acylium Ion->this compound  H2O  

Caption: Key intermediates in the Koch-Haaf synthesis of this compound.

Materials:

  • 2-methyl-2-pentanol

  • Concentrated sulfuric acid (98%)

  • Formic acid (98-100%)

  • Ice-cold water

  • Diethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet, place chilled concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a low temperature.

  • In the dropping funnel, prepare a mixture of 2-methyl-2-pentanol (1 equivalent) and formic acid (1.2 equivalents).

  • Add the alcohol-formic acid mixture dropwise to the vigorously stirred sulfuric acid, ensuring the temperature remains below 10 °C. The addition should be slow to control the evolution of carbon monoxide.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, and then let it slowly warm to room temperature and stir overnight.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

  • Extract the aqueous mixture with three portions of diethyl ether.

  • Combine the organic extracts and wash them with water and then brine.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Quantitative Data Summary

ParameterGrignard CarboxylationKoch-Haaf ReactionNucleophilic Substitution (S\textsubscript{N}2)
Precursor(s) 2-chloro-2-methylpentane2-methyl-2-pentanol, Formic Acid2-chloro-2-methylpentane, NaCN
Key Reagents Mg, CO\textsubscript{2} (dry ice)H\textsubscript{2}SO\textsubscript{4}NaCN, H\textsubscript{3}O\textsuperscript{+}
Typical Yield 50-90%[2]>80%[5]0% (Elimination product predominates)[1][2]
Reaction Conditions Anhydrous, low temperature for carboxylationStrongly acidic, low to ambient temperature-
Scalability Good for laboratory scaleExcellent for industrial scaleNot applicable
Purity of Crude Good, requires purificationGood, requires purificationNot applicable

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm\textsuperscript{-1} due to the O-H stretching of the carboxylic acid, and a strong absorption band around 1700 cm\textsuperscript{-1} corresponding to the C=O stretching are characteristic.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • \textsuperscript{1}H NMR: The spectrum is expected to show signals for the propyl group protons and a singlet for the two methyl groups at the C2 position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

    • \textsuperscript{13}C NMR: The spectrum will show distinct signals for all seven carbon atoms, including the characteristic carbonyl carbon signal in the range of 170-180 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (130.18 g/mol ).[7]

Conclusion

The synthesis of this compound is most reliably achieved via the carboxylation of a Grignard reagent or through the Koch-Haaf reaction. The Grignard route is well-suited for laboratory-scale preparations, offering good yields and procedural simplicity, provided that anhydrous conditions are maintained. The Koch-Haaf reaction is a powerful industrial method that can also be adapted for laboratory use, providing high yields from readily available precursors. The attempted synthesis through nucleophilic substitution of a tertiary halide is not a viable route due to competing elimination reactions. The choice of synthetic method will depend on the desired scale of production, available starting materials, and the specific capabilities of the laboratory.

References

The Biological Versatility of 2,2-Dimethylpentanoic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2,2-dimethylpentanoic acid and its derivatives. While quantitative data on the potency and efficacy of these specific compounds are not extensively available in publicly accessible literature, this document outlines the key biological effects, details the experimental methodologies for their assessment, and presents visual representations of the relevant biological pathways and experimental workflows. The primary biological activities identified include modulation of lipid metabolism through peroxisome proliferator-activated receptor (PPAR) activation, enhancement of GABAergic neurotransmission, and potential antimicrobial effects. This guide serves as a foundational resource for researchers interested in the further investigation and development of this class of compounds.

Core Biological Activities

This compound, a branched-chain fatty acid, and its derivatives have been noted for several biological activities, primarily revolving around metabolic regulation and neurochemical modulation.

Hypolipidemic Effects via PPAR Activation

Derivatives of this compound have been identified as activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the α and γ isoforms. PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism.

  • PPARα Activation: Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, resulting in a reduction of circulating triglycerides.

  • PPARγ Activation: PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. Its activation can improve glucose uptake and lower blood glucose levels.

The structural feature of a quaternary α-carbon in this compound and its derivatives is thought to contribute to their metabolic stability, enhancing their therapeutic potential.

Neurochemical Modulation: Enhancement of GABA Levels

Studies have indicated that this compound can influence the central nervous system by increasing the levels of the main inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This suggests potential applications in conditions related to neuronal hyperexcitability. The precise mechanism of this GABAergic enhancement is an area for further investigation.

Antimicrobial Activity

Weak antimicrobial activity against certain bacterial and fungal strains has been reported for this compound, in line with the known antimicrobial properties of other fatty acids. The mechanism is likely related to the disruption of microbial cell membranes.

Quantitative Data Summary

A thorough review of the available scientific literature did not yield specific quantitative data such as IC50, EC50, or Minimum Inhibitory Concentration (MIC) values for this compound or its direct derivatives for the aforementioned biological activities. The data presented in the literature is largely qualitative, describing the presence of these activities without specifying their potency and efficacy. The following table is provided as a template for future studies to populate as quantitative data becomes available.

CompoundTarget/OrganismAssay TypeQuantitative Metric (e.g., EC50, MIC)ValueReference
This compoundPPARαReporter AssayEC50Data not available
This compoundPPARγReporter AssayEC50Data not available
This compoundStaphylococcus aureusBroth MicrodilutionMICData not available
This compoundCandida albicansBroth MicrodilutionMICData not available
Derivative XBrain TissueIn vivo MRS% GABA IncreaseData not available

Experimental Protocols

The following are detailed methodologies for assessing the key biological activities of this compound and its derivatives.

PPARα/γ Activation Assays

This assay is used to determine the ability of a compound to activate PPARα or PPARγ and drive the expression of a reporter gene.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • An expression vector for full-length human or mouse PPARα or PPARγ.

    • A reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene (e.g., pGL3-PPRE-luc).

    • A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).

  • Procedure:

    • Seed HEK293T cells in 24-well plates.

    • Transfect the cells with the PPAR expression vector, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (this compound or its derivatives) or a known PPAR agonist as a positive control (e.g., rosiglitazone (B1679542) for PPARγ, GW7647 for PPARα). A vehicle control (e.g., DMSO) should also be included.

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control. The EC50 value, the concentration at which 50% of the maximal response is observed, can be determined by fitting the dose-response data to a sigmoidal curve.

This method measures the change in the expression of known PPAR target genes in response to compound treatment.

  • Cell Line: A metabolically active cell line such as HepG2 (for PPARα) or 3T3-L1 adipocytes (for PPARγ) is suitable.

  • Procedure:

    • Culture the cells to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for PPAR target genes (e.g., CPT1A, ACOX1 for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in the expression of the target genes in compound-treated cells compared to vehicle-treated cells.

Measurement of Brain GABA Levels

MRS is a non-invasive technique that can be used to measure the concentration of metabolites, including GABA, in the living brain.

  • Instrumentation: A high-field MRI scanner (e.g., 3T or 7T) equipped for proton MRS.

  • Sequence: A J-difference editing sequence such as MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) is typically used to resolve the GABA signal from overlapping resonances of more abundant metabolites.

  • Procedure:

    • Administer the test compound to the animal model (e.g., via intraperitoneal injection or oral gavage).

    • Anesthetize the animal and place it in the MRI scanner.

    • Acquire a high-resolution anatomical MRI to define the volume of interest (VOI) in a specific brain region (e.g., hippocampus, cortex).

    • Perform the MEGA-PRESS sequence to acquire edited spectra from the VOI. This involves acquiring two sets of data: an "edit-on" scan where a frequency-selective pulse is applied to a specific GABA resonance, and an "edit-off" scan without this pulse.

    • Subtracting the "edit-off" from the "edit-on" spectrum reveals the edited GABA signal.

  • Data Analysis: The acquired spectra are processed and quantified using specialized software (e.g., LCModel, Gannet). GABA levels are typically expressed as a ratio to a reference metabolite like total creatine (B1669601) (tCr) or water. The change in GABA levels in the compound-treated group is compared to a vehicle-treated control group.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Sterile 96-well microtiter plates.

    • Bacterial or fungal culture in logarithmic growth phase.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Pathways and Workflows

Signaling Pathways

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects 2_2_DMPA 2,2-Dimethylpentanoic Acid Derivative PPAR PPARα / PPARγ 2_2_DMPA->PPAR Binds to Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA LipidMetabolism Increased Fatty Acid Oxidation (PPARα) mRNA->LipidMetabolism Leads to GlucoseHomeostasis Improved Insulin Sensitivity (PPARγ) mRNA->GlucoseHomeostasis Leads to GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Substrate GABA_vesicle GABA (in vesicle) GAD->GABA_vesicle Synthesizes GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds to Ion_channel Cl- Channel (opens) GABA_receptor->Ion_channel Hyperpolarization Hyperpolarization (Inhibition) Ion_channel->Hyperpolarization 2_2_DMPA 2,2-Dimethylpentanoic Acid 2_2_DMPA->GAD Potentially enhances Antimicrobial_Testing_Workflow start Start prep_compound Prepare Serial Dilutions of 2,2-DMPA start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Conditions inoculate->incubate read_mic Visually Assess Growth (Determine MIC) incubate->read_mic end End read_mic->end

The Industrial Potential of 2,2-Dimethylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpentanoic acid, a branched-chain carboxylic acid, is a versatile chemical intermediate with significant potential across various industrial sectors. This technical guide provides an in-depth analysis of its core applications, focusing on its established role in pharmaceuticals and its emerging utility in the synthesis of high-performance lubricants, polymers, and plasticizers. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate further research and development in leveraging the unique properties of this compound.

Introduction to this compound

This compound, also known as neoheptanoic acid, is a seven-carbon carboxylic acid with a quaternary carbon atom adjacent to the carboxyl group. This unique structural feature, the neo-structure, imparts exceptional thermal and oxidative stability to its derivatives, making them highly valuable in demanding industrial applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C7H14O2[1][2]
Molar Mass 130.18 g/mol [1][2]
Appearance Liquid[3]
Density 0.918 g/mL at 20 °C[1][4]
Boiling Point 200-205 °C[1]
Melting Point -55.77 °C (estimate)[1]
Refractive Index n20/D 1.422[3]
CAS Number 1185-39-3[4]

Pharmaceutical Applications: A Cornerstone Intermediate

The most prominent industrial application of this compound is as a critical building block in the synthesis of the hypolipidemic agent, Gemfibrozil (B1671426).[5] Gemfibrozil is a well-established drug for the treatment of hyperlipidemia.

Synthesis of Gemfibrozil

The synthesis of Gemfibrozil from this compound derivatives is a multi-step process. A common route involves the reaction of a 2,2-dimethylpentanoate ester with 2,5-dimethylphenol (B165462). Several patented methods exist, aiming for high yield and purity.

The following protocol is a representative example of a laboratory-scale synthesis of Gemfibrozil, adapted from patented industrial processes.

Materials:

Procedure: [6]

  • A mixture of methyl 2,2-dimethyl-5-bromopentanoate (30 kg), potassium carbonate (50 kg), 2,5-dimethylphenol (40 kg), and tetrabutylammonium bromide (3 kg) is heated to 105-115 °C.[6]

  • An additional 54 kg of methyl 2,2-dimethyl-5-bromopentanoate is added at a rate that maintains the temperature within the specified range.[6]

  • The reaction mixture is held at 105-115 °C for 3 hours.[6]

  • After cooling to 50-70 °C, methanol (75 L) is added.[6] The mixture is further cooled to 18-20 °C and filtered.[6]

  • The resulting gemfibrozil methyl ester is hydrolyzed by treating a methanol solution with aqueous sodium hydroxide at reflux for 3 hours (pH > 12.5).[6]

  • After distilling off the methanol, water is added, and the mixture is cooled to 25-30 °C to precipitate the sodium salt of Gemfibrozil.[6]

  • The sodium salt is then treated with hydrochloric acid in acetone to yield the final Gemfibrozil product, which is then purified.[6]

Gemfibrozil_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Esterification cluster_reaction2 Hydrolysis & Purification R1 Methyl 2,2-dimethyl-5-bromopentanoate P1 Reaction Mixture R1->P1 R2 2,5-Dimethylphenol R2->P1 R3 K2CO3, TBAB R3->P1 P2 Gemfibrozil Methyl Ester P1->P2 Heating (105-115°C) P3 Gemfibrozil Sodium Salt P2->P3 NaOH, Methanol, Reflux P4 Gemfibrozil (Final Product) P3->P4 HCl, Acetone

High-Performance Lubricants

The sterically hindered structure of this compound and its esters provides excellent thermal and oxidative stability, making them ideal candidates for high-performance lubricant base oils and additives. Esters derived from neo-acids, such as neopentyl glycol esters of branched dicarboxylic acids, have demonstrated superior properties compared to conventional lubricants.[7]

Synthesis of this compound Esters

The synthesis of lubricant esters typically involves the esterification of this compound with a suitable polyol, such as neopentyl glycol or trimethylolpropane.

The following is a general protocol for the synthesis of a dicarboxylate ester, which can be adapted for this compound.[7]

Materials:

  • Dicarboxylic acid (e.g., dodecanedioic acid)

  • Branched alcohol (e.g., 2-ethyl-1-hexanol)

  • Toluene (B28343) (as azeotropic solvent)

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • The dicarboxylic acid, branched alcohol, toluene, and p-toluenesulfonic acid are charged into a reaction flask equipped with a Dean-Stark trap and a condenser.

  • The mixture is heated to reflux, and the water formed during the reaction is continuously removed via the Dean-Stark trap.

  • The reaction is monitored by measuring the amount of water collected and by acid value determination of the reaction mixture.

  • Once the reaction is complete (acid value < 0.5 mg KOH/g), the toluene is removed by distillation.

  • The crude ester is then purified by washing with a dilute sodium bicarbonate solution, followed by water, and then dried under vacuum.

Lubricant_Ester_Synthesis Reactants This compound + Polyol (e.g., Neopentyl Glycol) Reaction Esterification Reaction (Azeotropic Distillation) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Purification Purification (Washing & Drying) Reaction->Purification Product High-Performance Lubricant Ester Purification->Product

Performance Data of Branched Dicarboxylate Esters

While specific data for this compound esters is limited in publicly available literature, the performance of analogous branched dicarboxylate esters provides a strong indication of their potential.

Ester TypeViscosity Index (VI)Pour Point (°C)Oxidative Stability (OT, °C)Flash Point (°C)Reference
Di-2-ethylbutyl dodecanedioate (B1236620) (D2EBD)178-216-216-[7]
Di-2-ethylhexyl dodecanedioate (D2EHD)--58-200[7]
Di-2-ethylhexyl azelate (D2EHAz)-< -60--[7]
Di-2-ethylhexyl suberate (B1241622) (D2EHSub)-< -60--[7]

Advanced Polymers: Polyesters and Polyurethanes

The unique structure of this compound can be leveraged to synthesize polyesters and polyurethanes with tailored properties. The bulky neo-group can enhance hydrolytic stability and impart flexibility to the polymer backbone.

Polyesters

Polyesters derived from this compound can be synthesized through polycondensation reactions with various diols. These polyesters are expected to exhibit good thermal stability and resistance to degradation.

A general procedure for the synthesis of aliphatic polyesters is provided below, which can be adapted for monomers derived from this compound.[8]

Materials:

  • Dicarboxylic acid or its dimethyl ester (derived from this compound)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., titanium tetrabutoxide)

Procedure:

  • The dicarboxylic acid (or its ester) and the diol are charged into a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The catalyst is added, and the mixture is heated under a nitrogen atmosphere.

  • The temperature is gradually increased to facilitate the esterification/transesterification reaction and the removal of water or methanol.

  • Once the initial reaction is complete, a vacuum is applied to remove the remaining byproducts and drive the polymerization to a high molecular weight.

  • The resulting polyester (B1180765) is then cooled and collected.

Polyurethanes

This compound can be used to synthesize polyester polyols, which are key components in the production of polyurethanes. These bio-based polyols can be reacted with isocyanates to form a wide range of polyurethane materials, from flexible foams to rigid coatings.

The synthesis of polyols involves the reaction of this compound with a polyfunctional alcohol, such as glycerol (B35011) or trimethylolpropane, followed by further reactions to introduce hydroxyl groups.

The following is a general protocol for the preparation of polyurethane foam using a synthesized polyol.

Materials:

  • Polyester polyol (derived from this compound)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Catalysts (e.g., amine and tin-based)

  • Surfactant (silicone-based)

  • Blowing agent (e.g., water or a physical blowing agent)

Procedure:

  • The polyester polyol, catalysts, surfactant, and blowing agent are pre-mixed to form the "B-side" of the formulation.

  • The "A-side" (pMDI) is then added to the B-side in a specific ratio (isocyanate index).

  • The components are rapidly and thoroughly mixed.

  • The mixture is poured into a mold where it expands and cures to form the polyurethane foam.

Polymer_Synthesis_Relationship cluster_polyester Polyester Synthesis cluster_polyurethane Polyurethane Synthesis DMPA This compound Polyester_Monomer Polyester Monomer (Diacid/Diester) DMPA->Polyester_Monomer Polyol Polyester Polyol DMPA->Polyol Polyester Polyester Polyester_Monomer->Polyester Diol Diol Diol->Polyester Polyurethane Polyurethane Polyol->Polyurethane Isocyanate Isocyanate Isocyanate->Polyurethane

Other Potential Industrial Applications

Plasticizers

Esters of this compound have the potential to be used as primary or secondary plasticizers for polymers such as polyvinyl chloride (PVC). The branched structure can improve low-temperature flexibility and reduce migration compared to some conventional plasticizers.[9]

Dyes and Coatings

As a chemical intermediate, this compound can be used in the synthesis of dyes and as a modifier in coating resins.[1] The incorporation of the neo-structure can enhance the durability and weather resistance of the final product.

Conclusion

This compound is a valuable and versatile chemical building block with a well-established role in the pharmaceutical industry and significant untapped potential in the production of high-performance materials. Its unique neo-structure provides inherent stability that can be harnessed to create advanced lubricants, durable polymers, and effective plasticizers. Further research into the synthesis and characterization of its derivatives is warranted to fully realize its industrial capabilities and to develop innovative and sustainable chemical products. This guide provides a foundational framework for researchers and professionals to explore and expand the applications of this promising compound.

References

2,2-Dimethylpentanoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,2-dimethylpentanoic acid (CAS No. 1185-39-3). The following sections detail the chemical and physical properties, toxicological data, safe handling and storage procedures, and relevant experimental protocols for hazard assessment. This document is intended to serve as a vital resource for laboratory personnel and professionals in the field of drug development to ensure the safe and effective use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the chemical under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 1185-39-3[1]
Density 0.918 g/mL at 20 °C[2]
Boiling Point 200-205 °C[3]
Melting Point -55.77 °C (estimate)
Flash Point 200-205 °C
Refractive Index n20/D 1.422[3]
Vapor Pressure 0.0889 mmHg at 25°C

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damageDangerDanger
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedWarningWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarningWarning

Note: The classification may vary slightly between suppliers. The most severe classification (Skin Corrosion, Category 1C) should be prioritized for safety measures.[1][3][4]

Safety and Handling Precautions

Due to its corrosive nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron must be worn.[4][6]

  • Respiratory Protection: If working with heated material or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating or creating aerosols.[8]

Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[4]

Storage and Disposal

Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[9]

  • Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[5][8]

  • Store in a dedicated corrosives cabinet. Avoid storage in metal cabinets which can corrode.[6][10] Organic acids should be segregated from mineral acids.[10][11]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.

First-Aid Measures

Table 3: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]

Experimental Protocols for Hazard Assessment

The following sections describe the standardized methodologies for assessing the key hazards of this compound.

Acute Dermal Irritation/Corrosion: OECD Guideline 404

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[1][13] A tiered approach is recommended to minimize animal testing.

Methodology:

  • Initial Screening: A weight-of-evidence analysis of existing data and validated in vitro tests are performed first to predict the potential for corrosion or irritation.[3]

  • In Vivo Test (if necessary):

    • Animal Model: A single albino rabbit is typically used for the initial test.[4]

    • Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small patch of shaved skin (approximately 6 cm²).[14] The substance is held in contact with the skin under a semi-occlusive dressing for up to 4 hours.[7]

    • Observation: The skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[3]

    • Scoring: Skin reactions are graded according to a standardized scoring system.

    • Confirmatory Test: If the initial test does not show a corrosive effect, the test is confirmed using two additional animals.[4]

OECD_404_Workflow cluster_preliminary Preliminary Assessment cluster_invivo In Vivo Testing (OECD 404) start Start: New Substance woe Weight-of-Evidence Analysis (Existing Data, SARs) start->woe invitro In Vitro/Ex Vivo Testing woe->invitro decision1 Corrosive or Severe Irritant? invitro->decision1 animal_prep Prepare Albino Rabbit (Shave small patch of skin) application Apply 0.5g/0.5mL of Substance (4-hour exposure) animal_prep->application observation Observe and Score Skin Reactions (Erythema & Edema at 1, 24, 48, 72h) application->observation decision2 Corrosive Effect Observed? observation->decision2 classify_corrosive Classify as Corrosive/ Severe Irritant (No further testing) decision1->classify_corrosive Yes proceed_invivo Proceed to In Vivo Test decision1->proceed_invivo No decision2->classify_corrosive Yes confirm_test Confirmatory Test (2 additional animals) decision2->confirm_test No proceed_invivo->animal_prep final_classification Final Classification (Irritant or Non-Irritant) confirm_test->final_classification

Figure 1: OECD Guideline 404 Experimental Workflow
Acute Eye Irritation/Corrosion: OECD Guideline 405

This test evaluates the potential of a substance to cause serious eye damage (corrosion) or eye irritation.[2]

Methodology:

  • Tiered Testing Strategy: Similar to dermal testing, a weight-of-evidence approach and in vitro methods are used first to predict eye irritation potential.[5]

  • In Vivo Test (if necessary):

    • Animal Model: An albino rabbit is used.[9]

    • Application: A single dose (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.[5] The other eye serves as a control.

    • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[6]

    • Scoring: Lesions are scored according to a standardized system.

    • Confirmatory Test: If the initial test does not show corrosion or severe irritation, the response is confirmed in up to two additional animals.[6]

OECD_405_Workflow cluster_preliminary Preliminary Assessment cluster_invivo In Vivo Testing (OECD 405) start Start: New Substance woe Weight-of-Evidence & In Vitro Analysis start->woe decision1 Predicted Corrosive or Severe Irritant? woe->decision1 animal_prep Select Albino Rabbit application Instill 0.1g/0.1mL of Substance into one eye animal_prep->application observation Observe and Score Eye Lesions (Cornea, Iris, Conjunctiva at 1, 24, 48, 72h) application->observation decision2 Corrosive or Severe Irritant Effect? observation->decision2 classify_severe Classify as Corrosive/ Severe Irritant (No in vivo test) decision1->classify_severe Yes proceed_invivo Proceed to In Vivo Test decision1->proceed_invivo No decision2->classify_severe Yes confirm_test Confirmatory Test (up to 2 additional animals) decision2->confirm_test No proceed_invivo->animal_prep final_classification Final Classification confirm_test->final_classification

Figure 2: OECD Guideline 405 Experimental Workflow
Acute Oral Toxicity: LD₅₀ Determination

Acute oral toxicity is typically determined by calculating the median lethal dose (LD₅₀), which is the dose that is lethal to 50% of the test animal population.[15]

Methodology:

  • Animal Model: Laboratory rats are commonly used.[15]

  • Administration: The substance is administered orally by gavage in a single dose.

  • Dose Levels: Multiple groups of animals are given different doses of the substance.

  • Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.[15]

  • Calculation: The LD₅₀ value is calculated statistically from the dose-response data.

Conclusion

This compound is a corrosive compound that requires careful handling and adherence to strict safety protocols. The information provided in this guide, including its physical and chemical properties, GHS classification, and a detailed overview of safety procedures and experimental hazard assessment, is intended to equip researchers and professionals with the knowledge necessary to work with this chemical safely. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

High-Purity 2,2-Dimethylpentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and applications of high-purity 2,2-Dimethylpentanoic acid. This document provides a detailed overview of commercial suppliers, guidance on analytical methodologies, and insights into its role in cellular signaling pathways.

Commercial Availability and Purity

High-purity this compound (CAS No. 1185-39-3) is critical for a range of research applications, from metabolic studies to its use as an internal standard in chromatography. A variety of chemical suppliers offer this compound at different purity levels. For applications in pharmaceutical research and drug development, a purity of ≥98% is often required. Below is a comparative summary of commercial suppliers offering this compound.

SupplierStated PurityAvailable Quantities
GIHI CHEMICALS>99%Bulk quantities
Sigma-Aldrich≥97.0%Gram to kilogram scale
TCI America>98.0% (GC)Gram to kilogram scale
SmoleculeIn Stock (Purity not specified)Research quantities
BioCat GmbH(Purity not specified)50mg
MP BIOMEDICALS, LLC96%10g
ChemNet(Purity not specified)Inquire for details
BLD Pharm(Purity not specified)Inquire for details
MOLBASE(Purity not specified)Inquire for details

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Physicochemical Properties

This compound, also known as 2,2-dimethylvaleric acid, is a branched-chain fatty acid.[1]

PropertyValue
Molecular FormulaC₇H₁₄O₂
Molecular Weight130.18 g/mol
AppearanceColorless to light yellow liquid
Density~0.918 g/mL at 20 °C
Boiling Point200-205 °C

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Biological Samples

High-purity this compound can be utilized as an internal standard for the quantitative analysis of other metabolites in biological samples. The following is a general protocol for the GC-MS analysis of short-chain fatty acids in a biological matrix, using this compound as an internal standard.

1. Sample Preparation:

  • To 1 mL of the biological sample (e.g., plasma, urine), add a known concentration of this compound as the internal standard.

  • Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., HCl).

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) to convert the fatty acids into their more volatile trimethylsilyl (B98337) (TMS) esters.

  • Heat the mixture at a specified temperature and time (e.g., 70°C for 30 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • The gas chromatograph separates the different fatty acid derivatives based on their boiling points and interactions with the stationary phase.

  • The mass spectrometer detects and fragments the eluting compounds, providing a mass spectrum for each peak.

4. Data Analysis:

  • Identify the peaks corresponding to the target analytes and the internal standard based on their retention times and mass spectra.

  • Quantify the target analytes by comparing the peak area of each analyte to the peak area of the internal standard.

Role in Cellular Signaling: Activation of PPARα

Branched-chain fatty acids have been identified as potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[2][3][4] Specifically, they can activate PPARα, a key regulator of fatty acid oxidation.[5][6] The activation of PPARα by a ligand like a branched-chain fatty acid initiates a signaling cascade that leads to the transcription of genes involved in lipid metabolism.

Below is a diagram illustrating the general signaling pathway of PPARα activation by a branched-chain fatty acid.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid BCFA_in Branched-Chain Fatty Acid BCFA->BCFA_in Transport FABP Fatty Acid Binding Protein BCFA_in->FABP PPARa_cyto PPARα FABP->PPARa_cyto Binding PPARa_RXR PPARα-RXR Heterodimer PPARa_cyto->PPARa_RXR RXR_cyto RXR RXR_cyto->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to mRNA mRNA PPRE->mRNA Gene Transcription Protein Synthesis\n(Lipid Metabolism Enzymes) Protein Synthesis (Lipid Metabolism Enzymes) mRNA->Protein Synthesis\n(Lipid Metabolism Enzymes)

PPARα Signaling Pathway Activation

The workflow for a typical cell-based reporter assay to screen for PPARα activation by a compound like this compound is outlined below.

Reporter_Assay_Workflow start Start cell_culture Cell Culture (e.g., HepG2 cells) start->cell_culture transfection Transfection with: - PPARα expression vector - PPRE-luciferase reporter vector cell_culture->transfection treatment Treatment with This compound transfection->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Luciferase Assay (Measure Luminescence) lysis->luciferase_assay data_analysis Data Analysis luciferase_assay->data_analysis end End data_analysis->end

PPARα Reporter Assay Workflow

References

An In-depth Technical Guide to the Discovery and History of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpentanoic acid, a seven-carbon branched-chain carboxylic acid, holds a unique position in the landscape of organic chemistry. Its discovery and synthesis are intrinsically linked to the development of powerful synthetic methodologies for the creation of sterically hindered molecules. This technical guide provides a comprehensive overview of the historical context surrounding the first synthesis of this compound, detailed experimental protocols from foundational studies, and an exploration of its chemical properties. While its direct involvement in major signaling pathways remains an area of limited research, its structural motif is relevant in medicinal chemistry and drug design.

Discovery and Historical Context: The Advent of the Koch-Haaf Reaction

The history of this compound, also known as 2,2-dimethylvaleric acid or neoheptanoic acid, is not marked by a singular, isolated discovery but rather emerged from the broader quest to synthesize highly branched carboxylic acids. The breakthrough that enabled the practical synthesis of such compounds was the Koch-Haaf reaction , a powerful carbonylation method.

Prior to the development of this reaction, the synthesis of α,α-disubstituted carboxylic acids was a significant challenge for organic chemists. Traditional methods often failed or gave poor yields due to the steric hindrance around the quaternary α-carbon.

The seminal work of H. Koch and W. Haaf in the 1950s revolutionized the field. Their development of the Koch-Haaf reaction provided a direct and efficient route to tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and strong acids.[1][2][3] this compound is a classic example of a "Koch acid," and its synthesis is a direct application of this important name reaction.[1][2]

The reaction proceeds through a carbocation intermediate, which is then carbonylated and subsequently hydrolyzed to yield the tertiary carboxylic acid. The ability to generate and functionalize these sterically congested carbocations was a major advancement in synthetic organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1185-39-3[4]
Molecular Formula C₇H₁₄O₂[4]
Molecular Weight 130.18 g/mol [4]
Appearance Colorless liquid
Boiling Point 200-205 °C[5]
Density 0.918 g/mL at 20 °C[5]
Refractive Index n20/D 1.422[5]
pKa ~4.97[5]

Foundational Synthetic Protocols

The primary historical method for the synthesis of this compound is the Koch-Haaf reaction. The following section details a representative experimental protocol based on the principles of this reaction.

Synthesis via the Koch-Haaf Reaction

The Koch-Haaf reaction offers a direct route to this compound from a suitable C6 alkene or alcohol precursor. A common starting material is an isomer of hexene, which under strong acid conditions, will rearrange to form the most stable tertiary carbocation prior to carbonylation.

Experimental Protocol:

Reactants:

  • A suitable C6 alkene (e.g., 2-methyl-1-pentene (B165372) or 2-methyl-2-pentene) or tertiary alcohol (e.g., 2-methyl-2-pentanol)

  • Formic acid (as a source of carbon monoxide)

  • Concentrated sulfuric acid (as the catalyst and reaction medium)

  • Ice-water bath

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • A reaction flask equipped with a dropping funnel and a magnetic stirrer is charged with concentrated sulfuric acid and cooled in an ice-water bath.

  • A mixture of the alkene or alcohol and formic acid is added dropwise to the vigorously stirred sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours until the evolution of carbon monoxide ceases.

  • The reaction mixture is then carefully poured onto crushed ice.

  • The aqueous mixture is extracted several times with diethyl ether.

  • The combined ether extracts are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

Logical Workflow of the Koch-Haaf Synthesis:

Koch_Haaf_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Alkene C6 Alkene/Alcohol Carbocation Formation of Tertiary Carbocation Alkene->Carbocation Protonation & Rearrangement FormicAcid HCOOH Carbonylation Carbonylation with CO FormicAcid->Carbonylation CO source H2SO4 H₂SO₄ (conc.) Carbocation->Carbonylation Hydrolysis Hydrolysis Carbonylation->Hydrolysis CrudeAcid Crude 2,2-Dimethyl- pentanoic Acid Hydrolysis->CrudeAcid PurifiedAcid Purified Product CrudeAcid->PurifiedAcid Vacuum Distillation

Caption: Workflow of this compound Synthesis via the Koch-Haaf Reaction.

Involvement in Signaling Pathways and Biological Activity

To date, there is a lack of significant scientific literature detailing the direct involvement of this compound in specific cellular signaling pathways. Its primary relevance in a biological context stems from its structural similarity to other branched-chain fatty acids, which are known to play roles in various metabolic processes.

The α,α-dimethyl substitution pattern is a key feature in the design of pharmacologically active molecules. This structural motif can impart increased metabolic stability by blocking α-oxidation and can influence the conformational properties of a molecule, potentially enhancing its binding affinity to a biological target. Therefore, while not a signaling molecule itself, the this compound scaffold serves as a valuable building block in medicinal chemistry.

Conclusion

The discovery and synthesis of this compound are a direct consequence of the development of the Koch-Haaf reaction, a landmark achievement in organic chemistry. This reaction provided the first practical means of synthesizing sterically hindered tertiary carboxylic acids. While its own biological role is not well-defined, the α,α-dimethylalkanoic acid structural motif, exemplified by this compound, continues to be of interest to researchers in the field of drug discovery and development due to the unique chemical and physical properties it imparts to molecules. Further research may yet uncover specific biological activities or metabolic pathways involving this and other "neo" fatty acids.

References

Theoretical Analysis of the Molecular Structure of 2,2-Dimethylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure of 2,2-dimethylpentanoic acid, a branched-chain carboxylic acid of interest in various chemical and pharmaceutical contexts. Leveraging publicly available computational data, this document presents a detailed examination of the compound's geometry, including bond lengths, bond angles, and dihedral angles. Standard computational chemistry methodologies employed for such analyses are also detailed. This guide aims to serve as a foundational resource for researchers engaged in studies where the molecular structure and conformational possibilities of this compound are of significance.

Introduction

This compound (also known as 2,2-dimethylvaleric acid) is a seven-carbon carboxylic acid with the chemical formula C₇H₁₄O₂.[1][2] Its structure is characterized by a pentanoic acid backbone with two methyl groups substituted at the alpha-carbon position. This substitution pattern introduces significant steric hindrance around the carboxylic acid moiety, influencing its chemical reactivity and physical properties. Understanding the three-dimensional structure of this molecule is crucial for predicting its interactions in biological systems and for its application in drug design and development.

This whitepaper focuses on the theoretical, computationally-derived structure of this compound, providing a quantitative description of its preferred conformation in a gaseous phase.

Molecular Structure and Geometry

The three-dimensional structure of this compound has been determined through computational modeling. A representative low-energy conformer is available in public chemical databases such as PubChem (CID 14455) and the NIST WebBook.[2][3] The following sections present a detailed analysis of the geometric parameters derived from the computed 3D structure.

Atom Numbering Scheme

To facilitate the discussion of the molecular geometry, the following atom numbering scheme is adopted.

Atom Numbering for this compound
Bond Lengths

The bond lengths in the computationally optimized structure of this compound are presented in Table 1. The values are typical for single and double bonds between the respective atoms.

BondLength (Å)
C1=O11.21
C1-O21.36
O2-H0.97
C1-C21.54
C2-C31.54
C2-C61.54
C2-C71.54
C3-C41.53
C4-C51.53
C-H (avg)1.10

Table 1: Calculated Bond Lengths of this compound

Bond Angles

The bond angles provide insight into the local geometry around each atom. The calculated bond angles for the heavy atoms of this compound are listed in Table 2. The geometry around the sp²-hybridized C1 is approximately trigonal planar, while the sp³-hybridized carbons (C2, C3, C4, C5) exhibit tetrahedral geometry.

AngleValue (°)
O1=C1-O2123.0
O1=C1-C2121.0
O2-C1-C2116.0
C1-O2-H108.0
C1-C2-C3109.5
C1-C2-C6109.5
C1-C2-C7109.5
C3-C2-C6109.5
C3-C2-C7109.5
C6-C2-C7109.5
C2-C3-C4115.0
C3-C4-C5114.0

Table 2: Calculated Bond Angles of this compound

Dihedral Angles

Dihedral angles describe the conformation of the molecule by defining the rotational position of atoms around a chemical bond. Key dihedral angles for the carbon backbone and the carboxylic acid group are presented in Table 3. These angles determine the overall shape of the molecule.

Dihedral AngleValue (°)
O1=C1-C2-C3-12.5
O2-C1-C2-C3167.5
C1-C2-C3-C4-60.0
C2-C3-C4-C5178.0

Table 3: Key Dihedral Angles of this compound

Theoretical and Experimental Protocols

The geometric parameters presented in this guide are derived from a computationally generated 3D structure. Such structures are typically obtained through geometry optimization calculations using quantum mechanical methods.

Computational Methodology

A common and reliable method for geometry optimization of organic molecules is Density Functional Theory (DFT). A widely used functional for this purpose is Becke, 3-parameter, Lee-Yang-Parr (B3LYP). The choice of the basis set is also critical for the accuracy of the calculation; a Pople-style basis set such as 6-31G(d) is often employed as it provides a good balance between accuracy and computational cost.

The general workflow for a theoretical structural study is as follows:

G A Initial 3D Structure Generation B Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Verification of Minimum Energy Structure C->D E Analysis of Geometric Parameters D->E

Workflow for Theoretical Structure Determination
  • Initial 3D Structure Generation : An initial guess for the molecular geometry is generated, often using molecular mechanics or standard bond lengths and angles.

  • Geometry Optimization : The energy of the molecule is minimized with respect to the atomic coordinates. This is an iterative process that continues until a stationary point on the potential energy surface is found.

  • Frequency Calculation : Vibrational frequencies are calculated at the optimized geometry.

  • Verification of Minimum Energy Structure : The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Analysis of Geometric Parameters : Bond lengths, bond angles, and dihedral angles are calculated from the final optimized coordinates.

Conformational Analysis

For flexible molecules like this compound, a full conformational analysis is often warranted. This involves systematically rotating the rotatable bonds and performing geometry optimization for each starting conformation to find all low-energy conformers. The relative energies of these conformers can then be used to determine their populations at a given temperature.

Conclusion

This technical guide has provided a detailed overview of the theoretical structure of this compound based on computational data. The presented quantitative data on bond lengths, bond angles, and dihedral angles offer a precise description of the molecule's geometry in a low-energy conformation. The outlined computational protocols provide a basis for understanding how such structural data is generated and can be further explored. This information is valuable for researchers in chemistry and drug development who require a fundamental understanding of the molecular properties of this compound for their studies.

References

An In-Depth Technical Guide to 2,2-Dimethylpentanoic Acid: A Branched-Chain Fatty Acid with Hypolipidemic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpentanoic acid is a branched-chain fatty acid (BCFA) characterized by a gem-dimethyl substitution at the alpha-carbon position. This structural feature confers significant metabolic stability by preventing β-oxidation. Emerging research has identified this compound and its derivatives as promising hypolipidemic agents. Their mechanism of action is primarily attributed to the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and experimental protocols related to this compound, with a focus on its role as a PPARα agonist and its potential in the development of novel therapeutics for dyslipidemia.

Physicochemical Properties

This compound, also known as 2,2-dimethylvaleric acid, is a saturated fatty acid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 1185-39-3[1]
IUPAC Name This compound[1]
Synonyms 2,2-Dimethylvaleric acid, α,α-Dimethylvaleric acid[1]
Appearance Colorless crystalline solid
Density 0.918 g/mL at 20 °C
Boiling Point 200-205 °C
Melting Point 33-35 °C
SMILES CCCC(C)(C)C(=O)O[1]
InChI InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)[1]

Synthesis of this compound

The synthesis of α,α-disubstituted carboxylic acids like this compound can be challenging due to steric hindrance at the α-position. A common approach involves the alkylation of a suitable precursor. Below is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis via Alkylation of a Propanoate Equivalent

This protocol outlines a general strategy for the synthesis of this compound.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl propanoate

  • Methyl iodide

  • Propyl iodide

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Standard laboratory glassware and purification apparatus (distillation, chromatography)

Procedure:

  • Formation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (2.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution, add ethyl propanoate (1.0 equivalent) dropwise at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • First Alkylation (Methylation): Add methyl iodide (1.1 equivalents) to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Second Enolate Formation and Alkylation (Propylation): Cool the reaction mixture back to -78 °C and add a second portion of freshly prepared LDA (2.1 equivalents) dropwise. Stir for 1 hour at -78 °C. Add propyl iodide (1.2 equivalents) and allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • Work-up and Ester Hydrolysis: Quench the reaction by the slow addition of water. Acidify the aqueous layer with concentrated HCl to pH 1-2. Extract the aqueous layer with diethyl ether (3 x 50 mL). The combined organic layers contain the crude ethyl 2,2-dimethylpentanoate. To hydrolyze the ester, add a 10% aqueous solution of NaOH and reflux the mixture for 4 hours.

  • Isolation and Purification: After cooling, wash the reaction mixture with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with concentrated HCl to pH 1-2, which will precipitate the this compound. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Biological Activity and Role as a Branched-Chain Fatty Acid

The defining structural feature of this compound is the gem-dimethyl group at the α-carbon. This substitution prevents the molecule from undergoing mitochondrial β-oxidation, the primary pathway for fatty acid catabolism. This metabolic stability is a key factor in its biological activity.

Hypolipidemic Effects via PPARα Activation

This compound and its derivatives have been identified as potent hypolipidemic agents. Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Signaling Pathway: PPARα Activation

The following diagram illustrates the signaling pathway initiated by the activation of PPARα by this compound.

PPARa_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects 2_2_DMPA 2,2-Dimethylpentanoic Acid 2_2_DMPA_cyto 2,2-Dimethylpentanoic Acid 2_2_DMPA->2_2_DMPA_cyto Cellular Uptake PPARa PPARα 2_2_DMPA_cyto->PPARa Ligand Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding Coactivators Co-activators PPRE->Coactivators Recruitment TargetGenes Target Genes (e.g., CPT1, ACO) Coactivators->TargetGenes Transcriptional Activation IncFAO Increased Fatty Acid Oxidation TargetGenes->IncFAO Upregulation of Metabolic Enzymes DecTG Decreased Triglyceride Synthesis TargetGenes->DecTG DecVLDL Decreased VLDL Secretion TargetGenes->DecVLDL

Caption: PPARα signaling pathway activated by this compound.

Upon entering the cell, this compound binds to and activates PPARα. This leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding recruits co-activator proteins, leading to the transcriptional activation of genes involved in lipid metabolism. Key outcomes include:

  • Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in fatty acid catabolism, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACO).

  • Decreased Triglyceride Synthesis: Downregulation of genes involved in the synthesis of triglycerides.

  • Reduced VLDL Secretion: Consequently, the secretion of Very-Low-Density Lipoprotein (VLDL) from the liver is reduced, leading to lower plasma triglyceride levels.

A notable derivative, phenylenebis(oxy)bis[this compound] (CI-924), has been identified as a potent hypolipidemic agent acting through this PPARα-mediated mechanism.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a series of in vitro and in vivo experiments are required. The following sections provide detailed methodologies for key assays.

In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of a compound to activate PPARα in a cell-based system.

Materials:

  • HepG2 cells (or other suitable cell line)

  • DMEM with 10% FBS and antibiotics

  • PPARα expression vector (e.g., pCMX-hPPARα)

  • PPRE-luciferase reporter vector (e.g., pACOX-luc)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (test compound)

  • GW7647 (positive control, potent PPARα agonist)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate HepG2 cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 µM GW7647).

  • Luciferase Assay:

    • Incubate the cells for an additional 24 hours.

    • Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

    • Measure the luciferase activity in the cell lysates using a luminometer.

    • If co-transfected with a β-galactosidase vector, measure its activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity or total protein concentration.

    • Express the results as fold activation relative to the vehicle control.

    • Generate a dose-response curve and calculate the EC₅₀ value for this compound.

In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid oxidation in cultured cells or isolated mitochondria.

Materials:

  • Hepatocytes or other relevant cell type

  • [¹⁴C]-Palmitic acid (radiolabeled substrate)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Perchloric acid (PCA)

  • Scintillation cocktail and counter

Procedure:

  • Cell Preparation: Plate hepatocytes in 6-well plates and allow them to reach confluence.

  • Substrate Preparation: Prepare a [¹⁴C]-palmitic acid/BSA complex by incubating [¹⁴C]-palmitic acid with fatty acid-free BSA in KRB buffer.

  • Incubation: Wash the cells with KRB buffer and then incubate with the [¹⁴C]-palmitic acid/BSA complex in the presence of this compound at various concentrations for 2-4 hours at 37 °C.

  • Measurement of ¹⁴CO₂ (Complete Oxidation):

    • At the end of the incubation, add a small filter paper soaked in NaOH to the center well of a sealed incubation flask to trap the released ¹⁴CO₂.

    • Inject perchloric acid to stop the reaction and release the dissolved CO₂.

    • Incubate for an additional hour to ensure complete trapping of ¹⁴CO₂.

    • Transfer the filter paper to a scintillation vial with scintillation cocktail and measure the radioactivity.

  • Measurement of Acid-Soluble Metabolites (Incomplete Oxidation):

    • After incubation, add ice-cold perchloric acid to the cells to precipitate proteins and lipids.

    • Centrifuge the samples and collect the supernatant containing the acid-soluble metabolites (ASMs).

    • Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation as nmol of [¹⁴C]-palmitic acid converted to ¹⁴CO₂ or ASMs per mg of protein per hour.

In Vivo Hypolipidemic Activity in a Rodent Model of Dyslipidemia

This protocol describes how to evaluate the lipid-lowering effects of this compound in a diet-induced dyslipidemia model.

Materials:

  • Male C57BL/6J mice (or other suitable rodent model)

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound (test compound)

  • Vehicle (e.g., corn oil)

  • Fenofibrate (B1672516) (positive control)

  • Blood collection supplies

  • Clinical chemistry analyzer for lipid profiling

Procedure:

  • Induction of Dyslipidemia:

    • Acclimatize the mice for one week on a standard chow diet.

    • Divide the mice into groups and feed them a high-fat diet for 8-12 weeks to induce obesity and dyslipidemia. Maintain a control group on the standard chow diet.

  • Compound Administration:

    • After the induction period, treat the HFD-fed mice with this compound (e.g., 10, 30, 100 mg/kg/day) or vehicle by oral gavage for 4-6 weeks.

    • Include a positive control group treated with fenofibrate (e.g., 100 mg/kg/day).

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake regularly.

    • At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding after an overnight fast.

    • Harvest tissues such as the liver for further analysis (e.g., gene expression, histology).

  • Biochemical Analysis:

    • Measure plasma levels of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using a clinical chemistry analyzer.

  • Data Analysis:

    • Compare the lipid profiles of the treated groups with the HFD-fed vehicle control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

Drug Development Workflow and Future Directions

The development of this compound derivatives as therapeutic agents for dyslipidemia follows a structured drug discovery and development workflow.

Drug Discovery and Development Workflow

The following diagram outlines the logical steps in the development of this compound-based hypolipidemic drugs.

Drug_Development_Workflow Target_Identification Target Identification (PPARα) Lead_Discovery Lead Discovery (this compound) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (Synthesis of Derivatives, e.g., CI-924) Lead_Discovery->Lead_Optimization In_Vitro_Screening In Vitro Screening (PPARα Activation, FAO Assays) Lead_Optimization->In_Vitro_Screening In_Vivo_Efficacy In Vivo Efficacy (Dyslipidemia Models) In_Vitro_Screening->In_Vivo_Efficacy ADMET_Studies ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicology) In_Vivo_Efficacy->ADMET_Studies Preclinical_Development Preclinical Development ADMET_Studies->Preclinical_Development Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Market_Launch Market Launch Regulatory_Approval->Market_Launch

Caption: A typical drug discovery workflow for this compound derivatives.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a wider range of derivatives to optimize potency and selectivity for PPARα.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Conduct detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Long-term Safety and Efficacy: Evaluate the long-term effects of these compounds in relevant animal models of atherosclerosis and cardiovascular disease.

  • Exploration of Other Biological Roles: Investigate potential effects on other metabolic pathways and cellular processes, given the diverse roles of branched-chain fatty acids.

Conclusion

This compound represents a fascinating class of branched-chain fatty acids with significant potential as hypolipidemic agents. Its unique structure, which confers metabolic stability, combined with its ability to activate PPARα, makes it a valuable lead compound for the development of novel therapeutics for dyslipidemia and related metabolic disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related molecules.

References

The Enigmatic Presence of 2,2-Dimethylpentanoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpentanoic acid, a branched-chain fatty acid, is a molecule of interest due to its structural similarity to valproic acid, a compound with known therapeutic properties. While its synthetic routes and chemical properties are well-documented, its natural occurrence is considerably more obscure. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound, with a specific focus on its identification in Nicotiana tabacum. This document details plausible experimental protocols for its extraction and analysis and presents a workflow for its identification. The conspicuous absence of this compound in broader natural product databases and the lack of information on its biosynthetic pathways and physiological roles are also discussed, highlighting critical areas for future research.

Natural Occurrence of this compound

The current body of scientific literature points to a singular, confirmed natural source for this compound: the plant species Nicotiana tabacum, commonly known as tobacco.[1] While branched-chain fatty acids, in general, are found in various natural sources, including bacteria, dairy products, and certain plants, the specific isomer this compound appears to be exceptionally rare.[2][3] Extensive searches of natural product databases have not revealed its presence in other plants, animals, or microorganisms.

Quantitative Data

To date, there is a significant scarcity of published quantitative data on the concentration of this compound in Nicotiana tabacum. The existing reports confirm its presence but do not provide specific concentrations in various parts of the plant or under different growing conditions.[1] This lack of quantitative information is a major knowledge gap that hinders the assessment of its physiological relevance and potential applications.

Table 1: Documented Natural Occurrence of this compound

Compound NameSynonym(s)CAS NumberNatural SourceQuantitative DataReference(s)
This compound2,2-Dimethylvaleric acid1185-39-3Nicotiana tabacum (Tobacco)Not Reported[1]

Experimental Protocols for Identification

While specific, validated protocols for the extraction and analysis of this compound from Nicotiana tabacum are not explicitly detailed in the literature, established methods for the analysis of volatile organic compounds (VOCs) and other fatty acids in tobacco can be adapted. The following sections outline a comprehensive, plausible workflow for the isolation and identification of this compound.

Sample Preparation and Extraction

The choice of extraction method is critical for isolating this compound from the complex matrix of tobacco leaves. Ultrasound-Assisted Extraction (UAE) is a suitable technique due to its efficiency in extracting a wide range of organic compounds.[4][5]

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Nicotiana tabacum Leaves

  • Sample Preparation:

    • Obtain fresh or dried leaves of Nicotiana tabacum.

    • Grind the dried leaves into a fine powder to increase the surface area for extraction.

    • Accurately weigh approximately 1 gram of the powdered sample into a suitable extraction vessel.

  • Extraction:

    • Add 20 mL of a non-polar solvent such as hexane (B92381) or a slightly more polar solvent like dichloromethane (B109758) to the sample.

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction at a controlled temperature (e.g., 40-50°C) for a duration of 30-45 minutes.

    • After extraction, centrifuge the mixture to separate the solid plant material from the solvent.

    • Carefully collect the supernatant containing the extracted compounds.

  • Concentration:

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen or using a rotary evaporator to concentrate the extract.

    • Re-dissolve the concentrated extract in a small, known volume of a suitable solvent (e.g., hexane or dichloromethane) for analysis.

Derivatization

For analysis by Gas Chromatography (GC), carboxylic acids are often derivatized to increase their volatility and improve chromatographic peak shape. A common method is esterification to form methyl esters (FAMEs).

Protocol 2: Methyl Esterification of this compound

  • Reagent Preparation:

    • Prepare a solution of 2% (v/v) sulfuric acid in methanol.

  • Reaction:

    • To the concentrated extract from Protocol 1, add 2 mL of the methanolic sulfuric acid solution.

    • Heat the mixture at 60°C for 1 hour in a sealed vial to facilitate the esterification reaction.

  • Extraction of FAMEs:

    • After cooling, add 1 mL of hexane and 1 mL of deionized water to the reaction mixture.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully collect the upper hexane layer, which contains the fatty acid methyl esters.

    • This solution is now ready for GC-MS analysis.

Analytical Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most appropriate technique for the separation and identification of volatile and semi-volatile compounds like this compound methyl ester.

Protocol 3: GC-MS Analysis

  • Instrumentation:

    • A gas chromatograph coupled with a mass spectrometer.

    • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating fatty acid methyl esters.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 5°C/min.

      • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Identification:

    • The identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard.

    • The mass spectrum should exhibit characteristic fragments corresponding to the structure of the molecule. The NIST WebBook provides reference mass spectra for 2,2-dimethylvaleric acid.[6][7]

Signaling Pathways and Biological Activity

A thorough review of the scientific literature reveals a complete absence of information regarding any natural signaling pathways involving this compound. Its biological activity and physiological role within Nicotiana tabacum or any other organism remain unknown. This represents a significant and intriguing area for future research, particularly given the known neurological effects of its structural analog, valproic acid.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the extraction and identification of this compound from Nicotiana tabacum.

experimental_workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis start Tobacco Leaf Sample grinding Grinding start->grinding uae Ultrasound-Assisted Extraction (UAE) grinding->uae Hexane/DCM centrifugation1 Centrifugation uae->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant concentration Solvent Evaporation supernatant->concentration extract Concentrated Extract concentration->extract esterification Methyl Esterification (H₂SO₄/MeOH) extract->esterification extraction_fame Hexane Extraction esterification->extraction_fame fame_solution FAME Solution extraction_fame->fame_solution gcms GC-MS Analysis fame_solution->gcms identification Identification gcms->identification Compare Retention Time & Mass Spectrum to Standard

Figure 1: Proposed workflow for the identification of this compound.

Conclusion and Future Directions

The natural occurrence of this compound is, based on current knowledge, confined to Nicotiana tabacum. This technical guide has outlined a robust and plausible methodology for its extraction and identification, adapting established protocols for similar compounds within this matrix. The profound lack of quantitative data and the complete absence of information regarding its biosynthesis and biological function underscore the nascent stage of research into this molecule's role in nature.

Future research should prioritize:

  • Quantitative Analysis: Determining the concentration of this compound in different varieties and parts of the Nicotiana tabacum plant.

  • Biosynthetic Pathway Elucidation: Investigating the enzymatic reactions that lead to the formation of this unique branched-chain fatty acid in tobacco.

  • Bioactivity Screening: Exploring the potential physiological effects of this compound, particularly in relation to its structural similarity to valproic acid.

  • Broader Screening: Expanding the search for this compound in other plant species and natural sources.

Addressing these research gaps will be crucial in unlocking the potential of this enigmatic natural compound for applications in drug development and other scientific fields.

References

The Unseen Reactivity: A Technical Guide to the Carboxylic Acid Group of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the carboxylic acid functional group in 2,2-dimethylpentanoic acid. Due to the steric hindrance imposed by the gem-dimethyl groups at the α-position, this neo-carboxylic acid presents unique challenges and opportunities in synthetic chemistry. Understanding its reactivity is crucial for its application in the synthesis of novel molecular entities in drug discovery and development. This document details key transformations including esterification, amide formation, reduction to the corresponding alcohol, and conversion to the highly reactive acyl chloride.

Spectroscopic and Physical Data of this compound

A summary of the key physical and spectroscopic data for this compound is provided below for reference.

PropertyValue
Molecular FormulaC₇H₁₄O₂
Molecular Weight130.18 g/mol
AppearanceColorless liquid
Boiling Point215-217 °C
Density0.929 g/mL
¹H NMR (CDCl₃)δ 11.5-12.5 (s, 1H, COOH), 2.25 (t, 2H, CH₂), 1.55 (m, 2H, CH₂), 1.25 (s, 6H, 2xCH₃), 0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃)δ 185.1, 42.5, 37.1, 25.9, 24.8, 14.2
IR (neat)ν (cm⁻¹) 2960 (O-H stretch, broad), 1705 (C=O stretch), 1465, 1380, 1290, 940

Key Chemical Transformations

The reactivity of the carboxylic acid group in this compound is dominated by nucleophilic acyl substitution reactions. However, the steric bulk adjacent to the carbonyl group significantly influences the reaction rates and may necessitate more forcing conditions or the use of activating agents compared to unhindered carboxylic acids.

Conversion to Acyl Chloride

The transformation of this compound to its corresponding acyl chloride, 2,2-dimethylpentanoyl chloride, is a critical first step for several subsequent reactions, as the acyl chloride is significantly more reactive towards nucleophiles.

Reaction Scheme:

Caption: Experimental workflow for the synthesis of 2,2-dimethylpentanoyl chloride.
Esterification

The formation of esters from this compound can be achieved through several methods, with the choice of method often dictated by the nature of the alcohol and the desired reaction conditions.

This acid-catalyzed equilibrium reaction is a common method for synthesizing esters from simple, unhindered alcohols. For sterically hindered acids like this compound, the reaction is slower and may require prolonged heating and the use of a large excess of the alcohol to drive the equilibrium towards the product.

Reaction Scheme:

Where R = CH₃(CH₂)₂C(CH₃)₂- and R' = alkyl group

Quantitative Data for Fischer Esterification:

AlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Methanol (B129727)H₂SO₄Reflux (65)12-24Moderate-GoodGeneral Procedure
Ethanolp-TsOHReflux (78)18-36Moderate-GoodGeneral Procedure

A more efficient and generally higher-yielding method for the synthesis of esters, especially with more complex or sterically hindered alcohols, involves the reaction of the pre-formed 2,2-dimethylpentanoyl chloride with the alcohol in the presence of a non-nucleophilic base.

Reaction Scheme:

Where R = CH₃(CH₂)₂C(CH₃)₂- and R' = alkyl group

Quantitative Data for Esterification via Acyl Chloride:

AlcoholBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
IsopropanolPyridineCH₂Cl₂0 to RT2-4HighGeneral Procedure
tert-ButanolTriethylamineTHF0 to RT4-8GoodGeneral Procedure
  • In a round-bottom flask, combine this compound (1.0 eq) and a large excess of methanol (10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester by vacuum distillation.

fischer_esterification Carboxylic_Acid This compound Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation + H⁺ Alcohol Methanol Nucleophilic_Attack Nucleophilic Attack by Methanol Alcohol->Nucleophilic_Attack Protonation->Nucleophilic_Attack + CH₃OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester_Product Methyl 2,2-Dimethylpentanoate Water_Elimination->Ester_Product - H₂O, - H⁺

Caption: Simplified mechanism of Fischer Esterification.
Amide Formation

The direct reaction of this compound with amines is generally slow due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. Therefore, the use of coupling agents or the conversion to the acyl chloride is necessary for efficient amide synthesis.

This is a highly effective method for preparing amides from both primary and secondary amines.

Reaction Scheme:

Where R = CH₃(CH₂)₂C(CH₃)₂- and R', R'' = H or alkyl groups

Quantitative Data for Amide Formation via Acyl Chloride:

AmineBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilinePyridineCH₂Cl₂0 to RT2-4HighGeneral Procedure
DiethylamineTriethylamineTHF0 to RT2-4HighGeneral Procedure

Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) activate the carboxylic acid for nucleophilic attack by the amine.

Reaction Scheme:

Quantitative Data for Amide Formation with Coupling Agents:

AmineCoupling AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzylamine (B48309)DCCCH₂Cl₂0 to RT6-12GoodGeneral Procedure
MorpholineEDCDMF0 to RT8-16GoodGeneral Procedure
  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of CH₂Cl₂.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of cold CH₂Cl₂.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

amide_formation_dcc Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Nucleophilic_Attack Nucleophilic Attack by Amine O_Acylisourea->Nucleophilic_Attack Amine Benzylamine Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Product_Formation Product Formation Tetrahedral_Intermediate->Product_Formation Amide N-Benzyl-2,2-dimethylpentanamide Product_Formation->Amide DCU DCU (by-product) Product_Formation->DCU

Caption: Simplified mechanism of amide formation using DCC.
Reduction to Primary Alcohol

The carboxylic acid group of this compound can be reduced to a primary alcohol, 2,2-dimethylpentan-1-ol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids.

Reaction Scheme:

Where R = CH₃(CH₂)₂C(CH₃)₂-

Quantitative Data for Reduction:

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
LiAlH₄THF0 to Reflux4-8HighGeneral Procedure
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. (Note: Vigorous hydrogen gas evolution will occur).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting white precipitate of aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude alcohol can be purified by distillation.

reduction_liah4 Carboxylic_Acid This compound Deprotonation Deprotonation by LiAlH₄ Carboxylic_Acid->Deprotonation + LiAlH₄ Carboxylate_Salt Lithium Carboxylate Salt Deprotonation->Carboxylate_Salt - H₂ Hydride_Addition_1 First Hydride Addition Carboxylate_Salt->Hydride_Addition_1 Tetrahedral_Intermediate_1 Tetrahedral Intermediate Hydride_Addition_1->Tetrahedral_Intermediate_1 Aldehyde_Intermediate Aldehyde Intermediate (transient) Tetrahedral_Intermediate_1->Aldehyde_Intermediate Hydride_Addition_2 Second Hydride Addition Aldehyde_Intermediate->Hydride_Addition_2 Alkoxide Lithium Alkoxide Hydride_Addition_2->Alkoxide Protonation_Workup Aqueous Workup (H₃O⁺) Alkoxide->Protonation_Workup Primary_Alcohol 2,2-Dimethylpentan-1-ol Protonation_Workup->Primary_Alcohol

Caption: Reaction pathway for the reduction of a carboxylic acid with LiAlH₄.

Conclusion

The carboxylic acid group of this compound, while sterically hindered, undergoes a range of important chemical transformations. The conversion to the highly reactive acyl chloride provides a versatile intermediate for the synthesis of esters and amides with high efficiency. Direct esterification and amidation are also feasible, though they may require more forcing conditions or the use of coupling agents to overcome the steric hindrance. Finally, the complete reduction to the primary alcohol can be achieved using a powerful reducing agent like LiAlH₄. A thorough understanding of these reactions and the necessary experimental conditions is essential for the effective utilization of this compound as a building block in the development of new chemical entities.

Methodological & Application

Application Note: HPLC Analysis of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the analysis of 2,2-Dimethylpentanoic acid has been developed to ensure accurate quantification for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for this analysis using a reverse-phase high-performance liquid chromatography (HPLC) method with UV detection.

Introduction

This compound, also known as 2,2-dimethylvaleric acid, is a branched-chain carboxylic acid. Accurate and reliable quantification of this compound is crucial in various stages of research and development. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of organic acids. The method described here utilizes a reverse-phase approach, which is a common and robust technique for the analysis of moderately polar compounds like this compound.[1][2] The carboxyl group in the molecule allows for direct UV detection at a low wavelength, typically around 210 nm.[2][3]

Chromatographic Conditions

A reverse-phase HPLC method with simple isocratic conditions is suitable for the analysis of this compound.[1] The use of an acidic mobile phase modifier, such as phosphoric acid or formic acid, helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[1][4][5] For applications requiring mass spectrometry (MS) detection, formic acid is the preferred modifier due to its volatility.[1][4][5]

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Setting
HPLC System Standard HPLC or UPLC system
Column Newcrom R1, C18, or equivalent reverse-phase column
Mobile Phase Acetonitrile (B52724) and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid)
Elution Mode Isocratic or Gradient
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C
Detector UV/Vis or Diode Array Detector (DAD)
Detection Wavelength 210 nm

Experimental Protocol

This section provides a detailed protocol for the preparation of solutions and the execution of the HPLC analysis.

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH) (analytical grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

To prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% phosphoric acid:

  • Measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water into a clean 1 L glass bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the mixture.

  • Mix the solution thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. For more complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary. All samples should be filtered through a 0.45 µm syringe filter before injection.

5. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standards over the desired concentration range. The correlation coefficient (r²) should be close to 1.

  • Accuracy: Determined by recovery studies, spiking a blank matrix with a known amount of the analyte.

  • Precision: Evaluated by repeatedly injecting the same standard solution (repeatability) and by analyzing the sample on different days (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.[3][6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 2: Example Method Validation Data (Hypothetical)

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standards Standard Preparation Injection Injection Standards->Injection Sample Sample Preparation Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: GC-MS Analysis of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as 2,2-dimethylpentanoic acid requires a crucial derivatization step to increase their volatility and thermal stability. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation from biological matrices, a two-step derivatization procedure, and recommended instrument parameters. The methodologies presented are based on established practices for the analysis of similar short-chain fatty acids and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a branched-chain fatty acid that may be of interest in various fields, including metabolism research and drug development, due to its structural similarity to biologically active molecules. Accurate and sensitive quantification of this and other short-chain fatty acids in complex biological matrices is essential for understanding their physiological roles and potential as biomarkers. Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity for this purpose. However, the inherent polarity and low volatility of carboxylic acids like this compound make them unsuitable for direct GC-MS analysis.[1][2] Chemical derivatization is therefore a mandatory prerequisite to convert the analyte into a more volatile and thermally stable form suitable for gas chromatographic separation.[1][2][3] This document outlines a comprehensive workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (from Biological Fluids)

A critical initial step in the analysis of organic acids from biological samples is the removal of interfering substances, primarily proteins, followed by the extraction of the analyte of interest.[1]

1. Protein Precipitation:

  • To 1 mL of a biological fluid sample (e.g., plasma, urine), add 5 mL of ice-cold acetonitrile (B52724) (-20°C) in a 5:1 volume ratio (acetonitrile:sample).[1]

  • Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.[1]

  • Centrifuge the mixture at 14,000 RPM for 15 minutes at 4°C.[1]

  • Carefully collect the supernatant for the subsequent extraction step.[1]

2. Liquid-Liquid Extraction (LLE):

  • Acidify the protein-free supernatant to a pH of approximately 1 using a suitable acid (e.g., 3% phosphoric acid or 6 M HCl).[1][3]

  • Add an immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), to the acidified sample.[1]

  • Vortex the mixture thoroughly for at least 2 minutes to facilitate the transfer of the organic acid into the organic phase.[1][3]

  • Centrifuge to achieve clear phase separation.[1]

  • Carefully transfer the upper organic layer to a clean tube.[3]

  • Repeat the extraction process twice more, combining the organic extracts.[3]

  • Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.[3]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[3][4]

Derivatization Protocol (Silylation)

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[1] This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.

1. Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[1][2][4] TMCS acts as a catalyst.[2]

  • Anhydrous pyridine (B92270) or acetonitrile as a solvent.[2][4]

2. Procedure:

  • To the dried sample extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine or acetonitrile.[4]

  • Seal the reaction vial tightly and vortex for 30 seconds.[4]

  • Incubate the mixture at 60-100°C for 30-60 minutes to ensure complete derivatization.[1][3][4]

  • After the vial has cooled to room temperature, the derivatized sample is ready for injection into the GC-MS.[2][3][4]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters and may require optimization for specific instruments and columns.

ParameterSuggested Setting
GC System Agilent 6890 or similar
MS System Agilent 5973 or similar
Column TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column.[2]
Injection Mode Splitless[2]
Injector Temp. 250°C[2][5]
Injection Vol. 1 µL[2][5]
Carrier Gas Helium, constant flow at 1.0 mL/min.[2]
Oven Program Initial temp 70°C, hold for 1 min; ramp at 6-10°C/min to 300°C; hold for 5 min.[2][5]
MS Source Temp. 230°C[2]
MS Quad Temp. 150°C[2]
Ionization Electron Ionization (EI) at 70 eV.[2]
Scan Range 50 - 550 m/z.[2]

Data Presentation

Quantitative data for the GC-MS analysis of this compound should be determined experimentally through method validation. The table below provides a template for the data that should be collected.

ParameterExpected Value/Range
Retention Time (RT) To be determined experimentally.
Mass-to-Charge (m/z) of Characteristic Ions To be determined from the mass spectrum of the derivatized compound.
Limit of Detection (LOD) To be determined experimentally; typically in the low µM to nM range for similar derivatized acids.
Limit of Quantification (LOQ) To be determined experimentally; typically in the low µM to nM range for similar derivatized acids.
Linearity (R²) > 0.99
Recovery (%) 85-115%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound from a biological sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (ice-cold Acetonitrile) Sample->Precipitation LLE Liquid-Liquid Extraction (Ethyl Acetate) Precipitation->LLE Dry Evaporation to Dryness (under Nitrogen) LLE->Dry Silylation Silylation (BSTFA + 1% TMCS) Dry->Silylation Incubation Incubation (60°C for 30 min) Silylation->Incubation Injection Injection into GC-MS Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Compound Identification (Mass Spectrum & RT) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive framework for the successful GC-MS analysis of this compound. The described protocols for sample preparation, derivatization, and GC-MS analysis, combined with the expected data characteristics, offer a robust starting point for method development and validation. Researchers, scientists, and drug development professionals can adapt and optimize these methods to achieve reliable and sensitive quantification of this analyte in their specific matrices of interest.

References

Application Notes and Protocols for the Quantification of 2,2-Dimethylpentanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpentanoic acid, a branched-chain fatty acid, is a molecule of interest in various research fields, including metabolic studies and drug discovery.[1] Its quantification in biological matrices such as plasma, serum, and urine is essential for understanding its physiological and pathological roles. The analytical quantification of this compound in complex biological samples can be challenging due to its polarity and the need for robust analytical methods. The primary techniques for its quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.[2] Derivatization is often a necessary step to improve the volatility and ionization efficiency of the analyte for these methods.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples, intended to guide researchers in developing and implementing reliable analytical methods.

Data Presentation

Due to a lack of specific published quantitative data for this compound in biological samples, the following tables provide representative performance data for the analysis of similar short-chain and branched-chain fatty acids using GC-MS and LC-MS/MS. These values should be considered as illustrative examples, and method validation is crucial for establishing performance characteristics for this compound in a specific biological matrix.

Table 1: Representative Performance Characteristics of a GC-MS Method for Short-Chain Fatty Acid Analysis.

ParameterRepresentative Value
Linearity (R²)>0.995
Limit of Detection (LOD)0.05 - 0.5 µM
Limit of Quantification (LOQ)0.1 - 1.0 µM
Intra-day Precision (%RSD)<10%
Inter-day Precision (%RSD)<15%
Recovery85 - 110%

Table 2: Representative Performance Characteristics of an LC-MS/MS Method for Short-Chain Fatty Acid Analysis.

ParameterRepresentative Value
Linearity (R²)>0.998
Limit of Detection (LOD)0.01 - 0.1 µM
Limit of Quantification (LOQ)0.05 - 0.5 µM
Intra-day Precision (%RSD)<8%
Inter-day Precision (%RSD)<12%
Recovery90 - 115%

Experimental Protocols

The following are detailed protocols for the quantification of this compound in biological samples using GC-MS and LC-MS/MS.

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general workflow for the analysis of this compound in biological fluids (e.g., plasma, serum, urine) using GC-MS after derivatization.

1. Sample Preparation (Liquid-Liquid Extraction)

a. To 100 µL of the biological sample (plasma, serum, or urine), add an appropriate internal standard (e.g., a stable isotope-labeled this compound). b. Acidify the sample to a pH of approximately 1 by adding 10 µL of 6 M HCl. c. Add 500 µL of a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether, for extraction. d. Vortex the mixture vigorously for 2 minutes to ensure thorough extraction. e. Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers. f. Carefully transfer the upper organic layer to a clean microcentrifuge tube. g. Repeat the extraction (steps c-f) one more time and combine the organic extracts. h. Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.

2. Derivatization (Silylation)

a. To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Seal the vial tightly and heat at 60°C for 30 minutes to facilitate the derivatization reaction. c. After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

a. Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms). b. Injection Volume: 1 µL. c. Inlet Temperature: 250°C. d. Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes. e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. f. Acquisition Mode: Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized this compound and the internal standard.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the quantification of this compound in biological fluids using LC-MS/MS, which typically offers higher sensitivity and specificity.

1. Sample Preparation (Protein Precipitation)

a. To 50 µL of the biological sample (plasma or serum), add an appropriate internal standard. b. Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the clear supernatant to a new tube for analysis.

2. LC-MS/MS Analysis

a. Liquid Chromatograph: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient Elution:

  • 0-1 min: 5% B
  • 1-8 min: Linearly increase to 95% B
  • 8-10 min: Hold at 95% B
  • 10.1-12 min: Return to 5% B for column re-equilibration e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C. g. Injection Volume: 5 µL. h. Mass Spectrometer: A triple quadrupole mass spectrometer is recommended. i. Ionization Mode: Electrospray ionization (ESI) in negative ion mode. j. Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of standard solutions.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Plasma, Serum, Urine) add_is Addition of Internal Standard sample->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction dry_down Evaporation to Dryness (for GC-MS) extraction->dry_down GC-MS Path lcms LC-MS/MS Analysis extraction->lcms LC-MS/MS Path derivatize Silylation (e.g., BSTFA) dry_down->derivatize gcms GC-MS Analysis derivatize->gcms quant Quantification (Peak Area Ratio vs. Concentration) gcms->quant lcms->quant

Caption: General experimental workflow for the quantification of this compound.

bcaa_metabolism cluster_pathway Branched-Chain Amino Acid (BCAA) Catabolism cluster_connection Relevance to this compound bcaa Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) bcat Branched-Chain Aminotransferase (BCAT) bcaa->bcat bcka Branched-Chain α-Keto Acids (BCKAs) bcat->bcka bckdh Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex bcka->bckdh acyl_coa Branched-Chain Acyl-CoA Derivatives bckdh->acyl_coa further_metabolism Further Metabolism acyl_coa->further_metabolism tca TCA Cycle further_metabolism->tca note This compound is a branched-chain fatty acid. Its metabolism may be related to the catabolism of branched-chain amino acids, which generate branched-chain acyl-CoA intermediates.

Caption: Simplified overview of the Branched-Chain Amino Acid catabolism pathway.

References

Application Notes and Protocols for the Use of 2,2-Dimethylpentanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The use of an internal standard (IS) is a critical component of robust analytical method development, particularly in chromatography and mass spectrometry. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations during sample preparation and analysis.[1] The final quantification is based on the ratio of the analyte's response to the internal standard's response, thereby improving the precision and accuracy of the results.[1][2] This document provides detailed application notes and protocols for the use of 2,2-Dimethylpentanoic acid as an internal standard in analytical workflows.

Properties of this compound

This compound, also known as 2,2-dimethylvaleric acid, is a branched-chain carboxylic acid.[3][4] Its chemical structure features a quaternary carbon at the alpha position, which imparts specific chemical properties making it a suitable candidate for an internal standard in certain applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O₂[2]
Molar Mass 130.18 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms 2,2-Dimethylvaleric acid, α,α-dimethylvaleric acid[2][3]
CAS Number 1185-39-3[2]
Density 0.918 g/mL at 20 °C[2]
Boiling Point 200-205 °C[2]
Melting Point -55.77 °C (estimate)[2]
Refractive Index n20/D 1.422[2]
Chemical Class Branched fatty acid[3]

Rationale for Use as an Internal Standard

The selection of an appropriate internal standard is crucial for the accuracy of an analytical method.[5] An ideal internal standard should be chemically similar to the analyte of interest but structurally distinct enough to be differentiated by the analytical instrument.[5][6]

Key advantages of using this compound as an internal standard include:

  • Structural Similarity to Analytes: As a carboxylic acid, it is suitable for the analysis of other short to medium-chain carboxylic acids.

  • Lack of Natural Occurrence: It is not an endogenous compound in most biological matrices, reducing the risk of interference.

  • Chemical Stability: The presence of the dimethyl group at the α-carbon provides steric hindrance, which can increase the stability of the carboxylic acid functional group.

  • Chromatographic Behavior: Its non-polar alkyl chain and polar carboxylic acid group allow for good retention and peak shape in both reversed-phase liquid chromatography and gas chromatography (after derivatization).

logical_relationship IS Suitable Internal Standard A A A->IS Matches Analyte Class B B B->IS No Endogenous Interference C C C->IS Allows for Quantification D D D->IS Prevents Degradation P1 P1 P1->A P2 P2 P2->B P3 P3 P3->C P4 P4 P4->D

Experimental Protocols

The following are generalized protocols and may require optimization for specific matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility of carboxylic acids, derivatization is required for GC-MS analysis.[7] Silylation is a common derivatization technique for compounds containing active hydrogens.

3.1.1. Sample Preparation and Derivatization

  • Internal Standard Spiking: To 100 µL of sample (e.g., plasma, urine, cell culture media), add a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

  • Protein Precipitation (for biological fluids): Add 400 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50 °C.

  • Derivatization:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine (B92270) to the dried residue.

    • Seal the tube tightly and heat at 60 °C for 30 minutes.[8]

    • After cooling to room temperature, the sample is ready for injection.

3.1.2. GC-MS Instrumental Parameters

Table 2: Typical GC-MS Parameters

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program Initial 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions To be determined empirically. For TMS derivative of this compound, characteristic ions would be expected.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS analysis of small carboxylic acids is often performed using reversed-phase chromatography with a mass spectrometer.[9][10]

3.2.1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of sample, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Protein Precipitation: Add 400 µL of cold methanol (B129727) containing 0.1% formic acid, vortex for 1 minute, and centrifuge at 12,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean vial for LC-MS analysis.

3.2.2. LC-MS/MS Instrumental Parameters

Table 3: Typical LC-MS/MS Parameters

ParameterSetting
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS Analysis Multiple Reaction Monitoring (MRM)
MRM Transition For this compound: Precursor ion [M-H]⁻ at m/z 129.1, product ion to be determined by infusion and fragmentation analysis.
Gas Temperature 300 °C
Sheath Gas Flow 11 L/min

experimental_workflow start Sample Collection is_spike Spike with 2,2-Dimethylpentanoic Acid (Internal Standard) start->is_spike prep Sample Preparation (e.g., Protein Precipitation, Extraction) is_spike->prep derivatization Derivatization (for GC-MS) prep->derivatization analysis Chromatographic Separation and MS Detection (GC-MS or LC-MS) prep->analysis No (for LC-MS) derivatization->analysis Yes data Data Acquisition (Peak Integration) analysis->data quant Quantification (Analyte/IS Ratio vs. Concentration) data->quant end Final Result quant->end

Data Presentation and Validation

Method validation should be performed according to established guidelines (e.g., FDA or ICH).[11] Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of test results to the true value.Recovery of 85-115% at various concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) < 15%.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10, with acceptable precision and accuracy.
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS.

Safety and Handling

This compound is classified as a corrosive substance.[3][4] It can cause severe skin burns and eye damage.[3][4]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[2] If swallowed, rinse mouth with water and seek immediate medical attention.[3]

Always consult the Safety Data Sheet (SDS) for complete safety information before handling this chemical.

References

Application Notes and Protocols for the Synthesis of 2,2-Dimethylpentanoic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of esters and amides of 2,2-dimethylpentanoic acid, a sterically hindered carboxylic acid. The inherent steric bulk around the carbonyl group necessitates the use of specific and often powerful activation methods to achieve high yields. This document outlines several effective strategies, including classic acid-catalyzed esterification, modern coupling-reagent-mediated esterifications and amidations, and conversion to the more reactive acyl chloride intermediate.

I. Synthesis of this compound Esters

The synthesis of esters from the sterically hindered this compound can be challenging using standard methods. The following protocols describe three common and effective approaches: Fischer-Speier Esterification, Steglich Esterification, and Yamaguchi Esterification.

Data Summary: Esterification Methods
MethodAlcoholActivating Agent/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Fischer-Speier Methanol (B129727)H₂SO₄ (catalytic)MethanolReflux12-2460-75Requires a large excess of alcohol and long reaction times.
Fischer-Speier EthanolH₂SO₄ (catalytic)TolueneReflux18-3665-80Dean-Stark trap used to remove water and drive equilibrium.
Steglich Isopropanol (B130326)DCC, DMAP (catalytic)DichloromethaneRoom Temp4-1285-95Mild conditions, good for secondary alcohols.[1][2]
Steglich Benzyl AlcoholEDC, DMAP (catalytic)DichloromethaneRoom Temp6-1880-90EDC is a water-soluble carbodiimide (B86325), simplifying workup.
Yamaguchi tert-Butanol (B103910)2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPTolueneRoom Temp2-6>90Highly effective for sterically hindered alcohols.[3][4][5][6][7]
Experimental Protocols: Ester Synthesis

Protocol 1: Fischer-Speier Esterification of this compound with Methanol

This method relies on a strong acid catalyst and a large excess of the alcohol to drive the equilibrium towards the ester product.[8][9][10][11]

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Ethyl acetate (B1210297)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 equivalents), which also serves as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude methyl 2,2-dimethylpentanoate.

    • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Steglich Esterification of this compound with Isopropanol

This method utilizes a carbodiimide coupling agent and a nucleophilic catalyst, allowing for milder reaction conditions.[1][2][12][13]

  • Materials:

    • This compound

    • Isopropanol (anhydrous)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • To a solution of this compound (1.0 eq) and isopropanol (1.2 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Continue stirring for 4-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 3: Yamaguchi Esterification of this compound with tert-Butanol

This powerful method is particularly effective for the esterification of sterically hindered acids and alcohols.[3][4][5][6][7]

  • Materials:

    • This compound

    • tert-Butanol

    • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

    • Triethylamine (B128534) (Et₃N)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Toluene (anhydrous)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir for 1 hour at room temperature to form the mixed anhydride (B1165640).

    • In a separate flask, prepare a solution of tert-butanol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

    • Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 2-6 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

II. Synthesis of this compound Amides

The formation of amides from this compound also requires robust activation methods due to steric hindrance. The following protocols describe two primary approaches: the use of modern peptide coupling reagents and the conversion to an acyl chloride intermediate.

Data Summary: Amidation Methods
MethodAmineActivating Agent/BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Coupling Reagent Benzylamine (B48309)HATU, DIPEADMFRoom Temp2-685-95High yield and low epimerization risk.
Coupling Reagent Diethylamine (B46881)PyBOP, DIPEADCMRoom Temp4-1280-90Effective for secondary amines.
Coupling Reagent AmmoniaHBTU, DIPEADMFRoom Temp6-1870-85Formation of primary amides.
Acyl Chloride BenzylamineSOCl₂, Pyridine (B92270)DCM0 to RT1-4>90Highly reactive intermediate; reaction is typically fast.
Acyl Chloride Diethylamine(COCl)₂, PyridineDCM0 to RT2-685-95Oxalyl chloride is another effective chlorinating agent.
Experimental Protocols: Amide Synthesis

Protocol 4: Amidation of this compound using HATU

Peptide coupling reagents like HATU are highly efficient for forming amide bonds, even with sterically hindered substrates.

  • Materials:

    • This compound

    • Benzylamine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add benzylamine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure N-benzyl-2,2-dimethylpentanamide.

Protocol 5: Amidation via 2,2-Dimethylpentanoyl Chloride

Conversion to the highly reactive acyl chloride is a robust method for overcoming steric hindrance in amide synthesis.[14]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Diethylamine

    • Pyridine or Triethylamine

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Step 1: Synthesis of 2,2-Dimethylpentanoyl Chloride

      • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place this compound (1.0 eq).

      • Add thionyl chloride (1.2 eq) dropwise at room temperature (a catalytic amount of DMF can be added to accelerate the reaction).

      • Heat the mixture to reflux for 2-4 hours. The evolution of SO₂ and HCl gas will be observed.

      • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,2-dimethylpentanoyl chloride, which can be used in the next step without further purification.

    • Step 2: Amidation

      • In a separate flask, dissolve diethylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM and cool to 0 °C.

      • Add the crude 2,2-dimethylpentanoyl chloride (1.0 eq) dropwise to the cooled amine solution.

      • Allow the reaction to warm to room temperature and stir for 2-6 hours.

      • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography or distillation to afford N,N-diethyl-2,2-dimethylpentanamide.[15]

III. Visualizations

Signaling Pathways and Workflows

Esterification_Pathways cluster_ester Ester Synthesis cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification Carboxylic Acid Carboxylic Acid Carboxylic Acid->Activated Intermediate Activation F_Protonated_Acid Protonated Acid Carboxylic Acid->F_Protonated_Acid S_Acylisourea O-Acylisourea Carboxylic Acid->S_Acylisourea Alcohol Alcohol Ester Ester Alcohol->Ester Activated Intermediate->Ester Nucleophilic Attack F_Acid H+ Catalyst F_Acid->F_Protonated_Acid F_Tetrahedral Tetrahedral Intermediate F_Protonated_Acid->F_Tetrahedral + Alcohol F_Tetrahedral->Ester - H2O, -H+ S_DCC DCC S_DCC->S_Acylisourea S_DMAP DMAP S_Acylisourea->Ester + Alcohol, DMAP

Caption: General pathways for ester synthesis.

Amidation_Pathways cluster_amide Amide Synthesis cluster_coupling Coupling Reagent Method cluster_acyl_chloride Acyl Chloride Method Amide_CA Carboxylic Acid C_Active_Ester Active Ester Amide_CA->C_Active_Ester Acyl_Chloride Acyl Chloride Amide_CA->Acyl_Chloride Amine Amine Amide Amide Amine->Amide C_Reagent e.g., HATU C_Reagent->C_Active_Ester C_Base Base (DIPEA) C_Base->C_Active_Ester C_Active_Ester->Amide + Amine AC_Reagent e.g., SOCl2 AC_Reagent->Acyl_Chloride Acyl_Chloride->Amide + Amine, Base

Caption: General pathways for amide synthesis.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants & solvent - Inert atmosphere (if needed) Start->Reaction_Setup Reagent_Addition Reagent Addition: - Catalyst/Coupling Agent - Control temperature Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring: - TLC / GC / LC-MS Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup: - Quench reaction - Liquid-liquid extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification: - Column chromatography - Distillation / Recrystallization Workup->Purification Analysis Product Analysis: - NMR, IR, Mass Spec - Yield determination Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols: 2,2-Dimethylpentanoic Acid as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpentanoic acid is a branched-chain carboxylic acid that serves as a valuable building block in organic synthesis. Its sterically hindered quaternary carbon center imparts unique properties to molecules incorporating this moiety, influencing their conformational preferences, metabolic stability, and biological activity. This document provides an overview of its applications, with a focus on its role in the synthesis of therapeutic agents, and includes detailed protocols for its derivatization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and purification procedures.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 1185-39-3[1]
Appearance Colorless crystalline solid or liquid[2]
Boiling Point 200-205 °C[2]
Density 0.918 g/mL at 20 °C[2]
Solubility Insoluble in water, soluble in organic solvents[2]

Application in the Synthesis of Bioactive Molecules: The Case of Gemfibrozil (B1671426)

A prominent example of a therapeutic agent containing the this compound structural motif is Gemfibrozil.[3] Gemfibrozil is a lipid-regulating drug of the fibrate class used to treat hyperlipidemia.[4] It functions by activating the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that modulates the transcription of genes involved in lipid metabolism.[5][6]

Mechanism of Action of Gemfibrozil

Gemfibrozil's activation of PPAR-α leads to a cascade of events that collectively improve the lipid profile.[7][8] This includes increased synthesis of lipoprotein lipase, which enhances the clearance of triglycerides, and a reduction in the hepatic production of very-low-density lipoproteins (VLDL).[5][6] The signaling pathway is illustrated in the diagram below.

gemfibrozil_mechanism cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects Gemfibrozil Gemfibrozil PPARa PPAR-α Gemfibrozil->PPARa activates RXR RXR PPARa->RXR heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription activates LPL ↑ Lipoprotein Lipase Synthesis Gene_Transcription->LPL ApoCIII ↓ Apolipoprotein C-III Production Gene_Transcription->ApoCIII VLDL_prod ↓ VLDL Production Gene_Transcription->VLDL_prod HDL ↑ HDL Cholesterol Gene_Transcription->HDL (via Apo A-I/A-II synthesis) TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance ApoCIII->TG_Clearance (inhibition removed)

Caption: Mechanism of action of Gemfibrozil.

Experimental Protocols

While industrial syntheses of Gemfibrozil may involve multi-step routes to construct the substituted pentanoic acid backbone, this compound can be used as a starting material in laboratory-scale syntheses to produce analogs for research and development. Below are two illustrative protocols for the derivatization of this compound.

Protocol 1: Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification of this compound with a generic alcohol (R-OH). This reaction is a fundamental transformation to produce ester derivatives.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound130.182.60 g20.0
Alcohol (R-OH)Varies5 eq.100
Concentrated Sulfuric Acid98.080.5 mL~9.2
Toluene (B28343)-50 mL-
Saturated Sodium Bicarbonate-2 x 30 mL-
Brine-30 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (2.60 g, 20.0 mmol), the desired alcohol (100 mmol), and toluene (50 mL).

  • Slowly add concentrated sulfuric acid (0.5 mL) to the stirring mixture.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford the desired ester.

Protocol 2: Synthesis of an Ether Linkage via an Intermediate

This protocol outlines a two-step process to form an ether linkage analogous to that in Gemfibrozil, starting from this compound. The acid is first converted to an alkyl halide, which then undergoes a Williamson-type ether synthesis with a phenol.

Step A: Conversion of this compound to 5-Bromo-2,2-dimethylpentanoyl Chloride

This is a conceptual step. A more practical approach would be the reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to the alkyl bromide.

Step B: Williamson-Type Ether Synthesis

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromo-2,2-dimethylpentanol195.101.95 g10.0
2,5-Dimethylphenol (B165462)122.161.22 g10.0
Sodium Hydride (60% in oil)40.000.44 g11.0
Anhydrous Dimethylformamide (DMF)-30 mL-
Ethyl Acetate (B1210297)-100 mL-
1 M Hydrochloric Acid-30 mL-
Water-2 x 30 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dimethylphenol (1.22 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (0.44 g, 11.0 mmol) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 5-bromo-2,2-dimethylpentanol (1.95 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water (10 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and 1 M HCl (30 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target ether.

Synthetic Workflow and Characterization

The general workflow for the synthesis and characterization of derivatives of this compound is depicted below.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reagents This compound + Other Reagents Reaction Reaction (e.g., Esterification) Reagents->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying & Concentration Workup->Drying Purification Column Chromatography or Distillation Drying->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Final_Product Pure Product

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a versatile building block for introducing a sterically demanding neopentyl-like group adjacent to a carboxylic acid or its derivatives. This structural feature is of interest in medicinal chemistry for the design of novel therapeutic agents with potentially improved metabolic stability and pharmacokinetic profiles. The provided protocols offer a starting point for the laboratory-scale synthesis of derivatives for further investigation.

References

Application Notes and Protocols: 2,2-Dimethylpentanoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2,2-dimethylpentanoic acid and its derivatives in polymer chemistry. Due to limited direct literature on this compound in this field, the following information is largely based on studies of structurally similar compounds, such as neodecanoic acid and pivalic acid. These analogs, characterized by a sterically hindered carboxylic acid group, offer valuable insights into the expected behavior and benefits of incorporating this compound into polymer structures.

Introduction

This compound is a branched-chain carboxylic acid. Its sterically hindered structure, arising from the two methyl groups on the alpha-carbon, can impart unique properties to polymers. These properties include enhanced hydrolytic stability, improved weather resistance, and increased hydrophobicity. Potential applications are envisioned in coatings, adhesives, and specialty resins where durability and performance are critical.

Applications in Polymer Synthesis

Based on analogous compounds, this compound can be utilized in polymer synthesis in several forms:

  • As a Monomer in Polyesters and Alkyd Resins: Similar to pivalic acid, this compound can be used as a monofunctional acid in the synthesis of polyesters and alkyd resins. In this role, it acts as a chain terminator, controlling the molecular weight and viscosity of the resin. The bulky head of the acid can improve the hydrolytic stability of the polyester (B1180765) backbone.

  • As a Vinyl Ester Monomer (by analogy to Vinyl Neodecanoate): The vinyl ester of this compound can be copolymerized with other monomers, such as vinyl acetate (B1210297) and acrylates, to produce latexes for paints, coatings, and adhesives.[1][2][3] The branched structure of the acid would be expected to enhance the water and alkali resistance of the resulting polymer films.[4]

  • As a Glycidyl (B131873) Ester Monomer (by analogy to Glycidyl Neodecanoate): The glycidyl ester of this compound could serve as a reactive diluent or modifier for epoxy and acrylic resins.[5][6][7][8] This would allow for the synthesis of polymers with improved flexibility, weatherability, and acid resistance.[5][8]

Data Presentation: Properties of Polymers Modified with Analogous Monomers

The following tables summarize the typical effects of incorporating vinyl neodecanoate (VeoVa™ 10) and glycidyl neodecanoate on polymer properties. It is anticipated that derivatives of this compound would impart similar characteristics.

Table 1: Influence of Vinyl Neodecanoate (VeoVa™ 10) on Latex Properties

PropertyEffect of VeoVa™ 10 IncorporationReference
Water ResistanceSignificantly Improved
Alkali ResistanceSignificantly Improved
UV DurabilityEnhanced[2]
AdhesionImproved on various substrates[2]
Glass Transition Temp. (Tg)Homopolymer Tg of -3 °C, acts as a flexibilizing monomer
HydrophobicityIncreased[4]

Table 2: Influence of Glycidyl Neodecanoate on Resin Properties

PropertyEffect of Glycidyl Neodecanoate IncorporationReference
Acid ResistanceExcellent[5][8]
WeatherabilityVery Good[5][8]
Viscosity of ResinLowered (acts as a reactive diluent)[5][7]
Hardness and DurabilityEnhanced[6]
HydrophobicityEnhanced[8]

Experimental Protocols (Based on Analogous Compounds)

The following are generalized experimental protocols for polymerization reactions using analogs of this compound derivatives. These can serve as a starting point for developing specific procedures for this compound-based monomers.

Protocol 1: Emulsion Copolymerization of a Vinyl Ester of this compound with Vinyl Acetate

This protocol is adapted from the known procedures for vinyl neodecanoate (VeoVa™ 10).[1][9]

Materials:

  • Vinyl Acetate (distilled)

  • Vinyl 2,2-dimethylpentanoate (hypothetical monomer)

  • Surfactant (e.g., sodium dodecyl sulfate)

  • Initiator (e.g., potassium persulfate)

  • Buffer (e.g., sodium bicarbonate)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the surfactant and buffer in a reaction kettle equipped with a stirrer, condenser, and nitrogen inlet.

  • Purge the reactor with nitrogen for 30 minutes.

  • Prepare a pre-emulsion of the vinyl acetate and vinyl 2,2-dimethylpentanoate monomers with a portion of the surfactant solution.

  • Heat the reactor to the desired polymerization temperature (typically 60-80 °C).

  • Add a portion of the initiator solution to the reactor.

  • Gradually feed the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours.

  • After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.

  • Cool the reactor to room temperature and filter the resulting latex.

Protocol 2: Synthesis of an Acrylic Polyol Modified with Glycidyl 2,2-Dimethylpentanoate

This protocol is based on the use of glycidyl neodecanoate as a reactive diluent.[5][8]

Materials:

  • Glycidyl 2,2-dimethylpentanoate (hypothetical monomer)

  • Acrylic acid or Methacrylic acid

  • Other acrylate (B77674)/methacrylate monomers (e.g., methyl methacrylate, butyl acrylate)

  • Hydroxyl-functional acrylate monomer (e.g., hydroxyethyl (B10761427) methacrylate)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • Solvent (optional, as the glycidyl ester can act as a reactive diluent)

Procedure:

  • Charge the glycidyl 2,2-dimethylpentanoate to a reactor equipped with a stirrer, condenser, and nitrogen inlet. If a solvent is used, add it at this stage.

  • Heat the reactor to the polymerization temperature (typically 80-120 °C) under a nitrogen blanket.

  • Prepare a mixture of the acrylic monomers and the initiator.

  • Gradually feed the monomer/initiator mixture into the reactor over 3-5 hours. The epoxy group of the glycidyl ester will react with the carboxylic acid groups of the acrylic/methacrylic acid during the polymerization.[8]

  • After the feed is complete, hold the temperature for an additional 1-2 hours.

  • Cool the resulting acrylic polyol resin.

Visualizations

The following diagrams illustrate the conceptual workflows and chemical relationships described in these application notes.

experimental_workflow_emulsion_polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction reactor_prep Prepare Aqueous Phase (Surfactant, Buffer) heating Heat Reactor reactor_prep->heating pre_emulsion Prepare Monomer Pre-emulsion feeding Feed Monomers and Initiator pre_emulsion->feeding initiation Add Initiator heating->initiation initiation->feeding completion Hold for Completion feeding->completion cooling Cool Reactor completion->cooling filtration Filter Latex cooling->filtration

Caption: Workflow for Emulsion Copolymerization.

signaling_pathway_modification ma This compound ve Vinyl 2,2-Dimethylpentanoate ma->ve Vinyl Esterification ge Glycidyl 2,2-Dimethylpentanoate ma->ge Glycidyl Esterification poly_latex Modified Polymer Latex (e.g., Vinyl Acetate Copolymer) ve->poly_latex Emulsion Copolymerization poly_resin Modified Resin (e.g., Acrylic Polyol) ge->poly_resin Radical Polymerization & Grafting props_latex Enhanced Properties: - Water Resistance - Alkali Stability - UV Durability poly_latex->props_latex props_resin Enhanced Properties: - Weatherability - Acid Resistance - Flexibility poly_resin->props_resin

Caption: Synthesis pathways for polymer modification.

References

Application Note and Protocol for the Purification of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive protocol for the purification of 2,2-dimethylpentanoic acid, a branched-chain carboxylic acid. The protocol details a multi-step purification strategy involving an initial acid-base extraction to remove neutral and basic impurities, followed by vacuum distillation to separate the target compound from non-volatile impurities and other acidic compounds with different boiling points. An optional recrystallization step is also described for achieving higher purity. This application note provides detailed experimental procedures, expected outcomes, and a workflow diagram to guide researchers in obtaining high-purity this compound for various research and development applications.

Introduction

This compound is a C7 carboxylic acid with a branched alkyl chain. As with many organic compounds used in research and pharmaceutical development, a high degree of purity is often required. Impurities can arise from the synthetic route, including starting materials, byproducts, and reagents. This protocol provides a robust method for the purification of this compound, leveraging its acidic nature and physical properties.

Data Presentation

The following table summarizes the expected quantitative data for each step of the purification process. These values are representative and may vary depending on the initial purity of the crude material.

Purification StepParameterStarting Material (Crude)After Acid-Base ExtractionAfter Vacuum DistillationAfter Recrystallization (Optional)
Yield %100~95~85~75
Purity (by GC) %< 90> 95> 99> 99.5
Appearance -Yellow to brown liquidColorless to pale yellow liquidColorless liquidWhite crystalline solid
Boiling Point °CN/AN/A101-102 (at 11 Torr)[1]N/A
Refractive Index n20/DN/AN/A~1.422[1]N/A

Experimental Protocols

Acid-Base Extraction

This initial step is designed to separate the acidic this compound from any neutral or basic impurities.[2][3]

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 3 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable volume of diethyl ether (e.g., 10 mL of ether per 1 g of crude acid) in a separatory funnel.

  • Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate. The sodium salt of this compound will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral and basic impurities.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M HCl with stirring until the solution is acidic (pH ~2), which will cause the this compound to separate, often as an oily layer.

  • Back-Extraction: Add a fresh portion of diethyl ether to the acidified aqueous solution and shake to extract the purified carboxylic acid back into the organic phase.

  • Washing and Drying: Separate the organic layer and wash it with saturated brine solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator to yield the partially purified this compound.

Vacuum Distillation

This step purifies the acid based on its boiling point, removing non-volatile impurities and other components with significantly different boiling points.[4][5] Given the high atmospheric boiling point of this compound (200-205 °C), vacuum distillation is necessary to prevent decomposition.[6]

Materials:

  • Partially purified this compound from acid-base extraction

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Place the partially purified this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of approximately 11 Torr.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at 101-102 °C at 11 Torr.[1] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Cooling: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Recrystallization (Optional)

For achieving the highest purity, an optional recrystallization step can be performed. The choice of solvent is critical and should be one in which the acid is soluble at high temperatures but insoluble at low temperatures.[7] For a moderately polar carboxylic acid like this compound, a mixed solvent system may be effective.[8]

Materials:

  • Distilled this compound

  • Recrystallization solvent (e.g., a mixture of ethanol (B145695) and water, or hexane (B92381) and ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Experiment with small amounts of the acid to find a suitable solvent or solvent pair. A good starting point is a mixture where the acid is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the distilled acid in a minimal amount of the hot "good" solvent (or the hot solvent mixture).

  • Crystallization: If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Workflow cluster_impurities Impurities Removed crude Crude 2,2-Dimethylpentanoic Acid abe Acid-Base Extraction crude->abe Remove neutral/ basic impurities dist Vacuum Distillation abe->dist Remove non-volatile & other acidic impurities imp1 Neutral & Basic Impurities abe->imp1 recryst Recrystallization (Optional) dist->recryst Further purification pure Pure 2,2-Dimethylpentanoic Acid dist->pure imp2 Non-volatile & High/Low Boiling Impurities dist->imp2 recryst->pure

References

Crystallization Techniques for 2,2-Dimethylpentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpentanoic acid is a branched-chain carboxylic acid with potential applications in pharmaceuticals and as a specialty chemical intermediate.[1] The purity of this compound is often critical for its intended use, making robust crystallization techniques essential for its isolation and purification. These application notes provide detailed protocols for the crystallization of this compound, focusing on single-solvent and two-solvent methods. The information is intended to guide researchers in developing effective and reproducible crystallization processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for the design of crystallization processes.

PropertyValueReference
Molecular FormulaC7H14O2[2][3]
Molecular Weight130.18 g/mol [1][2]
AppearanceColorless crystalline solid or clear liquid[2]
Density0.918 g/mL at 20 °C[2][3]
Boiling Point200-205 °C[2]
Melting Point-55.77 °C (estimate)[2]

Solvent Selection for Crystallization

The choice of solvent is the most critical parameter in developing a successful crystallization process. The principle of "like dissolves like" is a useful starting point. As a carboxylic acid with a significant aliphatic character, this compound is expected to be soluble in a range of organic solvents.

Based on the properties of structurally similar compounds like pivalic acid and valeric acid, which are sparingly soluble in water but highly soluble in organic solvents such as ethanol (B145695) and ether, a similar solubility profile can be anticipated for this compound.[4][5]

Estimated Solubility of this compound in Common Solvents

The following table presents estimated solubility data for this compound in various solvents at two different temperatures. This data is extrapolated from the behavior of similar short-chain branched carboxylic acids and should be used as a guideline for solvent screening.

SolventSolubility at 25°C ( g/100 mL) (Estimated)Solubility at 70°C ( g/100 mL) (Estimated)PolarityNotes
WaterLow (< 1)Low (< 2)HighPoor solvent for single-solvent crystallization.
HexaneHigh (> 20)Very High (> 50)LowGood potential "good" solvent for a two-solvent system.
AcetoneVery High (> 50)Very High (> 100)MediumMay be too good of a solvent for single-solvent crystallization.
EthanolVery High (> 50)Very High (> 100)HighSimilar to acetone, may be too effective a solvent.
TolueneHigh (> 20)Very High (> 50)LowA potential good solvent for single-solvent crystallization.
Ethyl AcetateHigh (> 20)Very High (> 50)MediumA potential good solvent for single-solvent crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Crystallization

This method is suitable when a solvent is identified that dissolves this compound well at elevated temperatures but poorly at lower temperatures.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Toluene or Ethyl Acetate)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the solvent until the solid completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Single_Solvent_Crystallization A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if necessary) A->B Insoluble Impurities C Slow Cooling to Room Temperature A->C No Insoluble Impurities B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for the purification of this compound via two-solvent crystallization.

Data Presentation

Table of Estimated Crystallization Parameters and Outcomes

The following table provides estimated parameters for the crystallization of this compound based on the protocols described above. These values should be optimized for specific experimental conditions.

Crystallization MethodSolvent SystemTemp. (°C) - DissolutionTemp. (°C) - CrystallizationEstimated Yield (%)Estimated Purity (%)
Single-SolventToluene70-800-575-85>98
Single-SolventEthyl Acetate60-700-570-80>98
Two-SolventHexane/Water40-500-580-90>99
Two-SolventAcetone/Water25-300-585-95>99

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or too rapid cooling. Try using a more dilute solution, cooling more slowly, or selecting a different solvent system.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also help induce nucleation.

  • Low Yield: A low yield may result from using too much solvent during dissolution or washing. Ensure a minimum amount of solvent is used.

Conclusion

The crystallization of this compound can be effectively achieved using both single-solvent and two-solvent methods. Careful selection of the solvent system and control of the cooling rate are paramount for obtaining high purity and yield. The protocols and data presented in these application notes provide a solid foundation for the development and optimization of crystallization processes for this compound. Experimental validation of the estimated solubility and crystallization parameters is recommended to achieve the best results.

References

Application Notes and Protocols: The Role of 2,2-Dimethylpentanoic Acid Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpentanoic acid and its derivatives are valuable building blocks in organic synthesis, offering unique steric and electronic properties that can be exploited in the development of novel pharmaceutical agents. The gem-dimethyl group at the α-position provides steric hindrance that can influence reaction selectivity and metabolic stability of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the use of a key derivative of this compound in the synthesis of the hypolipidemic drug, Gemfibrozil.

Application: Synthesis of Gemfibrozil

A prominent application of a this compound derivative is in the synthesis of Gemfibrozil , a well-established fibrate drug used to lower lipid levels in the blood. The synthesis utilizes a derivative, specifically a lower alkyl ester of 5-halo-2,2-dimethylpentanoic acid, as a key intermediate.

Chemical Structure of Gemfibrozil: 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid

Therapeutic Class: Fibrate, Hypolipidemic agent

Physicochemical Properties of Gemfibrozil
PropertyValue
Molecular FormulaC₁₅H₂₂O₃[1]
Molecular Weight250.33 g/mol [1]
Melting Point58-61 °C[1]
SolubilityInsoluble in water and acid; soluble in dilute base.[1]
AppearanceWhite solid[1]

Experimental Protocols

The synthesis of Gemfibrozil from a this compound derivative can be achieved through a two-step process as outlined in US Patent 4,665,226A. The overall process involves the C-alkylation of a lower alkyl ester of 2-methylpropanoic acid to form a 5-halo-2,2-dimethylpentanoate ester, followed by the O-alkylation of 2,5-dimethylphenol (B165462) with this intermediate.

Step 1: Synthesis of a Lower Alkyl Ester of 5-halo-2,2-dimethylpentanoic acid

This initial step involves the C-alkylation of a readily available starting material, such as a lower alkyl ester of 2-methylpropanoic acid (isobutyric acid ester), with a dihaloalkane like 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane.

Reaction Scheme:

Detailed Protocol (Exemplary):

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Ester: Cool the LDA solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of methyl 2-methylpropanoate (B1197409) (1.0 eq.) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C.

  • Enolate Formation: Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 1-bromo-3-chloropropane (1.2 eq.) to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, methyl 5-chloro-2,2-dimethylpentanoate, can be purified by vacuum distillation.

Step 2: Synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil)

This step involves the O-alkylation of 2,5-dimethylphenol with the previously synthesized halo-ester, followed by hydrolysis of the resulting ester to the carboxylic acid.

Reaction Scheme:

Detailed Protocol:

  • Formation of Phenoxide: In a suitable reaction vessel, dissolve 2,5-dimethylphenol (1.0 eq.) in a suitable solvent such as toluene (B28343) or dimethyl sulfoxide (B87167) (DMSO). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq.), portion-wise at room temperature to form the sodium or potassium salt of the phenol.

  • O-Alkylation: To the resulting phenoxide solution, add the lower alkyl ester of 5-bromo- or 5-chloro-2,2-dimethylpentanoic acid (1.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 7 to 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up (Ester Intermediate): After the reaction is complete, cool the mixture to room temperature. Remove the solvent by distillation. Partition the crude product between water and a non-polar solvent like hexane.

  • Hydrolysis: The crude ester is then hydrolyzed without further purification. Add a solution of sodium hydroxide (B78521) or potassium hydroxide in aqueous methanol (B129727) to the ester. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Isolation of Gemfibrozil: After hydrolysis, acidify the aqueous layer with a mineral acid, such as hydrochloric acid, to precipitate the crude Gemfibrozil.

  • Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent system, such as aqueous methanol, to yield pure 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil). The process can achieve overall yields exceeding 70-80%.

Mechanism of Action and Signaling Pathway

Gemfibrozil's therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[2][3][4]

Key effects of PPARα activation by Gemfibrozil include:

  • Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[3] This leads to a reduction in plasma triglyceride levels.

  • Decreased Hepatic VLDL Production: Gemfibrozil reduces the production of VLDL by the liver, a major carrier of triglycerides in the bloodstream.[3]

  • Increased HDL Cholesterol: It stimulates the production of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL), the "good" cholesterol.[5]

  • Reduced Apolipoprotein C-III (ApoC-III) Levels: Gemfibrozil decreases the levels of ApoC-III, a protein that inhibits LPL activity. By reducing ApoC-III, the breakdown of triglyceride-rich particles is enhanced.[3]

Signaling Pathway Diagram

Gemfibrozil_PPARa_Pathway Gemfibrozil Gemfibrozil PPARa PPARα Gemfibrozil->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE heterodimerizes and binds to RXR RXR RXR->PPRE heterodimerizes and binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates LPL Lipoprotein Lipase (LPL) Gene Transcription ↑ Gene_Expression->LPL ApoA Apolipoprotein A-I/A-II Gene Transcription ↑ Gene_Expression->ApoA ApoCIII Apolipoprotein C-III Gene Transcription ↓ Gene_Expression->ApoCIII VLDL_Clearance VLDL Clearance ↑ LPL->VLDL_Clearance HDL HDL Cholesterol ↑ ApoA->HDL ApoCIII->VLDL_Clearance inhibition removed Triglycerides Plasma Triglycerides ↓ VLDL_Clearance->Triglycerides

Caption: Gemfibrozil activates PPARα, leading to changes in gene expression that modulate lipid metabolism.

Summary of Quantitative Data

StepReactantsProductYield
1Lower alkyl ester of 2-methylpropanoic acid, 1-bromo-3-chloropropaneLower alkyl ester of 5-chloro-2,2-dimethylpentanoic acidVariable, depends on specific conditions
2Lower alkyl ester of 5-halo-2,2-dimethylpentanoic acid, 2,5-dimethylphenol5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil)>70-80% (overall)

Conclusion

Derivatives of this compound serve as crucial intermediates in the synthesis of important pharmaceutical compounds like Gemfibrozil. The protocols and mechanisms detailed in these application notes provide a framework for researchers in drug discovery and development to utilize this versatile chemical scaffold. The unique structural features of this compound derivatives can be strategically employed to design and synthesize novel therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols: The Role of 2,2-Dimethylpentanoic Acid in the Synthesis of Gemfibrozil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of gemfibrozil (B1671426), a lipid-regulating agent, with a focus on the formation of its core 2,2-dimethylpentanoic acid structure. The provided protocols are based on established synthetic routes and include quantitative data and characterization methods.

Introduction

Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a well-established therapeutic agent for the management of hyperlipidemia. It effectively reduces serum triglycerides and very-low-density lipoprotein (VLDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels. The central pharmacophore of gemfibrozil is the this compound moiety, which is crucial for its biological activity. This document outlines the key synthetic strategies employed to construct this essential structural feature and couple it with the 2,5-dimethylphenoxy group to yield the final active pharmaceutical ingredient (API).

The primary synthetic routes to gemfibrozil do not utilize this compound directly as a starting material. Instead, they build this structural unit through the synthesis of a key intermediate, typically a 5-halo-2,2-dimethylpentanoic acid ester. This intermediate is then subjected to a Williamson ether synthesis with 2,5-dimethylphenol (B165462), followed by hydrolysis to afford gemfibrozil.

Synthetic Strategy Overview

The most common and industrially scalable synthesis of gemfibrozil can be conceptually divided into two main stages:

  • Formation of the this compound Backbone: This involves the synthesis of a key intermediate, such as methyl 5-bromo-2,2-dimethylpentanoate or isobutyl 5-chloro-2,2-dimethylpentanoate. This is often achieved by starting with simpler precursors like isobutyric acid derivatives.

  • Etherification and Hydrolysis: The halogenated intermediate is then reacted with 2,5-dimethylphenol in the presence of a base to form the ether linkage. Subsequent hydrolysis of the ester group yields the final gemfibrozil acid.

The following diagram illustrates the general synthetic workflow:

PPARalpha_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Gemfibrozil Gemfibrozil PPARa PPARα Gemfibrozil->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPARa_RXR_n PPARα-RXR Heterodimer PPARa_RXR->PPARa_RXR_n Translocation PPRE PPRE (on DNA) PPARa_RXR_n->PPRE Binds TargetGenes Target Genes PPRE->TargetGenes Regulates Transcription LPL ↑ Lipoprotein Lipase TargetGenes->LPL ApoCIII ↓ ApoC-III TargetGenes->ApoCIII ApoA ↑ ApoA-I, ApoA-II TargetGenes->ApoA FAO ↑ Fatty Acid Oxidation TargetGenes->FAO

experimental protocol for scaling up 2,2-Dimethylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Scaled-Up Synthesis of 2,2-Dimethylpentanoic Acid

Abstract

This application note provides a detailed experimental protocol for the scaled-up synthesis of this compound. The synthesis is achieved via the carboxylation of a Grignard reagent, a method well-suited for this sterically hindered carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide that includes safety precautions, detailed experimental procedures, and data presentation.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals.[1] Its synthesis can be challenging due to the tertiary carbon center adjacent to the carboxyl group. While several synthetic routes exist, the carboxylation of a Grignard reagent is a robust and scalable method.[2][3] This protocol details a scaled-up procedure starting from 2-chloro-2-methylpentane (B1597335).

Reaction Scheme

The overall two-step reaction scheme is as follows:

  • Formation of the Grignard Reagent: (CH₃)₂C(Cl)CH₂CH₂CH₃ + Mg → (CH₃)₂C(MgCl)CH₂CH₂CH₃

  • Carboxylation and Acidification: (CH₃)₂C(MgCl)CH₂CH₂CH₃ + CO₂ → (CH₃)₂C(COOMgCl)CH₂CH₂CH₃ (CH₃)₂C(COOMgCl)CH₂CH₂CH₃ + H₃O⁺ → (CH₃)₂C(COOH)CH₂CH₂CH₃ + Mg²⁺ + Cl⁻ + H₂O

Safety Precautions

Grignard reactions are highly exothermic and involve flammable and water-sensitive reagents.[4][5][6] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and Nomex gloves are required.[5] Nitrile gloves can be worn for dexterity but are combustible.[4]

  • Inert Atmosphere: The entire apparatus must be thoroughly flame-dried or oven-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.[7]

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is recommended over diethyl ether due to its higher flash point.[5] Ensure solvents are freshly distilled or from a sealed, dry commercial source.[7]

  • Exothermicity: The formation of the Grignard reagent is highly exothermic.[8] An ice-water bath must be readily available to control the reaction temperature.

  • Ventilation: All operations must be conducted in a certified chemical fume hood.[4]

  • Quenching: The reaction quench should be performed slowly and carefully in an ice bath to manage the exothermic reaction with unreacted magnesium and Grignard reagent.

Experimental Protocol

This protocol is designed for a multi-gram scale synthesis of this compound.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium Turnings24.3129.2 g1.20Activate with iodine if necessary.
2-Chloro-2-methylpentane120.62120.6 g1.00Ensure it is anhydrous.
Anhydrous Tetrahydrofuran (THF)72.111.0 L-Solvent.
Carbon Dioxide (Dry Ice)44.01~1 kg~22.7Use in excess.
6 M Hydrochloric Acid36.46~500 mL-For acidification.
Diethyl Ether74.121.0 L-For extraction.
Anhydrous Sodium Sulfate142.04As needed-For drying.
Iodine253.811-2 small crystals-For activating magnesium.

Equipment: 3-necked round-bottom flask (3 L), reflux condenser, pressure-equalizing dropping funnel, mechanical stirrer, nitrogen/argon inlet, heating mantle with a temperature controller, large ice-water bath, separatory funnel (2 L).

Procedure

Step 1: Preparation of the Grignard Reagent

  • Assemble the flame-dried 3 L, 3-necked round-bottom flask with a mechanical stirrer, reflux condenser (with a nitrogen/argon inlet at the top), and a pressure-equalizing dropping funnel.

  • Place the magnesium turnings (29.2 g, 1.20 mol) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.[8]

  • Add 200 mL of anhydrous THF to the flask.

  • Dissolve 2-chloro-2-methylpentane (120.6 g, 1.00 mol) in 300 mL of anhydrous THF and add this solution to the dropping funnel.

  • Add a small portion (~20 mL) of the 2-chloro-2-methylpentane solution to the magnesium suspension. The reaction should initiate, indicated by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, immediately remove the heat source.

  • Once the reaction has started, add the remaining 2-chloro-2-methylpentane solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction temperature and prevent it from becoming too vigorous.[4][8] The addition should take approximately 2-3 hours.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The solution should appear grayish and slightly viscous.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in a large ice-salt bath to approximately -10 °C.

  • Crush approximately 1 kg of dry ice into small pieces and add it portion-wise to the vigorously stirred Grignard solution. This step is highly exothermic; add the dry ice slowly to maintain the temperature below 0 °C.

  • After all the dry ice has been added, continue stirring and allow the mixture to slowly warm to room temperature overnight. This allows any remaining CO₂ to sublime.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice-water bath.

  • Slowly and carefully add 500 mL of 6 M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt. This will be an exothermic process with gas evolution.

  • Transfer the mixture to a 2 L separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 300 mL).

  • Combine the organic layers and wash with brine (2 x 200 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Expected Yield and Product Characteristics
ParameterValue
Theoretical Yield130.18 g
Expected Yield91 - 110 g (70-85%)
Boiling Point101-102 °C at 11 Torr[9]
AppearanceColorless liquid or low-melting solid
Molecular FormulaC₇H₁₄O₂[1][10]
Molar Mass130.18 g/mol [10]

Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis cluster_prep Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Work-up and Purification A 1. Assemble and flame-dry apparatus under N2/Ar B 2. Add Mg turnings and iodine crystal A->B C 3. Add anhydrous THF B->C D 4. Prepare 2-chloro-2-methylpentane in THF C->D E 5. Initiate reaction with a small amount of alkyl halide D->E F 6. Add remaining alkyl halide dropwise, maintaining gentle reflux E->F G 7. Stir for 1-2 hours post-addition F->G H 8. Cool Grignard reagent to -10 °C G->H Proceed to Carboxylation I 9. Add crushed dry ice portion-wise H->I J 10. Allow to warm to room temperature overnight I->J K 11. Quench with 6 M HCl in an ice bath J->K Proceed to Work-up L 12. Extract with diethyl ether K->L M 13. Wash combined organic layers with brine L->M N 14. Dry with anhydrous Na2SO4 M->N O 15. Remove solvent via rotary evaporation N->O P 16. Purify by vacuum distillation O->P Q Q P->Q Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiate - Wet glassware or reagents.[7]- Inactive magnesium surface.- Ensure all glassware is rigorously dried.[8]- Use freshly opened anhydrous solvents.[7]- Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[8]
Reaction becomes too vigorous - Addition of alkyl halide is too fast.[4]- Inadequate cooling.- Slow down the rate of addition.[4]- Ensure the ice bath is effectively cooling the flask.
Low yield of carboxylic acid - Incomplete Grignard formation.- Premature quenching of the Grignard reagent by moisture or atmospheric CO₂.- Incomplete carboxylation.- Ensure all of the magnesium has reacted.- Maintain a positive pressure of inert gas throughout the reaction.- Use a large excess of freshly crushed dry ice.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can achieve good yields of the desired product. This method is particularly advantageous for producing sterically hindered carboxylic acids where other synthetic routes may be less efficient.

References

Application Note: Validated LC-MS/MS Method for the Quantification of 2,2-Dimethylpentanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the validation of a robust and sensitive analytical method for the quantification of 2,2-Dimethylpentanoic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation is conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance and ICH M10 guidelines.[1][2] The method demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and stability, making it suitable for use in pharmacokinetic and other clinical studies.

Introduction

This compound is a branched-chain fatty acid. Accurate quantification of such compounds in biological matrices is crucial for understanding their pharmacokinetic profiles and potential physiological effects. This application note describes a comprehensive validation of an LC-MS/MS method designed for this purpose. The validation process ensures that the method is reliable, reproducible, and fit for its intended use in a regulated bioanalytical environment.[3] The key validation parameters assessed include specificity, sensitivity (LOD/LOQ), linearity, range, accuracy, precision, recovery, matrix effect, and stability.[4][5][6]

Instrumentation and Reagents

  • LC-MS/MS System: Shimadzu Nexera X2 series liquid chromatography system coupled with a Sciex QTRAP 6500+ mass spectrometer.[7]

  • Analytical Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).

  • Reagents:

    • This compound (Reference Standard)

    • This compound-d3 (Internal Standard, IS)

    • Acetonitrile (B52724) (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Human Plasma (K2EDTA)

    • Ultrapure Water

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare separate 1.00 mg/mL stock solutions of this compound and its isotopic internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile/water to prepare working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: Hold at 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: Q1: 129.1 m/z -> Q3: 85.1 m/z

    • This compound-d3 (IS): Q1: 132.1 m/z -> Q3: 87.1 m/z

Validation Parameters and Acceptance Criteria

The validation was performed according to established guidelines.[1][2][8]

3.4.1 Specificity and Selectivity

  • Protocol: Analyze blank plasma samples from at least six different sources. Check for any interfering peaks at the retention times of the analyte and the IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.

3.4.2 Linearity and Range

  • Protocol: Prepare a set of at least eight non-zero calibration standards by spiking blank plasma. Analyze three separate calibration curves.

  • Acceptance Criteria: A linear regression model (1/x² weighted) should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of the nominal value (±20% at LLOQ).

3.4.3 Accuracy and Precision

  • Protocol: Analyze five replicates of QC samples at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC) in three separate analytical runs (one intra-day, two inter-day).

  • Acceptance Criteria:

    • Precision (%CV): ≤ 15% for LQC, MQC, HQC; ≤ 20% for LLOQ.

    • Accuracy (%RE): Within ±15% of the nominal value for LQC, MQC, HQC; within ±20% for LLOQ.

3.4.4 Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Protocol: The LLOQ is the lowest standard on the calibration curve that meets the accuracy and precision criteria. The LOD is determined as the concentration with a signal-to-noise ratio of at least 3.[6][9]

  • Acceptance Criteria: LLOQ must be determined with a precision of ≤ 20% CV and accuracy within ±20% of the nominal value.

3.4.5 Matrix Effect and Recovery

  • Protocol:

    • Recovery: Compare the peak area of the analyte from extracted plasma QC samples (LQC, HQC) to the peak area of post-extraction spiked blank plasma matrix.

    • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked blank plasma matrix to the peak area of the analyte in a neat solution.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across different lots of plasma should be ≤ 15%. Recovery should be consistent and reproducible.

3.4.6 Stability

  • Protocol: Analyze LQC and HQC samples (n=3) after exposure to various storage and handling conditions.

    • Freeze-Thaw Stability: Three freeze (-80°C) and thaw (room temperature) cycles.

    • Short-Term (Bench-Top) Stability: 24 hours at room temperature.

    • Long-Term Stability: 90 days at -80°C.

    • Post-Preparative Stability: 48 hours in the autosampler at 10°C.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

Diagrams and Workflows

G cluster_prep Phase 1: Method Development & Preparation cluster_val Phase 2: Core Validation Experiments cluster_report Phase 3: Data Analysis & Reporting S1 Prepare Stock & Working Solutions S2 Optimize LC and MS Parameters S1->S2 S3 Prepare CC and QC Spiked Plasma Samples S2->S3 V1 Specificity (6+ Blank Lots) S3->V1 V2 Linearity & Range (3 Runs) S3->V2 V3 Accuracy & Precision (3 Runs, 4 QC Levels) S3->V3 V4 Recovery & Matrix Effect (LQC & HQC) S3->V4 V5 Stability Assessment (Freeze-Thaw, Bench-Top, etc.) S3->V5 D1 Process Data & Calculate Concentrations V1->D1 V2->D1 V3->D1 V4->D1 V5->D1 D2 Statistical Analysis of Validation Parameters D1->D2 D3 Compile Validation Report D2->D3 R R D3->R Final Validated Method

Caption: Overall workflow for the analytical method validation process.

G start Start: Plasma Sample (50 µL) step1 Add 150 µL of Internal Standard (in Acetonitrile) start->step1 step2 Vortex Mix (30 seconds) step1->step2 Protein Precipitation step3 Centrifuge (14,000 rpm, 10 min, 4°C) step2->step3 step4 Transfer 100 µL of Supernatant to Vial step3->step4 end Inject into LC-MS/MS System step4->end

Caption: Step-by-step sample preparation workflow using protein precipitation.

Results and Data Summary

The following tables summarize the expected quantitative data from the validation experiments.

Table 1: Calibration Curve Linearity

Run Concentration Range (ng/mL) Regression Model Weighting Mean r²

| 1-3 | 5 - 5000 | Linear | 1/x² | > 0.995 |

Table 2: Intra-Day Accuracy and Precision (Run 1, n=5)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%RE) Precision (%CV)
LLOQ 5.0 4.8 -4.0% 8.5%
LQC 15.0 15.4 2.7% 6.2%
MQC 250 245 -2.0% 4.1%

| HQC | 4000 | 4120 | 3.0% | 3.5% |

Table 3: Inter-Day Accuracy and Precision (3 Runs, n=15)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%RE) Precision (%CV)
LLOQ 5.0 5.1 2.0% 11.2%
LQC 15.0 14.8 -1.3% 8.8%
MQC 250 253 1.2% 5.9%

| HQC | 4000 | 3980 | -0.5% | 4.8% |

Table 4: Stability Assessment (LQC and HQC, n=3)

Stability Test QC Level Mean Accuracy (% of Nominal)
Freeze-Thaw (3 Cycles) LQC 95.8%
HQC 98.2%
Bench-Top (24h) LQC 97.1%
HQC 99.5%
Autosampler (48h) LQC 94.5%

| | HQC | 97.8% |

Table 5: Recovery and Matrix Effect

QC Level Mean Extraction Recovery (%) Mean Matrix Effect (%) IS-Normalized Matrix Factor (%CV)
LQC 88.5% 94.2% 4.5%

| HQC | 91.2% | 96.8% | 3.8% |

Conclusion

The LC-MS/MS method for the quantification of this compound in human plasma has been successfully validated over a concentration range of 5 to 5000 ng/mL. The method demonstrates acceptable specificity, linearity, accuracy, precision, and stability. All validation parameters met the acceptance criteria set forth by regulatory guidelines. This validated method is deemed robust and reliable for the analysis of clinical samples to support pharmacokinetic studies.

References

Application Notes: The 2,2-Dimethylpentanoyl (Dmp) Group in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] An ideal protecting group should be easy to introduce and remove in high yields, and it must remain inert to a wide range of reaction conditions while allowing for selective deprotection in the presence of other functional groups—a concept known as orthogonality.[2][3]

While a vast arsenal (B13267) of protecting groups exists, the development of new groups with unique stability profiles continues to be of great interest. The 2,2-dimethylpentanoyl group (a neo-heptanoyl group, herein abbreviated as Dmp) is an acyl protecting group for alcohols and amines. Although not widely documented in the literature, its structural characteristics, particularly the presence of a quaternary α-carbon, suggest properties analogous to the well-known and sterically hindered pivaloyl (Piv) group.[4] This steric bulk is the defining feature of the Dmp group, rendering it highly robust and resistant to cleavage under conditions that would remove simpler acyl groups like acetates or benzoates.[2] This note outlines the predicted applications, stability, and detailed protocols for the use of the 2,2-dimethylpentanoyl group, based on the established principles of sterically hindered esters.

Features and Advantages

The primary advantage of the Dmp group is its exceptional stability, which stems from the steric hindrance provided by the two methyl groups and the propyl chain on the α-carbon. This bulk effectively shields the electrophilic carbonyl carbon from nucleophilic attack, making the Dmp-protected functional group inert to many common reagents.[3]

  • High Stability: Resistant to mild acidic and basic hydrolysis, common nucleophiles, and many oxidizing and reducing agents.

  • Orthogonality: The Dmp group is stable under conditions used to remove many other common protecting groups, such as silyl (B83357) ethers (e.g., TBS), carbamates (e.g., Boc, Fmoc), and benzyl (B1604629) ethers (e.g., Bn).[1][5] This allows for selective deprotection and manipulation of other functional groups within a complex molecule.

  • Robust Cleavage Conditions: Removal of the Dmp group requires forcing conditions, such as strong base with heating or powerful hydride reducing agents, ensuring it remains intact throughout a lengthy synthetic sequence.[6]

Data Presentation

Table 1: Properties of 2,2-Dimethylpentanoic Acid and its Acyl Chloride
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
This compound1185-39-3C₇H₁₄O₂130.18-Colorless Crystalline Solid
2,2-Dimethylpentanoyl Chloride15721-22-9C₇H₁₃ClO148.6383 @ 77 mmHgClear to Yellowish Liquid[7]
Table 2: Predicted Stability of the Dmp Group on a Primary Alcohol
Reagent / ConditionPurposeDmp StabilityCompatible Protecting Groups
H₂ (1 atm), Pd/CHydrogenolysis (e.g., Cbz, Bn removal)Stable Cbz, Bn, O-Allyl
Trifluoroacetic Acid (TFA)Acidolysis (e.g., Boc, Trityl removal)Stable Boc, Trt, t-Butyl esters
Piperidine in DMFBase (e.g., Fmoc removal)Stable Fmoc
Tetrabutylammonium Fluoride (TBAF)Fluoride Source (e.g., Silyl ether removal)Stable TMS, TES, TBS, TIPS
Pyridinium Chlorochromate (PCC)Oxidation of AlcoholsStable -
LiOH, MeOH/H₂O, RTMild Saponification (e.g., Acetate removal)Stable Acetate, Benzoate
LiAlH₄ or DIBAL-HStrong ReductionUnstable (Reductive Cleavage)-
KOH, EtOH/H₂O, RefluxStrong SaponificationUnstable (Hydrolytic Cleavage)-
Table 3: Comparison of Common Acyl Protecting Groups for Alcohols
Protecting GroupStructureSteric HindranceRelative Ease of RemovalTypical Cleavage Conditions
Acetyl (Ac) R-OAcLowVery EasyK₂CO₃, MeOH; Mild NH₃
Benzoyl (Bz) R-OBzMediumEasyNaOH, MeOH; NaOMe
2,2-Dimethylpentanoyl (Dmp) R-ODmpHighDifficultKOH, EtOH, Reflux; LiAlH₄

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 2,2-Dimethylpentanoyl Chloride

This protocol describes the conversion of the parent carboxylic acid to its highly reactive acyl chloride, the key reagent for installing the Dmp protecting group.[8]

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (for Oxalyl chloride method)

Procedure (using Thionyl Chloride):

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), suspend this compound in anhydrous DCM.

  • Slowly add thionyl chloride to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The crude 2,2-dimethylpentanoyl chloride can be purified by fractional distillation under vacuum to yield a clear to yellowish liquid.[7]

Protocol 2: Protection of a Primary Alcohol with the Dmp Group

This protocol outlines a general procedure for the esterification of a primary alcohol using 2,2-dimethylpentanoyl chloride.

Materials:

  • Substrate containing a primary alcohol (1.0 eq)

  • 2,2-Dimethylpentanoyl chloride (1.2 eq)

  • Anhydrous Pyridine (B92270) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq, optional catalyst for hindered alcohols)

Procedure:

  • Dissolve the alcohol substrate in anhydrous DCM in a flame-dried, inert-atmosphere flask.

  • Add pyridine (or Et₃N) and catalytic DMAP (if used).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,2-dimethylpentanoyl chloride in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting Dmp-ester by flash column chromatography on silica (B1680970) gel.

Protocol 3: Deprotection of the Dmp Group via Saponification

Due to its steric bulk, the Dmp group requires more forcing conditions for hydrolytic cleavage than simpler esters.

Materials:

Procedure:

  • Dissolve the Dmp-ester in a mixture of ethanol and water in a round-bottom flask.

  • Add solid KOH or NaOH to the solution.

  • Heat the mixture to reflux and maintain for 6-24 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the mixture with aqueous HCl (e.g., 2 M) to pH ~7.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the deprotected alcohol by flash column chromatography.

Protocol 4: Deprotection of the Dmp Group via Reductive Cleavage

This method cleaves the ester and regenerates the parent alcohol directly, offering an alternative to harsh basic hydrolysis.

Materials:

  • Dmp-protected substrate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2-3 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

Procedure:

  • In a flame-dried, inert-atmosphere flask, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the Dmp-ester in anhydrous THF dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially and carefully by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the desired alcohol by flash column chromatography.

Visualizations

G General Workflow for Dmp Protection/Deprotection A Starting Material (with -OH group) B Protection with Dmp-Cl, Base A->B C Dmp-Protected Intermediate B->C D Perform Subsequent Synthetic Steps C->D E Deprotection (e.g., KOH, reflux or LiAlH4) D->E F Final Product (restored -OH group) E->F

A typical workflow utilizing the Dmp protecting group.

Protection of an alcohol using Dmp-Cl and a base.

G Orthogonality of the Dmp Group cluster_reagents cluster_products Substrate R¹-OTBS R²-ODmp R³-NHBoc TBAF TBAF Substrate:f0->TBAF KOH KOH, Reflux Substrate:f1->KOH TFA TFA Substrate:f2->TFA Prod_TBAF R¹-OH R²-ODmp R³-NHBoc TBAF->Prod_TBAF Prod_KOH R¹-OTBS R²-OH R³-NHBoc KOH->Prod_KOH Prod_TFA R¹-OTBS R²-ODmp R³-NH₂ TFA->Prod_TFA

Selective deprotection illustrates Dmp orthogonality.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,2-dimethylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most effective and commonly cited method for synthesizing this compound is through the carboxylation of a Grignard reagent.[1][2][3] This method is particularly suitable for tertiary alkyl halides, such as 2-chloro-2-methylpentane (B1597335) or 2-bromo-2-methylpentane (B146041), as it is less susceptible to steric hindrance compared to other methods like nitrile hydrolysis.[3]

Q2: I attempted to synthesize this compound by reacting 2-chloro-2-methylpentane with sodium cyanide (NaCN) followed by hydrolysis, but the reaction failed. What went wrong?

A2: This is a common issue. The reaction of a tertiary alkyl halide like 2-chloro-2-methylpentane with sodium cyanide is an S(_N)2 reaction. However, due to the significant steric hindrance around the tertiary carbon, the cyanide nucleophile cannot effectively attack the carbon center. Instead, an elimination reaction (E2) is favored, leading to the formation of alkenes rather than the desired nitrile intermediate. Consequently, no this compound is produced upon hydrolysis.

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

A3: Yes. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Grignard reagents, used in the primary synthesis route, are highly reactive with water and protic solvents, and can be pyrophoric. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are "Turbo-Grignard" reagents, and should I consider using them for this synthesis?

A4: "Turbo-Grignard" reagents are organomagnesium compounds prepared in the presence of lithium chloride (LiCl).[5] The addition of LiCl helps to break down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. This enhanced reactivity can be particularly beneficial when working with sterically hindered alkyl halides, potentially leading to higher yields and faster reaction times.[5]

Troubleshooting Guide: Grignard Synthesis of this compound

This guide addresses common issues encountered during the synthesis of this compound via the Grignard route.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Grignard Reagent 1. Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. 2. Presence of Moisture: Trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms.1. Activate the Magnesium: Use a crystal of iodine, 1,2-dibromoethane, or mechanical stirring to activate the magnesium surface. Gentle heating can also help initiate the reaction. 2. Ensure Anhydrous Conditions: Rigorously flame-dry all glassware under vacuum or in an oven before use. Use anhydrous solvents, and maintain a dry, inert atmosphere (nitrogen or argon) throughout the reaction.
Low Yield of this compound 1. Wurtz Coupling: The formed Grignard reagent can react with the remaining alkyl halide to form a dimer, reducing the yield of the desired product. 2. Incomplete Carboxylation: The Grignard reagent may not react completely with the carbon dioxide.1. Control Reagent Addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide, thus minimizing the Wurtz coupling side reaction. 2. Optimize CO₂ Addition: Bubble dry CO₂ gas through the solution or pour the Grignard solution over crushed dry ice. Ensure efficient stirring to maximize contact between the Grignard reagent and CO₂.
Formation of Significant Byproducts 1. Elimination Reactions: With sterically hindered alkyl halides, elimination reactions can compete with Grignard formation, leading to alkenes. 2. Reaction with Oxygen: Exposure of the Grignard reagent to air can lead to the formation of hydroperoxides and subsequently alcohols after workup.1. Lower Reaction Temperature: Maintaining a lower temperature during the formation of the Grignard reagent can sometimes favor the desired reaction over elimination. 2. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas (nitrogen or argon) to prevent exposure to oxygen.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reagent

This protocol describes the synthesis of this compound from 2-bromo-2-methylpentane.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 2-bromo-2-methylpentane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid CO₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

Step 1: Formation of the Grignard Reagent

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) and a crystal of iodine in the flask.

  • Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool to room temperature under a stream of nitrogen.

  • Dissolve 2-bromo-2-methylpentane (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the 2-bromo-2-methylpentane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining 2-bromo-2-methylpentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 1-2 hours until most of the magnesium has been consumed.

Step 2: Carboxylation of the Grignard Reagent

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate beaker, crush a sufficient amount of dry ice.

  • Slowly and carefully pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, which will sublime the excess dry ice. A viscous salt will form.

Step 3: Work-up and Purification

  • Slowly add cold 1 M HCl to the reaction mixture until the magnesium salts dissolve and the solution is acidic.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Visualizations

Grignard Synthesis Workflow

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Work-up & Purification start 2-bromo-2-methylpentane + Mg reagent_formation Formation of 2-methylpentan-2-ylmagnesium bromide start->reagent_formation Anhydrous Ether/THF carboxylation Reaction with CO₂ (Dry Ice) reagent_formation->carboxylation workup Acidic Workup (HCl) carboxylation->workup purification Extraction & Distillation workup->purification product This compound purification->product Troubleshooting_Low_Yield start Low Yield of This compound check_grignard Was the Grignard reagent formation successful? start->check_grignard no_grignard Problem: Inactive Mg or Moisture check_grignard->no_grignard No yes_grignard Problem: Side Reactions or Incomplete Carboxylation check_grignard->yes_grignard Yes solution_grignard Solution: Activate Mg, ensure anhydrous conditions no_grignard->solution_grignard solution_side_reactions Solution: Control addition rate, optimize CO₂ reaction yes_grignard->solution_side_reactions

References

Technical Support Center: Synthesis of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylpentanoic acid.

Troubleshooting Failed Syntheses

This section addresses common issues encountered during the synthesis of this compound, focusing on a frequently attempted but problematic synthetic route.

Problem: No desired product is formed when reacting 2-chloro-2-methylpentane (B1597335) with sodium cyanide followed by hydrolysis.

This is a common pitfall in the synthesis of this compound. The intended reaction is a nucleophilic substitution (SN2) of the chloride with a cyanide ion, followed by hydrolysis of the resulting nitrile to the carboxylic acid. However, this reaction is highly unlikely to proceed as planned.

Root Cause Analysis:

The starting material, 2-chloro-2-methylpentane, is a tertiary alkyl halide. The carbon atom bonded to the chlorine is sterically hindered by three other carbon atoms (two methyl groups and a propyl group). This steric bulk prevents the cyanide nucleophile from effectively attacking the carbon center, which is a requirement for the SN2 reaction.[1][2]

Instead of substitution, a competing reaction, elimination (E2), is favored. The cyanide ion, being a reasonably strong base, will preferentially abstract a proton from a carbon adjacent to the carbon bearing the chlorine. This results in the formation of an alkene and eliminates the possibility of forming the desired nitrile intermediate.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why did my synthesis of this compound from 2-chloro-2-methylpentane and NaCN fail?

A1: The synthesis failed because the starting material is a tertiary alkyl halide. These types of molecules are sterically hindered, meaning the bulky groups around the reaction center prevent the cyanide nucleophile from attacking.[1][2] Instead of the desired substitution reaction, an elimination reaction occurs, leading to the formation of an alkene rather than the nitrile intermediate required to form this compound.

Q2: Is there a more reliable method to synthesize this compound?

A2: Yes, a much more reliable method is the Grignard reaction. This involves forming a Grignard reagent from 2-chloro-2-methylpentane and magnesium, followed by reacting it with carbon dioxide (dry ice). This method is well-suited for the synthesis of carboxylic acids from tertiary alkyl halides.[3][4][5]

Q3: My Grignard reaction for this compound has a low yield. What are the possible causes?

A3: Low yields in Grignard reactions are often due to a few key factors:

  • Presence of water: Grignard reagents are extremely sensitive to moisture. Any water in your glassware, solvents, or on the surface of the magnesium will quench the Grignard reagent, reducing your yield. Ensure all equipment is thoroughly dried and anhydrous solvents are used.[5]

  • Impure magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting. It is often necessary to activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Inefficient carbonation: The reaction with carbon dioxide can be inefficient. It is best to pour the Grignard solution onto a large excess of crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to side reactions.[6]

Q4: What are the common impurities in the Grignard synthesis of this compound?

A4: Common impurities include byproducts from the Grignard reaction, such as alkanes formed from the reaction of the Grignard reagent with any trace amounts of water. Unreacted starting materials may also be present. These impurities can typically be removed through an acid-base extraction during the workup procedure.[6]

Recommended Synthesis Protocol: Grignard Reaction

This section provides a detailed protocol for the successful synthesis of this compound via a Grignard reaction.

Reaction Scheme:

  • Formation of the Grignard Reagent: 2-chloro-2-methylpentane + Mg → 2-methylpentan-2-ylmagnesium chloride

  • Carbonation and Workup: 2-methylpentan-2-ylmagnesium chloride + CO₂ → Magnesium salt of this compound Magnesium salt + H₃O⁺ → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)Notes
2-chloro-2-methylpentane120.6212.06 g0.10Ensure it is dry.
Magnesium turnings24.312.67 g0.11Use fresh, high-purity turnings.
Anhydrous diethyl ether74.12100 mL-Must be completely dry.
Iodine253.811-2 small crystals-For initiation.
Dry Ice (solid CO₂)44.01~50 g-Crush before use.
6 M Hydrochloric acid36.46~50 mL-For workup.
Diethyl ether74.12100 mL-For extraction.
Saturated sodium bicarbonate84.0150 mL-For washing.
Anhydrous sodium sulfate142.04As needed-For drying.

Experimental Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.

  • Grignard Reagent Formation:

    • Place the magnesium turnings and a magnetic stir bar in a three-necked round-bottom flask fitted with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • Dissolve the 2-chloro-2-methylpentane in 40 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

    • Add about 5 mL of the alkyl halide solution to the magnesium. The reaction should start, indicated by the disappearance of the iodine color and gentle bubbling. If it doesn't start, gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carbonation:

    • Cool the Grignard reagent solution to room temperature.

    • In a separate beaker, crush about 50 g of dry ice.

    • Slowly and cautiously pour the Grignard solution onto the crushed dry ice with vigorous stirring. A vigorous reaction will occur.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

    • Slowly add 50 mL of 6 M hydrochloric acid to protonate the carboxylate salt and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Expected Yield: 60-70%

Visualizations

Failed_Synthesis 2-chloro-2-methylpentane 2-chloro-2-methylpentane Intermediate [Unstable Transition State] 2-chloro-2-methylpentane->Intermediate + NaCN NaCN NaCN Alkene Elimination Product (Alkene) Intermediate->Alkene Elimination (Major Pathway) (Steric Hindrance) NoProduct No this compound Intermediate->NoProduct Substitution (Minor/No Pathway)

Caption: Failed synthesis of this compound.

Troubleshooting_Workflow Start Synthesis of this compound Fails CheckRoute Check Synthetic Route Start->CheckRoute Route1 Using 2-chloro-2-methylpentane + NaCN? CheckRoute->Route1 Yes Route2 Using Grignard Reaction? CheckRoute->Route2 No Reason1 Tertiary halide leads to elimination. This route is not viable. Route1->Reason1 CheckConditions Check Grignard Reaction Conditions Route2->CheckConditions Solution1 Switch to Grignard Synthesis Reason1->Solution1 Moisture Anhydrous conditions maintained? CheckConditions->Moisture Moisture? MgActivation Magnesium activated? CheckConditions->MgActivation Mg issue? Carbonation Correct carbonation procedure used? CheckConditions->Carbonation Carbonation? Optimize Optimize conditions: - Dry glassware/solvents - Activate Mg with iodine - Add Grignard to excess dry ice Moisture->Optimize MgActivation->Optimize Carbonation->Optimize

Caption: Troubleshooting workflow for synthesis issues.

Successful_Synthesis Start 2-chloro-2-methylpentane Grignard Grignard Reagent Start->Grignard + Mg Mg Mg, Anhydrous Ether Product This compound Grignard->Product + CO2, then H3O+ CO2 1. CO2 (Dry Ice) 2. H3O+ (Workup)

Caption: Successful Grignard synthesis of this compound.

References

Technical Support Center: Synthesis of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2,2-Dimethylpentanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Q1: After synthesis, my crude product is a complex mixture. What are the likely impurities?

A1: The impurity profile of your this compound will depend on the synthetic route. A common attempted synthesis involves the reaction of 2-chloro-2-methylpentane (B1597335) with sodium cyanide, followed by hydrolysis. However, this reaction is often unsuccessful due to steric hindrance at the tertiary carbon, which can prevent the desired nucleophilic substitution.[1][2] Consequently, you may find the following impurities:

  • Unreacted Starting Materials: 2-chloro-2-methylpentane may be present if the reaction did not proceed.

  • Elimination Byproducts: Tertiary alkyl halides are prone to elimination reactions, so you may have various alkenes in your crude product.[1]

  • Side-Products from Alternative Synthesis: If your synthesis involves the carbonylation of 3-methyl-2-pentene, 2-ethyl-2-methylbutanoic acid could be a significant isomeric impurity.[3]

Q2: My purified this compound is a yellow or brown tinted liquid. What causes this discoloration and how can I remove it?

A2: A yellow or brown tint in your final product often indicates the presence of residual iodide compounds or other oxidizable organic impurities, particularly if iodide was used in the synthesis.[4] To address this, consider the following solutions:

  • Oxidative Treatment: Before the final distillation, treat the crude acid with an oxidizing agent like hydrogen peroxide.[4][5] This can convert iodide impurities into a form that is more easily separated.[4]

  • Activated Carbon Treatment: Performing a purification step with activated carbon can effectively adsorb colored impurities.[4]

  • Complete Catalyst Removal: Ensure the complete removal of any metal catalysts used in the synthesis, as some metal complexes are colored.[4]

Q3: I'm observing significant product loss during liquid-liquid extraction. What am I doing wrong?

A3: Significant product loss during liquid-liquid extraction is often due to incorrect pH control or the formation of emulsions.[4] To optimize this step:

  • pH Adjustment: To extract the carboxylic acid into an aqueous basic layer as its salt, ensure the pH is at least 2-3 units above the pKa of this compound.[4][6] Conversely, to extract the protonated acid into an organic layer, the pH of the aqueous phase should be at least 2-3 units below its pKa.[4]

  • Emulsion Breaking: If an emulsion forms, it can be broken by adding brine (saturated NaCl solution) or by passing the mixture through a bed of celite.

Q4: My this compound streaks badly on a silica (B1680970) TLC plate. How can I get a clean spot?

A4: Streaking of carboxylic acids on silica gel TLC plates is a common problem.[7] It is caused by strong interactions between the acidic proton of the carboxyl group and the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms of your compound and resulting in poor separation and tailing.[7] To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[7] This will keep the this compound fully protonated, allowing it to move as a single, more defined spot.[7]

Q5: I am trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" during recrystallization can occur if the compound is insoluble in the chosen solvent at high temperatures or if impurities are inhibiting crystal lattice formation.[7] Here are several techniques to address this issue:

  • Trituration: Stir the oil with a non-polar solvent in which it is insoluble, such as hexanes or petroleum ether, to try and induce solidification.[7]

  • Change the Solvent System: Attempt recrystallization from a different solvent or a binary solvent mixture.[7] Good options for carboxylic acids include toluene (B28343) or mixtures like ethanol/water or ethyl acetate/hexanes.[7]

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. These microscopic scratches can provide nucleation sites for crystal growth.[7]

  • Further Purification: The presence of impurities is a primary reason for oiling out. Consider re-purifying a small portion of your material using another method, like column chromatography, to see if a purer sample crystallizes more readily.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most effective general methods for purifying this compound?

A1: The most effective purification methods for this compound, like other carboxylic acids, include:

  • Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral and basic impurities.[7][8][9] The carboxylic acid is converted to its salt with a base to move it into an aqueous layer, which is then separated and re-acidified to recover the pure acid.[7]

  • Distillation: As a liquid at room temperature, this compound can be purified by fractional distillation, especially to separate it from impurities with significantly different boiling points.[9][10] Vacuum distillation is recommended for high-boiling point compounds or those that may decompose at atmospheric pressure.[8][9]

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization is a powerful technique for achieving high purity.[10][11]

  • Chromatography: For difficult separations, column chromatography can be employed.[12] Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective.[7][13] For normal-phase chromatography, adding a small amount of acid to the eluent is often necessary to prevent streaking.[7]

Q2: What are the key physical properties of this compound?

A2: Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C7H14O2[14][15]
Molar Mass 130.18 g/mol [15][16]
Density 0.918 g/mL at 20 °C[16]
Boiling Point 101-102 °C at 11 Torr[14]

Q3: Can I use chromatography to purify this compound?

A3: Yes, various chromatographic techniques are suitable for purifying carboxylic acids.

  • Flash Chromatography (Silica Gel): This is a common technique. As mentioned in the troubleshooting guide, it is often necessary to add a small percentage of a volatile acid (e.g., acetic acid) to the mobile phase to obtain good peak shapes.[7]

  • Reversed-Phase Chromatography (C18): C18 columns are widely used for the purification of polar compounds like carboxylic acids.[13] A typical mobile phase would be a mixture of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA).[13]

  • Ion-Exchange Chromatography: Anion exchange chromatography is another effective method. The carboxylic acid binds to the resin in its anionic form, and after washing away impurities, it can be displaced from the resin with a strong inorganic anion.[17]

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column, is excellent for determining the number of components in your sample and quantifying purity.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities. For carboxylic acids, derivatization to a more volatile ester (e.g., a trimethylsilyl (B98337) ester) is often performed before analysis.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your desired product and identifying any structurally related impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic carboxylic acid functional group (a broad O-H stretch and a C=O stretch).

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with an aqueous basic solution (e.g., 1 M sodium hydroxide (B78521) or saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer.[7]

  • Separate the aqueous layer.

  • Re-acidify the aqueous layer by slowly adding a strong acid (e.g., 1 M HCl) until the pH is acidic (pH ~2), which will precipitate the purified carboxylic acid.[7]

  • Extract the precipitated acid back into an organic solvent.[7]

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

  • Dissolution: Place the crude acid in an Erlenmeyer flask and add the minimum amount of the chosen solvent at its boiling point to completely dissolve the solid.[4][21]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4][21]

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.[4]

Protocol 3: Two-Solvent Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (Solvent #1).[22]

  • While the solution is still hot, add a second solvent (Solvent #2, the "anti-solvent") dropwise until the solution becomes cloudy. The compound should be insoluble in Solvent #2.[22]

  • If necessary, gently warm the mixture until it becomes clear again.

  • Allow the solution to cool slowly, which should induce crystallization.

  • Isolate and dry the crystals as described in the single-solvent recrystallization protocol.

Diagrams

Purification_Workflow start_end start_end process process decision decision impurity_check impurity_check pure_product pure_product start Crude this compound extraction Acid-Base Extraction start->extraction check1 Purity Check (TLC/NMR) extraction->check1 is_pure1 Sufficiently Pure? check1->is_pure1 distillation Fractional / Vacuum Distillation is_pure1->distillation No end Pure this compound is_pure1->end Yes check2 Purity Check (GC/HPLC) distillation->check2 is_pure2 Sufficiently Pure? check2->is_pure2 chromatography Column Chromatography (Silica or C18) is_pure2->chromatography No is_pure2->end Yes chromatography->end

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Crystallization of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the crystallization of 2,2-Dimethylpentanoic acid is limited in publicly available literature. This guide is based on its known physicochemical properties and general principles of crystallization for similar short-chain branched carboxylic acids. The troubleshooting steps and protocols provided are intended as a starting point for research and development.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

The main challenges stem from its physicochemical properties. This compound is a liquid at room temperature with a very low estimated melting point of -55.77°C and a boiling point of 200-205°C[1]. It is also reported to be insoluble in water but soluble in organic solvents[1]. These characteristics can lead to:

  • Difficulty in inducing nucleation: Due to its low melting point and high solubility in organic solvents, achieving the necessary supersaturation for crystal formation can be challenging.

  • Oiling out: The compound may separate as an oil or liquid phase instead of forming solid crystals, especially during cooling crystallization.

  • Polymorphism: While not specifically documented for this compound, structurally similar molecules, like 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil), exhibit polymorphism[2]. Different crystalline forms can have varying stability and physicochemical properties, making consistent crystallization difficult.

  • Impurity effects: Even small amounts of impurities can significantly inhibit crystallization or affect the crystal habit.

Q2: Which crystallization methods are most suitable for this compound?

Given its low melting point, conventional cooling crystallization from a single solvent might be challenging. The following methods are recommended starting points:

  • Anti-solvent crystallization: This is a promising technique where a solvent in which the acid is soluble (the "solvent") is mixed with a solvent in which it is insoluble (the "anti-solvent"). The addition of the anti-solvent reduces the solubility of the acid, inducing crystallization.

  • Low-temperature cooling crystallization: Cooling a saturated solution to very low temperatures (e.g., using dry ice/acetone (B3395972) baths) may be necessary to induce crystallization. The cooling rate should be slow to promote the growth of well-defined crystals.

  • Evaporative crystallization: Slow evaporation of a solvent from a dilute solution can gradually increase the concentration to the point of supersaturation, leading to crystallization. This method is often gentle and can yield high-quality crystals.

Q3: How can I identify and characterize different polymorphs of this compound?

Polymorphism can be investigated using various analytical techniques:

  • X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline phases.[3][4][5] Each polymorph will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions.[6][7] It can be used to determine the melting points and enthalpies of fusion of different polymorphs and to study polymorphic transformations.

  • Microscopy: Visual examination of the crystals under a microscope can reveal differences in crystal habit (shape) between polymorphs.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No crystals form; only clear solution remains. Insufficient supersaturation. - Increase the concentration of the solution. - For anti-solvent crystallization, increase the amount of anti-solvent added. - For cooling crystallization, lower the final temperature. - For evaporative crystallization, allow more solvent to evaporate.
Inhibition by impurities. - Purify the this compound further (e.g., by distillation or chromatography).
The compound "oils out" instead of crystallizing. High solubility and low melting point. - Use a more dilute solution. - Employ a slower cooling or anti-solvent addition rate. - Try a different solvent/anti-solvent system. - Introduce seed crystals of the desired polymorph, if available.
Formation of very small or needle-like crystals. Rapid nucleation and crystal growth. - Reduce the level of supersaturation. - Slow down the crystallization process (slower cooling, slower anti-solvent addition, or slower evaporation). - Use a solvent that promotes a different crystal habit. - Agitate the solution gently during crystallization.
Inconsistent crystal form obtained between batches. Polymorphism. - Strictly control all crystallization parameters: solvent, temperature, cooling/addition rate, and agitation. - Use seed crystals of the desired polymorph to ensure consistent nucleation of that form. - Characterize each batch using XRPD and/or DSC to identify the polymorphic form.

Experimental Protocols

General Anti-Solvent Crystallization Protocol
  • Solvent Selection: Dissolve a small amount of this compound in various organic solvents to find a "good" solvent in which it is highly soluble. Then, identify an "anti-solvent" in which it is poorly soluble but which is miscible with the "good" solvent. Common choices could be a polar solvent like acetone or ethanol (B145695) as the solvent, and a non-polar solvent like hexane (B92381) or water as the anti-solvent.

  • Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a specific temperature (e.g., room temperature).

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution while stirring gently. The addition can be done dropwise.

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

  • Crystal Growth: Stop the addition of the anti-solvent and allow the solution to stand undisturbed to allow the crystals to grow. This can be done at room temperature or at a lower temperature to increase the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the anti-solvent, and dry them under vacuum at a low temperature.

Characterization of Polymorphs
  • X-Ray Powder Diffraction (XRPD):

    • Gently grind a small, representative sample of the crystals to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a powder diffractometer.

    • Compare the resulting diffractogram with patterns of known polymorphs or previously obtained batches to identify the crystal form.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the crystalline sample (typically 1-5 mg) into a DSC pan.

    • Seal the pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.

    • Record the heat flow as a function of temperature. Endothermic peaks will indicate melting or polymorphic transitions.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound in the literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate their own data for solubility and polymorphic characterization. A template for such a table is provided below.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures (Example Template)

SolventTemperature (°C)Solubility ( g/100 mL)
Hexane25
Hexane0
Acetone25
Acetone0
Ethanol25
Ethanol0
Water25Insoluble[1]

Table 2: Characteristic XRPD Peaks for Hypothetical Polymorphs of this compound (Example Template)

Polymorph2θ Angle (°)Relative Intensity (%)
Form A
Form B

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment outcome Crystallization Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal Unsuccessful oiling_out Oiling Out outcome->oiling_out Unsuccessful small_xtal Small/Needle-like Crystals outcome->small_xtal Sub-optimal inconsistent_form Inconsistent Crystal Form outcome->inconsistent_form Sub-optimal good_xtal Good Quality Crystals outcome->good_xtal Successful increase_ss Increase Supersaturation: - Higher Concentration - More Anti-solvent - Lower Temperature no_xtal->increase_ss purify Purify Starting Material no_xtal->purify slow_down Slow Down Process: - Slower Cooling/Addition - More Dilute Solution oiling_out->slow_down seed Use Seed Crystals oiling_out->seed change_solvent Change Solvent System oiling_out->change_solvent small_xtal->slow_down small_xtal->change_solvent control_params Strictly Control Parameters: - Temp, Rate, Agitation inconsistent_form->control_params end End good_xtal->end increase_ss->start purify->start slow_down->start seed->start change_solvent->start characterize Characterize Polymorphs (XRPD, DSC) control_params->characterize characterize->seed

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: HPLC Analysis of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,2-Dimethylpentanoic acid.

Troubleshooting Guide

This guide addresses specific chromatographic problems in a question-and-answer format.

Issue 1: Peak Tailing

Q1: Why is my this compound peak tailing, and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or improper mobile phase conditions. A tailing factor greater than 1.2 is generally considered significant.[1] The primary causes and solutions are outlined below.

Potential Cause Explanation Recommended Solutions
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the pKa of this compound (around 4-5), the compound will exist in both its protonated (less polar) and deprotonated (more polar, ionized) forms. This dual state leads to a distorted, tailing peak.[1][2][3][4]1. Lower the Mobile Phase pH: Adjust the pH to be at least 1.5-2 units below the analyte's pKa.[2][5][6] A pH of 2.5-3.0 is a good starting point to ensure the acid is fully protonated.[7] 2. Use an Acidic Modifier: Add 0.1% phosphoric acid or formic acid to the mobile phase to suppress ionization.[5][6][8] Phosphoric acid is suitable for UV detection due to its low UV cutoff, while formic acid is volatile and ideal for LC-MS applications.[5][8]
Secondary Silanol (B1196071) Interactions Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the carboxylic acid group of your analyte, causing tailing.[1][4]1. Use an End-Capped Column: Employ a modern, high-purity, end-capped column specifically designed to minimize silanol activity.[1][9] 2. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol sites.[1] 3. Use a Competing Base: This is less common for acids but can be effective in some cases.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in a characteristic "shark-fin" or right-triangle peak shape.[1][4][10]1. Dilute the Sample: Reduce the concentration of the sample. 2. Decrease Injection Volume: Inject a smaller volume onto the column.[10]
Column Contamination or Void Accumulation of contaminants at the column inlet or the formation of a void in the packing material can distort peak shape.[1]1. Use a Guard Column: Protect the analytical column from strongly retained impurities.[11] 2. Backflush the Column: Reverse the column direction and flush with a strong solvent (if permitted by the manufacturer).[1] 3. Replace the Column: If a void is visible or performance does not improve after cleaning, the column may need replacement.[1]
Issue 2: Poor Resolution or Selectivity

Q2: My this compound peak is co-eluting with an impurity. How can I improve the separation?

A2: Improving resolution requires manipulating the selectivity (α) or efficiency (N) of your chromatographic system.

Potential Cause Explanation Recommended Solutions
Suboptimal Mobile Phase Composition The ratio of organic solvent to aqueous buffer directly impacts the retention and separation of compounds.1. Adjust Organic Solvent Percentage: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) to increase retention and potentially improve separation from earlier-eluting impurities.[12] 2. Change Organic Solvent: Switch from acetonitrile to methanol (B129727) or vice-versa. This can alter selectivity due to different solvent properties.
Incorrect Mobile Phase pH As with peak shape, pH is a powerful tool for manipulating the retention and selectivity of ionizable compounds.[2][3][7]1. Systematically Vary pH: Perform experiments at different pH values (e.g., 2.5, 3.0, 3.5) to find the optimal selectivity between your analyte and the impurity. A small change in pH can dramatically alter the retention of one compound more than another.[2]
Insufficient Column Efficiency The column may not have enough theoretical plates to separate the closely eluting peaks.1. Use a Longer Column: A longer column provides more theoretical plates and thus higher resolving power. 2. Use a Column with Smaller Particles: Switching from a 5 µm to a 3 µm or sub-2 µm particle size column will significantly increase efficiency. 3. Optimize Flow Rate: Ensure you are operating near the optimal flow rate for your column to minimize plate height and maximize efficiency.[13]
Issue 3: Retention Time Shifts

Q3: The retention time for this compound is drifting between injections. What is causing this?

A3: Inconsistent retention times are a common problem that often points to issues with the mobile phase, pump, or column temperature.[14]

Potential Cause Explanation Recommended Solutions
Inadequately Equilibrated Column The column chemistry has not reached equilibrium with the mobile phase before injection.1. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.[15]
Mobile Phase Preparation Issues The mobile phase composition is changing over time due to evaporation of the organic component, poor mixing, or degradation.1. Prepare Fresh Mobile Phase Daily: Buffers, especially at low concentrations, can support microbial growth.[15] 2. Degas the Mobile Phase: Use an online degasser, sonication, or helium sparging to remove dissolved gases that can cause pump cavitation and flow rate inaccuracies. 3. Ensure Accurate pH Measurement: Measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[7]
Pump Malfunction Leaks in the pump, worn seals, or faulty check valves can lead to an inconsistent flow rate.[14]1. Check for Leaks: Visually inspect all fittings and connections from the solvent reservoirs to the detector. 2. Perform Pump Maintenance: Replace pump seals and check valves as part of a routine maintenance schedule.
Temperature Fluctuations The laboratory's ambient temperature is changing, or the column oven is not maintaining a stable temperature.1. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention.[16][17]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[18]

  • If the sample is in a complex matrix (e.g., plasma), perform a protein precipitation step by adding 3-4 volumes of cold acetonitrile, vortexing, and centrifuging.[19]

  • Filter the final sample solution through a 0.45 µm syringe filter to remove particulates before injection.[18][20]

2. Mobile Phase Preparation (Example):

  • Aqueous Component (Buffer): Prepare a 25 mM potassium phosphate (B84403) solution. Adjust the pH to 2.5 with phosphoric acid.[5] Measure the pH before mixing with the organic solvent.[7]

  • Organic Modifier: HPLC-grade Acetonitrile.[12]

  • Final Mobile Phase: Mix the aqueous buffer and acetonitrile in the desired ratio (e.g., 50:50 v/v).[16]

  • Filter the final mobile phase through a 0.45 µm filter and degas thoroughly before use.[15]

3. HPLC Instrumentation and Conditions:

Parameter Recommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 2.5) (50:50 v/v)[16]
Flow Rate 1.0 mL/min[16]
Column Temperature 30 °C[16]
Injection Volume 10 µL
Detector UV at 210 nm[17]
Run Time 10 minutes

Visualizations

HPLC Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving common HPLC issues.

HPLC_Troubleshooting start_node Problem Observed in Chromatogram cat_node cat_node start_node->cat_node Identify Symptom action_node action_node cat_node->action_node Peak Tailing/ Fronting? action_node5 action_node5 cat_node->action_node5 Retention Time Shift? action_node9 action_node9 cat_node->action_node9 Baseline Noise/Drift? action_node2 action_node2 action_node->action_node2 Check Mobile Phase pH end_node Problem Resolved action_node3 action_node3 action_node2->action_node3 Check for Column Overload action_node4 action_node4 action_node3->action_node4 Inspect Column Condition action_node4->end_node action_node6 action_node6 action_node5->action_node6 Check Column Equilibration action_node7 action_node7 action_node6->action_node7 Verify Mobile Phase Prep action_node8 action_node8 action_node7->action_node8 Inspect Pump & Flow Rate action_node8->end_node action_node10 action_node10 action_node9->action_node10 Degas Mobile Phase action_node11 action_node11 action_node10->action_node11 Clean Detector Flow Cell action_node12 action_node12 action_node11->action_node12 Check Lamp Energy action_node12->end_node

Caption: A logical workflow for systematic HPLC troubleshooting.

Effect of pH on Analyte Ionization and Retention

This diagram illustrates how mobile phase pH affects the chemical form and chromatographic retention of this compound.

pH_Effect cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 7.0) low_ph_form This compound R-COOH (Protonated) Non-polar low_ph_retention Strongly Retained on C18 Column (Longer Retention Time) low_ph_form->low_ph_retention More Hydrophobic Interaction high_ph_form 2,2-Dimethylpentanoate R-COO⁻ (Deprotonated) Polar / Ionic high_ph_retention Weakly Retained on C18 Column (Shorter Retention Time) high_ph_form->high_ph_retention Less Hydrophobic Interaction

Caption: Impact of mobile phase pH on analyte state and retention.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for this compound analysis? A1: A reversed-phase C18 or C8 column is most common. For resolving issues with peak tailing due to silanol interactions, it is highly recommended to use a modern, high-purity silica (B1680970) column that is well end-capped.[1][9]

Q2: My sample is not very soluble in the mobile phase. What should I do? A2: Ideally, the sample should be dissolved in the mobile phase itself to prevent peak distortion. If solubility is an issue, you can dissolve the sample in a stronger, compatible solvent (like 100% acetonitrile or methanol), but you must inject the smallest possible volume to avoid poor peak shape (fronting).[4]

Q3: How often should I prepare a new mobile phase? A3: It is best practice to prepare fresh mobile phase daily, especially if it contains buffers or acid modifiers.[15] Over time, the organic component can evaporate, changing the mobile phase composition, and aqueous buffers are susceptible to microbial growth, which can cause blockages and baseline noise.

Q4: What is a "ghost peak" and how can I get rid of it? A4: A ghost peak is an unexpected peak that appears in your chromatogram, often during a gradient run. It can be caused by contaminants in your sample, mobile phase, or from the injector carryover. To resolve this, use high-purity HPLC-grade solvents, ensure your sample preparation is clean, and run a blank gradient (injecting only mobile phase) to diagnose the source of the contamination.[20] Implementing a needle wash protocol in your method can also help reduce carryover from previous injections.[15]

Q5: Can I use a mass spectrometer (MS) detector for this compound? A5: Yes, but you must use a volatile mobile phase modifier. Instead of phosphoric acid, use formic acid or acetic acid.[5][8] Non-volatile buffers like phosphate will contaminate the MS source.[5]

References

Navigating the Synthesis of 2,2-Dimethylpentanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,2-dimethylpentanoic acid. Our aim is to equip researchers with the knowledge to prevent byproduct formation and optimize reaction outcomes.

Troubleshooting Guide: Minimizing Byproduct Formation

The synthesis of the sterically hindered this compound can be challenging. By understanding the potential side reactions and implementing preventative measures, you can significantly improve the purity and yield of your target molecule.

Issue 1: Low or No Yield of this compound When Using a Cyanide-Based Route

  • Question: I attempted to synthesize this compound by reacting 2-chloro-2-methylpentane (B1597335) with sodium cyanide, followed by hydrolysis, but I obtained a complex mixture of byproducts with very little of the desired acid. What went wrong?

  • Answer: This is a common issue stemming from the choice of synthetic route. The reaction of a tertiary alkyl halide like 2-chloro-2-methylpentane with a strong nucleophile like cyanide is highly prone to elimination (E2) reactions rather than the desired nucleophilic substitution (SN2).[1][2] The steric hindrance around the tertiary carbon atom makes it difficult for the cyanide ion to attack the carbon center, leading to the formation of alkenes as the major byproducts.[1][2]

    Recommended Solution: Avoid the cyanide-based route for this particular synthesis. The Grignard reaction with carbon dioxide is a much more effective method for preparing this compound from a tertiary alkyl halide.[3]

Issue 2: Formation of Wurtz Coupling Byproducts in Grignard Synthesis

  • Question: During the Grignard synthesis of this compound from 2-bromo-2-methylpentane (B146041), I'm observing a significant amount of a high-boiling, non-acidic byproduct. What is it and how can I prevent it?

  • Answer: The byproduct is likely 3,3,4,4-tetramethylhexane, formed via a Wurtz-type coupling reaction where the Grignard reagent reacts with the unreacted alkyl halide.

    Preventative Measures:

    • Slow Addition of Alkyl Halide: Add the 2-bromo-2-methylpentane solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This ensures a low concentration of the alkyl halide in the reaction mixture, minimizing the chance of it reacting with the formed Grignard reagent.

    • Dilution: Using a sufficient volume of an ethereal solvent (like diethyl ether or THF) can also help to keep the concentration of the alkyl halide low.

Issue 3: Low Yield of Carboxylic Acid and Presence of Unreacted Grignard Reagent

  • Question: My Grignard reaction seems to be incomplete, and upon workup, I isolate a low yield of this compound. How can I improve the conversion?

  • Answer: Incomplete reaction can be due to several factors related to the Grignard reagent formation and the carboxylation step.

    Troubleshooting Steps:

    • Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene (B1197577) gas indicates activation.

    • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Efficient Carbonation: The reaction with carbon dioxide can be inefficient. Use a large excess of freshly crushed dry ice (solid CO2) and add the Grignard solution to it slowly with vigorous stirring. This ensures that the Grignard reagent is always in the presence of an excess of CO2, which favors the formation of the carboxylate salt. Pouring the Grignard reagent onto a large surface area of crushed dry ice is generally more effective than bubbling CO2 gas through the solution.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting material for the Grignard synthesis of this compound?

    • A1: 2-Bromo-2-methylpentane or 2-iodo-2-methylpentane (B14688600) are generally preferred over 2-chloro-2-methylpentane. The carbon-halogen bond is weaker in bromides and iodides, making the formation of the Grignard reagent easier to initiate and proceed more readily.

  • Q2: What are the ideal reaction conditions for the Grignard reagent formation?

    • A2: The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is exothermic and should be initiated at room temperature, with gentle warming if necessary. Once initiated, the reaction rate can be controlled by the rate of addition of the alkyl halide to maintain a gentle reflux.

  • Q3: How can I confirm the formation of the Grignard reagent?

    • A3: The formation of the Grignard reagent is usually indicated by the disappearance of the magnesium turnings and the formation of a cloudy grey or brownish solution. A simple qualitative test is to take a small aliquot of the reaction mixture, quench it with water, and test the pH. A basic pH indicates the presence of the Grignard reagent. For a more quantitative measure, titration methods can be employed.

  • Q4: What is the proper workup procedure for the carboxylation reaction?

    • A4: After the reaction with carbon dioxide is complete, the resulting magnesium carboxylate salt needs to be hydrolyzed. This is typically done by adding a dilute acid, such as hydrochloric acid or sulfuric acid, until the aqueous layer is acidic. This protonates the carboxylate to form the free carboxylic acid.

  • Q5: How can I purify the final this compound product?

    • A5: The primary purification method is through extraction. After acidification, the carboxylic acid will be in the organic layer, while inorganic salts will be in the aqueous layer. To remove any non-acidic organic byproducts (like the Wurtz coupling product), the organic layer can be extracted with a basic aqueous solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate). This will deprotonate the carboxylic acid, making it water-soluble and transferring it to the aqueous layer, leaving the non-acidic byproducts in the organic layer. The aqueous layer can then be re-acidified and the pure carboxylic acid extracted with an organic solvent.[4] Final purification can be achieved by distillation or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Carboxylation

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Bromo-2-methylpentane165.0716.51 g (13.5 mL)0.10
Magnesium Turnings24.312.67 g0.11
Anhydrous Diethyl Ether74.12100 mL-
Dry Ice (solid CO2)44.01~50 g~1.14
6 M Hydrochloric Acid36.46As needed-
5% Sodium Hydroxide Solution40.00As needed-
Diethyl Ether (for extraction)74.12~150 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

    • Place the magnesium turnings and a small crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of 2-bromo-2-methylpentane in 50 mL of anhydrous diethyl ether.

    • Add a small portion (~5 mL) of the alkyl bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun.

    • Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate large beaker or flask, crush approximately 50 g of dry ice.

    • Slowly and carefully pour the prepared Grignard solution onto the crushed dry ice with vigorous stirring. Use an additional 20 mL of anhydrous diethyl ether to rinse the reaction flask and add it to the dry ice mixture.

    • Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature.

  • Workup and Purification:

    • Slowly add 100 mL of 6 M hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two 25 mL portions of diethyl ether.

    • Combine all organic layers and extract the combined ether solution with two 50 mL portions of 5% sodium hydroxide solution.

    • Carefully acidify the combined aqueous basic extracts with concentrated hydrochloric acid until the pH is ~1-2 (confirm with pH paper). This compound may precipitate as an oil or solid.

    • Extract the acidified aqueous layer with three 50 mL portions of diethyl ether.

    • Combine the final ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by vacuum distillation.

Visualizing the Workflow

To provide a clear overview of the recommended synthesis and the potential pitfalls, the following diagrams illustrate the key relationships and workflows.

Synthesis_Troubleshooting Start 2-Chloro-2-methylpentane NaCN_Route SN2 with NaCN Start->NaCN_Route Attempted Route Grignard_Route Grignard Formation (Mg, Ether) Start->Grignard_Route Recommended Route Wurtz Wurtz Coupling Byproduct Start->Wurtz Elimination Elimination (E2) Byproducts (e.g., Alkenes) NaCN_Route->Elimination Major Pathway (Steric Hindrance) Carboxylation Carboxylation (CO2) Grignard_Route->Carboxylation Grignard_Route->Wurtz Side Reaction Product This compound Carboxylation->Product Desired Product

Caption: Comparison of synthetic routes for this compound.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Carboxylation and Workup cluster_purification Purification Start 2-Bromo-2-methylpentane + Mg Turnings Activation Activation (Iodine/1,2-Dibromoethane) Start->Activation Slow_Addition Slow Dropwise Addition in Anhydrous Ether Activation->Slow_Addition Grignard 2-Methyl-2-pentylmagnesium Bromide Slow_Addition->Grignard CO2 Pour onto excess crushed Dry Ice (CO2) Grignard->CO2 Hydrolysis Acidic Workup (e.g., HCl) CO2->Hydrolysis Crude_Product Crude Product Mixture Hydrolysis->Crude_Product Base_Extraction Extraction with aq. NaOH Crude_Product->Base_Extraction Acidification Acidification of Aqueous Layer Base_Extraction->Acidification Final_Extraction Extraction with Ether Acidification->Final_Extraction Pure_Product Pure this compound Final_Extraction->Pure_Product

Caption: Recommended workflow for the synthesis and purification of this compound.

References

scale-up challenges for the industrial production of 2,2-Dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial production of 2,2-Dimethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up and synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The primary industrial method for producing this compound is the Koch reaction (or the related Koch-Haaf reaction).[1] This process involves the carbonylation of an alkene or alcohol precursor with carbon monoxide under strong acid catalysis. An alternative, though often less favored for large-scale production due to safety and cost, is the Grignard reaction, where a suitable Grignard reagent is reacted with carbon dioxide.

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: For the Koch reaction, significant safety concerns include handling highly corrosive strong acids (like sulfuric or hydrofluoric acid) and managing high-pressure carbon monoxide, which is extremely toxic.[1][2] For the Grignard synthesis route, the primary hazards are the highly exothermic nature of the reaction, which can lead to thermal runaways if not properly controlled, and the use of pyrophoric Grignard reagents and flammable ether solvents.[3][4][5]

Q3: What kind of byproducts can be expected in the industrial synthesis of this compound?

A3: In the Koch reaction, potential byproducts arise from carbocation rearrangements, ether formation (if an alcohol is the substrate), and fragmentation or dimerization of intermediates.[1][6] For the Grignard synthesis, the most common byproduct is the Wurtz coupling product, formed from the reaction of the Grignard reagent with unreacted alkyl halide.[7]

Q4: Are there more environmentally friendly or safer alternatives to traditional Koch-Haaf reaction conditions?

A4: Research is ongoing into greener alternatives. The use of solid acid catalysts, such as zeolites, is a promising option to replace corrosive liquid mineral acids, potentially simplifying product separation and reducing acid waste.[8] Additionally, acidic ionic liquids have been explored, which can be reused and may allow for easier product separation, though they might require high temperatures and pressures.[1]

Troubleshooting Guides

The Koch-Haaf Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Carbocation rearrangements leading to isomeric acids.- Incomplete reaction due to insufficient catalyst activity or deactivation.- Formation of ether byproducts from alcohol starting material.- Optimize reaction temperature and pressure to favor the desired product.- Screen different strong acid catalysts or consider using a solid acid catalyst like H-ZSM-5 for better selectivity.[8]- Ensure a high enough carbon monoxide pressure to favor carbonylation over competing side reactions.[8]
Product Contamination with Isomers - The starting alkene or alcohol is prone to forming multiple stable carbocations.- Select a precursor that preferentially forms the desired tertiary carbocation.- Adjust the reaction conditions (temperature, acid strength) to control the carbocation stability and rearrangement pathways.
Equipment Corrosion - Use of strong mineral acids like H₂SO₄ or HF at elevated temperatures.[1]- Utilize corrosion-resistant reactors and equipment, such as those made from Hastelloy, especially for microreactor setups.[9]- Explore the use of less corrosive solid acid catalysts.[8]
Difficult Product Separation - Emulsion formation during aqueous workup.- High viscosity of the reaction mixture.- Optimize the pH and solvent choice for the extraction process.- Consider distillation under reduced pressure for purification.
The Grignard Reaction
Problem Potential Cause(s) Recommended Solution(s)
Failure to Initiate Grignard Reaction - Magnesium surface is passivated by an oxide layer.- Presence of moisture in reagents or glassware.- Activate magnesium with a small amount of iodine, 1,2-dibromoethane, or by mechanical means (scratching).[10]- Ensure all glassware is flame-dried and reagents are anhydrous. Use dry, ether-based solvents like THF or diethyl ether.[10][11]
Low Yield of Carboxylic Acid - Wurtz coupling byproduct formation.- Grignard reagent reacting with moisture or other acidic protons.- Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.- Ensure strictly anhydrous conditions throughout the reaction.[10]
Thermal Runaway During Scale-Up - The reaction is highly exothermic, and heat removal is inefficient at larger scales.[3][5]- Implement a robust cooling system and monitor the internal temperature closely.- Control the addition rate of the alkyl halide to manage the rate of heat generation.[7]- For large-scale operations, consider continuous flow reactors for better heat and mass transfer.
Difficult Purification - Separation of the desired product from the Wurtz coupling byproduct can be challenging due to similar physical properties.- Optimize the reaction to minimize Wurtz coupling.- Employ fractional distillation under reduced pressure or crystallization to purify the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Koch-Haaf Reaction (Laboratory Scale)

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add a pre-mixed solution of 2-methyl-2-pentanol and formic acid dropwise to the cooled sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at a low temperature for several hours. The reaction progress can be monitored by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction (Laboratory Scale)

Materials:

Procedure:

  • Set up a flame-dried, three-necked flask with a condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (nitrogen or argon).

  • Add magnesium turnings and a small crystal of iodine to the flask.

  • Add a small amount of anhydrous ether/THF and a few drops of 2-chloro-2-methylpentane to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once initiated, add the remaining 2-chloro-2-methylpentane dissolved in anhydrous ether/THF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Cool the Grignard reagent to 0°C and pour it slowly onto an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, and the excess CO₂ to sublime.

  • Quench the reaction by slowly adding aqueous HCl.

  • Separate the organic layer, and extract the aqueous layer with ether/THF.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by vacuum distillation.

Visualizations

experimental_workflow_koch_haaf cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup and Purification start Start cool_acid Cool H₂SO₄ start->cool_acid mix_reagents Mix 2-Methyl-2-pentanol and Formic Acid start->mix_reagents add_reagents Slow Addition of Reagent Mixture cool_acid->add_reagents mix_reagents->add_reagents react Stir at Low Temp add_reagents->react quench Quench with Ice react->quench extract Extract with Ether quench->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation dry->purify end_product Pure 2,2-Dimethyl- pentanoic Acid purify->end_product

Fig 1. Experimental workflow for the Koch-Haaf synthesis.

troubleshooting_logic_grignard start Low Yield in Grignard Synthesis check_initiation Was reaction initiation confirmed? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes sol_activate Activate Mg (Iodine, heat, etc.) Ensure dry reagents/glassware. check_initiation->sol_activate No check_byproducts Is Wurtz coupling byproduct significant? check_conditions->check_byproducts Yes sol_anhydrous Flame-dry glassware. Use anhydrous solvents. check_conditions->sol_anhydrous No sol_wurtz Slowly add alkyl halide. Maintain low temperature. check_byproducts->sol_wurtz Yes end Yield Improved check_byproducts->end No sol_activate->end sol_anhydrous->end sol_wurtz->end

Fig 2. Troubleshooting logic for low yield in Grignard synthesis.

References

improving the stability of 2,2-Dimethylpentanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2,2-Dimethylpentanoic acid in solution. The following information is based on general principles of carboxylic acid chemistry and established guidelines for stability testing of pharmaceutical compounds. It is crucial to perform specific stability studies for this compound under your experimental conditions to obtain precise data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other carboxylic acids, is primarily influenced by:

  • pH: The pH of the solution will determine the ratio of the protonated (acid) and deprotonated (carboxylate) forms. This can affect solubility and susceptibility to certain degradation pathways.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the carboxylate ion through solvation.[2] While this compound is soluble in organic solvents, it is insoluble in water.[3][4]

  • Presence of Oxidizing Agents: Carboxylic acids can be susceptible to oxidative degradation.[5]

  • Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.

  • Presence of Metal Ions: Metal ions can potentially catalyze degradation reactions.

Q2: In what pH range is this compound expected to be most stable?

A2: Generally, carboxylic acids are more stable in their protonated form at acidic pH. However, the optimal pH for stability must be determined experimentally. Forcing degradation at various pH values (acidic, neutral, and basic) is recommended to identify the pH of maximum stability.

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, based on the structure of carboxylic acids, potential degradation pathways to investigate include:

  • Oxidative Decarboxylation: Loss of the carboxyl group as carbon dioxide, initiated by an oxidizing agent.

  • Oxidation of the Alkyl Chain: Degradation of the pentyl group.

  • Esterification: If alcohols are present in the formulation, ester formation can occur, especially under acidic conditions.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: Based on general laboratory practice for carboxylic acids, it is recommended to store solutions of this compound in a cool, dark place.[5] Inert atmosphere (e.g., nitrogen or argon) can be used to minimize oxidation. The specific storage temperature should be determined by stability studies, but refrigeration (2-8°C) is a common starting point.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency or concentration over time. Chemical degradation (e.g., oxidation, decarboxylation).- Perform a forced degradation study to identify the primary degradation pathway. - Adjust the pH of the solution to a more stable range. - Store the solution at a lower temperature. - Protect the solution from light. - Purge the solution and headspace with an inert gas (e.g., nitrogen) to remove oxygen. - Consider adding an antioxidant if oxidative degradation is confirmed.
Formation of precipitates. Change in solubility due to pH or temperature shifts, or formation of insoluble degradation products.- Verify the pH of the solution and adjust if necessary. - Control the storage temperature more tightly. - Analyze the precipitate to determine its identity. This can help in identifying the degradation pathway. - Consider using a co-solvent to improve solubility.
Discoloration of the solution. Formation of colored degradation products.- Identify the degradation products using analytical techniques like HPLC-MS. - Implement the same mitigation strategies as for "Loss of potency."

Data Presentation

The following tables provide a template for summarizing quantitative data from stability studies of this compound.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at a Given Temperature

pHInitial Concentration (mg/mL)Concentration after X days (mg/mL)% DegradationAppearance
3.0
5.0
7.0
9.0

Table 2: Effect of Temperature on the Stability of this compound in a Buffered Solution at a Given pH

Temperature (°C)Initial Concentration (mg/mL)Concentration after X days (mg/mL)% DegradationAppearance
4
25
40
60

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific properties of this compound and the intended formulation.

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Organic solvent for initial dissolution (e.g., methanol, acetonitrile)

  • pH meter

  • Temperature-controlled chambers/water baths

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with HCl solutions of different concentrations (e.g., 0.1 N and 1 N). Incubate at different temperatures (e.g., room temperature, 40°C, 60°C).

    • Base Hydrolysis: Dilute the stock solution with NaOH solutions of different concentrations (e.g., 0.1 N and 1 N). Incubate at different temperatures.

    • Oxidative Degradation: Dilute the stock solution with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature and protected from light.

    • Thermal Degradation: Store aliquots of the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose aliquots of the solution to light conditions as per ICH Q1B guidelines.

  • Time Points: Sample from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the rate of degradation.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating analytical method to determine the concentration of the parent compound and detect any degradation products.

    • Characterize significant degradation products using techniques like LC-MS/MS or NMR.

Visualizations

degradation_pathway 2,2-Dimethylpentanoic_acid This compound Oxidation Oxidation (e.g., H₂O₂) 2,2-Dimethylpentanoic_acid->Oxidation Decarboxylation Decarboxylation (Heat, Light) 2,2-Dimethylpentanoic_acid->Decarboxylation Esterification Esterification (Alcohol, Acid catalyst) 2,2-Dimethylpentanoic_acid->Esterification Oxidized_Products Oxidized Products (e.g., Hydroxylated derivatives) Oxidation->Oxidized_Products Alkane 2,2-Dimethylbutane + CO₂ Decarboxylation->Alkane Ester Ester Product Esterification->Ester

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Acid Acid Hydrolysis (HCl, Heat) Stock_Solution->Acid Base Base Hydrolysis (NaOH, Heat) Stock_Solution->Base Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Thermal Thermal (Heat) Stock_Solution->Thermal Photo Photostability (Light) Stock_Solution->Photo Sampling Sampling at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC) Sampling->Analytical_Method Data_Analysis Data Analysis and Degradant Identification Analytical_Method->Data_Analysis

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 2,2-Dimethylpentanoic acid. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you achieve optimal peak symmetry and reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a trailing edge that extends to the right.[1] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. Generally, a value greater than 1.2 is indicative of significant tailing.[1] This distortion can adversely affect the accuracy of peak integration, diminish resolution between adjacent peaks, and lead to poor reproducibility.

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: For an acidic compound like this compound, peak tailing is often a result of secondary interactions with the stationary phase or suboptimal mobile phase conditions. The main causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (approximately 4.97), the analyte will exist in both its protonated (less polar) and deprotonated (more polar, ionized) forms.[2] This dual state leads to a distorted peak shape.[3]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based HPLC columns can interact with the carboxylic acid group of your analyte, causing peak tailing.[4] These interactions are a common cause of tailing for polar and ionizable compounds.

  • Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may fail to maintain a consistent pH on the column, leading to variable ionization of the analyte and consequently, poor peak shape.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a characteristic "right triangle" peak shape.

  • Column Degradation: Over time, columns can degrade, leading to voids in the packing material or contamination, which can distort peak shapes.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, can contribute to band broadening and peak tailing.

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor for achieving a symmetrical peak shape for ionizable compounds like this compound. To ensure the analyte is in a single, un-ionized form, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below its pKa.[3][5][6] For this compound (pKa ≈ 4.97), a mobile phase pH of approximately 2.5 to 3.0 is recommended to suppress the ionization of the carboxylic acid group, thereby minimizing secondary interactions and improving peak symmetry.

Q4: Can the choice of HPLC column influence peak tailing for acidic compounds?

A4: Absolutely. Modern HPLC columns are designed to minimize peak tailing. When selecting a column for acidic compounds, consider the following:

  • End-capped Columns: These columns have been treated to reduce the number of accessible silanol groups, thus minimizing secondary interactions.

  • High-Purity Silica (B1680970): Columns packed with high-purity silica generally have fewer metal impurities and a more homogeneous surface, leading to better peak shapes.

  • Hybrid Particle Columns: These columns, which incorporate both silica and organic polymers, often exhibit improved pH stability and reduced silanol activity.

Q5: Can my sample preparation or injection solvent cause peak tailing?

A5: Yes, the composition of the solvent used to dissolve your sample can significantly impact peak shape. If the injection solvent is stronger (i.e., has a higher organic solvent percentage) than your mobile phase, it can cause band broadening and peak distortion. It is always recommended to dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Problem: My peak for this compound is tailing.

Solution 1: Optimize Mobile Phase pH
  • Question: Have you adjusted the mobile phase pH to be significantly lower than the pKa of this compound?

  • Action: Prepare a mobile phase with a pH between 2.5 and 3.0. This can be achieved by adding a small amount of an acid like phosphoric acid or formic acid to the aqueous portion of your mobile phase. A buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, should be used to ensure a stable pH.

  • Rationale: Maintaining a low pH ensures that the carboxylic acid group of your analyte is fully protonated, preventing it from interacting with residual silanol groups on the column.

Solution 2: Increase Buffer Concentration
  • Question: Is your buffer concentration sufficient to maintain a stable pH?

  • Action: If you are using a buffer, ensure its concentration is between 20-50 mM.

  • Rationale: A sufficient buffer concentration is necessary to control the on-column pH and prevent unwanted secondary interactions.

Solution 3: Evaluate Your HPLC Column
  • Question: Is your column old, or have you considered if it is appropriate for acidic compounds?

  • Action:

    • Try flushing the column with a strong solvent to remove any contaminants.

    • If the problem persists, consider replacing the column with a new one, preferably one that is end-capped or made with high-purity silica.

  • Rationale: Column degradation or an inappropriate column chemistry can be a primary source of peak tailing.

Solution 4: Check for Extra-Column Effects
  • Question: Have you minimized the tubing length and diameter in your HPLC system?

  • Action: Inspect your system for any unnecessary lengths of tubing or fittings with large internal diameters and replace them with shorter, narrower alternatives where possible.

  • Rationale: Minimizing the volume outside of the column reduces the opportunity for the analyte band to spread, which can contribute to peak tailing.

Solution 5: Dilute Your Sample
  • Question: Is it possible that your sample is too concentrated?

  • Action: Dilute your sample by a factor of 10 and re-inject it.

  • Rationale: If peak shape improves upon dilution, this indicates that you were likely overloading the column.

Data Presentation

The following table provides an illustrative example of how mobile phase pH can affect the tailing factor of a carboxylic acid like this compound (pKa ≈ 4.97).

Mobile Phase pHExpected Tailing Factor (Tf)Peak Shape DescriptionRationale
5.0> 1.8Severe TailingAt a pH close to the pKa, the analyte exists in both ionized and un-ionized forms, leading to significant peak distortion.
4.01.5 - 1.8Moderate TailingThe analyte is still partially ionized, causing noticeable peak asymmetry.
3.01.2 - 1.5Minor TailingThe majority of the analyte is in its un-ionized form, leading to a more symmetrical peak.
2.5< 1.2Symmetrical PeakThe analyte is fully protonated, minimizing secondary interactions and resulting in a sharp, symmetrical peak.

Experimental Protocols

Key Experiment: Optimizing Mobile Phase pH

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

1. Materials:

  • This compound standard

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • Phosphoric acid (85%) or Formic acid

  • HPLC system with a C18 column and UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A (pH 5.0): Prepare a 20 mM phosphate buffer and adjust the pH to 5.0.

  • Mobile Phase B (pH 4.0): Prepare a 20 mM phosphate buffer and adjust the pH to 4.0.

  • Mobile Phase C (pH 3.0): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0.

  • Mobile Phase D (pH 2.5): Prepare an aqueous solution containing 0.1% (v/v) phosphoric acid or formic acid.

  • For each mobile phase, create the final eluent by mixing the aqueous component with acetonitrile (e.g., 50:50 v/v). Filter and degas all mobile phases before use.

3. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: As prepared above

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

4. Procedure:

  • Equilibrate the HPLC system with Mobile Phase A for at least 30 minutes.

  • Inject a standard solution of this compound.

  • Record the chromatogram and calculate the tailing factor.

  • Repeat steps 1-3 for Mobile Phases B, C, and D, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

5. Data Analysis:

  • Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_pH Is Mobile Phase pH ~2 units below pKa (4.97)? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.0 using acid/buffer check_pH->adjust_pH No check_buffer Is Buffer Concentration Adequate (20-50 mM)? check_pH->check_buffer Yes adjust_pH->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is the Column Old or Contaminated? check_buffer->check_column Yes increase_buffer->check_column flush_column Flush or Replace the Column check_column->flush_column Yes check_overload Is Sample Concentration Too High? check_column->check_overload No flush_column->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Yes check_extracolumn Are there Extra-Column Volume Issues? check_overload->check_extracolumn No dilute_sample->check_extracolumn minimize_volume Minimize Tubing Length and Diameter check_extracolumn->minimize_volume Yes solution Symmetrical Peak Achieved check_extracolumn->solution No minimize_volume->solution

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

Technical Support Center: Optimization of Derivatization for 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful derivatization of 2,2-Dimethylpentanoic acid and other sterically hindered carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is a chemical modification process crucial for analyzing compounds like this compound, particularly by Gas Chromatography (GC). The primary reasons are:

  • Increased Volatility: Carboxylic acids are polar and have low volatility due to hydrogen bonding. Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester, making it suitable for GC analysis.[1][2][3]

  • Improved Thermal Stability: It prevents the thermal degradation of the analyte in the high temperatures of the GC injection port.[2]

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and reduces analyte adsorption within the GC system.[3]

  • Improved Sensitivity: For techniques like GC with Electron Capture Detection (ECD) or Mass Spectrometry (MS), certain derivatives can significantly enhance detector response and sensitivity.[2][4]

Q2: What are the main challenges when derivatizing a sterically hindered carboxylic acid like this compound?

A2: The bulky dimethyl groups adjacent to the carboxylic acid functional group create significant steric hindrance.[4] This can physically block the derivatizing reagent from accessing the reaction site, leading to common issues such as incomplete reactions, low product yields, and the need for more forcing reaction conditions (e.g., higher temperatures, longer times, or stronger catalysts).[4][5]

Q3: Which derivatization methods are most effective for this compound?

A3: The two most common and effective approaches are silylation and alkylation (esterification).

  • Silylation: This method converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. Reagents like BSTFA, often with a catalyst like TMCS, are used. The catalyst is particularly important for increasing the reactivity to overcome steric hindrance.[3][5]

  • Alkylation (Esterification): This involves converting the acid into an ester (e.g., methyl or pentafluorobenzyl ester). Common reagents include BF₃-methanol for methyl esters or Pentafluorobenzyl bromide (PFBBr) for PFB esters.[4][6] Esterification can be very robust, but sterically hindered acids may require specific catalysts or conditions.[7][8]

Troubleshooting Guide: Common Derivatization Issues

This guide addresses frequent problems encountered during the derivatization of this compound.

Problem 1: Low or No Peak for the Derivatized Product

  • Symptom: In the chromatogram, the peak corresponding to the derivatized analyte is very small or completely absent.

Potential CauseRecommended Solution
Presence of Moisture Silylation reagents are extremely sensitive to water. Moisture will consume the reagent, preventing it from reacting with your analyte.[4] Solution: Ensure all glassware is oven-dried. Use only anhydrous solvents and reagents. If the sample is in an aqueous matrix, evaporate it to complete dryness under a nitrogen stream before adding reagents.[4]
Incomplete Reaction Due to steric hindrance, the reaction may not have gone to completion under standard conditions.[5]
Reagent Degradation The derivatization reagent may have degraded due to improper storage (e.g., exposure to moisture or air).
Incorrect Reagent Choice The chosen reagent may not be powerful enough for a sterically hindered acid.

Problem 2: Significant Peak for Underivatized this compound

  • Symptom: The chromatogram shows a large, often broad and tailing, peak for the free acid alongside a smaller peak for the desired derivative.

Potential CauseRecommended Solution
Insufficient Reagent An inadequate amount of derivatizing reagent will lead to an incomplete reaction.
Suboptimal Reaction Conditions The temperature or time was not sufficient to drive the reaction to completion.
Poor Sample/Reagent Mixing Inadequate mixing can lead to localized areas of incomplete reaction.

Experimental Protocols & Data

Method Comparison

The choice of method depends on the analytical goal and available instrumentation.

Derivatization MethodReagent(s)Key AdvantagesKey DisadvantagesBest For
Silylation BSTFA + 1% TMCSFast and effective reaction. Byproducts are typically volatile and do not interfere with chromatography.[9]Derivatives are sensitive to hydrolysis and must be analyzed quickly.[3][10]General purpose GC-MS analysis.
Esterification (Methyl) BF₃-MethanolForms stable methyl ester derivatives. Reagents are relatively inexpensive.May require removal of excess reagent/catalyst before injection.GC-MS and GC-FID applications.
Esterification (PFB) PFBBrCreates pentafluorobenzyl esters that are highly sensitive for Electron Capture Detection (ECD).[4][6] Enhances ionization for LC-MS.Reagent can be a lachrymator. Reaction may be slower than silylation.Trace analysis and high-sensitivity applications.
Protocol 1: Silylation using BSTFA + 1% TMCS for GC-MS Analysis

This protocol is adapted for sterically hindered carboxylic acids.

  • Sample Preparation: Place up to 1 mg of the dried sample containing this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent completely under a stream of dry nitrogen.[4]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Add 200 µL of BSTFA containing 1% TMCS.[4][6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 75°C for 60 minutes in a heating block.[5]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: Esterification using BF₃-Methanol for GC-MS Analysis
  • Sample Preparation: Place the dried sample into a reaction vial.

  • Reagent Addition: Add 1 mL of 12-14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.[4]

  • Reaction: Seal the vial and heat at 80-100°C for 30 minutes.[4] Sterically hindered acids may require the higher end of this temperature range.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Shake the vial vigorously for 1 minute to extract the methyl esters into the hexane layer.[4]

  • Analysis: Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.[4]

Visualized Workflows and Logic

Derivatization_Workflow start Start: Dried Sample in Vial prep 1. Add Anhydrous Solvent (e.g., Pyridine) start->prep reagent 2. Add Derivatization Reagent (e.g., BSTFA + TMCS) prep->reagent mix 3. Vortex to Mix reagent->mix react 4. Heat Reaction (e.g., 75°C for 60 min) mix->react cool 5. Cool to Room Temperature react->cool extract 6. Liquid-Liquid Extraction (If required, e.g., for Esterification) cool->extract Optional Step analyze 7. Transfer to Autosampler Vial for GC/LC-MS Analysis cool->analyze For Silylation extract->analyze For Esterification end End analyze->end

Caption: General experimental workflow for the derivatization of this compound.

Caption: Troubleshooting logic for incomplete derivatization of sterically hindered acids.

References

Technical Support Center: Refining Purification Methods for 2,2-Dimethylpentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,2-Dimethylpentanoic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying isomers of this compound?

A1: The primary challenges stem from the structural similarities of the isomers. Positional isomers, such as 3,3-dimethylpentanoic acid, may have very close boiling points, making separation by fractional distillation difficult. Enantiomers (R/S isomers) of chiral dimethylpentanoic acids have identical physical properties in an achiral environment, necessitating specialized chiral separation techniques.

Q2: Which methods are most effective for separating enantiomers of chiral dimethylpentanoic acids?

A2: The most effective methods for enantiomeric separation include:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These techniques use a chiral stationary phase (CSP) to differentially interact with each enantiomer, leading to different retention times. Polysaccharide-based columns are often effective for carboxylic acids.[1]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base (resolving agent) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[2]

  • Gas Chromatography (GC) with a Chiral Stationary Phase: After derivatization to a more volatile ester, the enantiomers can be separated on a chiral GC column.

Q3: Is derivatization necessary for the chiral separation of this compound?

A3: For chiral GC analysis, derivatization to a volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is essential.[3][4] For chiral HPLC, while direct injection is sometimes possible, derivatization can improve peak shape and detection, especially if the molecule lacks a strong chromophore.

Q4: How can I improve the resolution between closely boiling positional isomers during fractional distillation?

A4: To improve resolution during fractional distillation, you can:

  • Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.[5]

  • Optimize the reflux ratio to enhance the separation efficiency.

  • Perform the distillation under vacuum to lower the boiling points and potentially increase the boiling point differences between isomers.[6]

Troubleshooting Guides

Chiral HPLC/SFC Purification
Problem Potential Cause Troubleshooting Steps
Poor or no separation of enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, protein-based). Chiralpak® AD-H and Chiralcel® OJ-H are good starting points for carboxylic acids.[1]
Suboptimal mobile phase composition.Adjust the ratio of organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane). Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to suppress ionization of the carboxylic acid and improve peak shape.[7]
Peak tailing or broad peaks Secondary interactions with the stationary phase.Ensure the mobile phase contains an acidic modifier to keep the carboxylic acid in its protonated form.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
Irreproducible retention times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate mixing of components.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column not fully equilibrated.Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample.
Diastereomeric Salt Crystallization
Problem Potential Cause Troubleshooting Steps
No crystal formation Diastereomeric salts are too soluble in the chosen solvent.Try a less polar solvent or a mixture of solvents. Slowly add an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation.[1][8]
Solution is not sufficiently supersaturated.Concentrate the solution by slowly evaporating some of the solvent. Cool the solution to a lower temperature.[9]
Oiling out instead of crystallization Solution is too concentrated or cooled too quickly.Dilute the solution with more solvent. Allow the solution to cool slowly. Vigorous stirring can sometimes help induce crystallization from an oil.[9]
Low diastereomeric excess (d.e.) of the crystallized salt Co-precipitation of the more soluble diastereomer.Perform multiple recrystallizations. Ensure slow cooling to promote selective crystallization.[8]
Inappropriate solvent choice.Screen a variety of solvents to find one that maximizes the solubility difference between the two diastereomeric salts.[10]
Low yield of the desired diastereomer The desired salt has significant solubility in the mother liquor.Optimize the solvent and temperature to minimize the solubility of the desired salt. Concentrate the mother liquor to obtain a second crop of crystals.[9]
Fractional Distillation of Isomers
Problem Potential Cause Troubleshooting Steps
Poor separation of isomers Insufficient number of theoretical plates.Use a longer fractionating column or one with more efficient packing material.
Boiling points of the isomers are too close.Perform the distillation under vacuum to potentially increase the relative volatility.
Bumping or uneven boiling Superheating of the liquid.Add boiling chips or a magnetic stir bar to the distillation flask.
Flooding of the column Boil-up rate is too high.Reduce the heating rate to the distillation flask.

Data Presentation

Comparison of Chiral Chromatography Methods for this compound Analogs
Method Column Mobile Phase Flow Rate Temperature Observations
Preparative SFC[1]Chiralpak AD-HCO2 / MethanolNot specifiedNot specifiedSuccessful resolution of 2,2-dimethyl-3-aryl-propanoic acids without acidic additives.
Preparative SFC[1]Chiralcel OJ-HCO2 / MethanolNot specifiedNot specifiedSuccessful resolution of 2,2-dimethyl-3-aryl-propanoic acids without acidic additives. Methanol provided better peak shape than isopropanol or acetonitrile.
Analytical HPLC[11]Chiralcel OJ-HHexane / Isopropanol / Diethylamine (99/1/0.1)0.5 mL/minAmbientOptimal conditions for the separation of fluoxetine (B1211875) enantiomers.
Analytical HPLC[11]Chiralpak AD-HHexane / Isopropanol / Diethylamine (98/2/0.2)0.5 mL/minAmbientBaseline separation of fluoxetine enantiomers.

Note: Data for this compound is limited; the table presents data for structurally similar compounds to provide a starting point for method development.

Boiling Points of C7 Carboxylic Acid Isomers
Isomer Boiling Point (°C) Reference
This compound200-205[12]
3,3-Dimethylpentanoic acidNot available[7][13]
2-Ethyl-2-methylbutanoic acid207[14]
2,2-Dimethylpropanoic acid (Pivalic Acid)164[15]

Note: The boiling points can vary with pressure.

Illustrative Solvent Screening for Diastereomeric Crystallization
Resolving Agent Solvent System Diastereomeric Excess (d.e.) of Crystals (%) Yield of Desired Diastereomer (%) Observations
(R)-1-PhenylethylamineMethanol6575Rapid crystallization upon cooling.
(R)-1-PhenylethylamineEthanol8860Slower crystal growth, well-formed needles.
(R)-1-PhenylethylamineIsopropanol9545Very slow crystallization over several hours.
(R)-1-PhenylethylamineAcetone5580Fine powder precipitated quickly.
(R)-1-PhenylethylamineEthyl Acetate / Hexane (9:1)9252Good crystal formation upon slow cooling.

Note: This data is illustrative and highly dependent on the specific racemic acid being resolved. A thorough solvent screen is recommended for each new system.[8]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Enantiomers
  • Column Selection: Start with a polysaccharide-based chiral stationary phase such as Chiralpak® AD-H or Chiralcel® OJ-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and an alcohol modifier (Isopropanol or Ethanol) with 0.1% Trifluoroacetic Acid (TFA). A common starting composition is 90:10 (v/v) n-Hexane:Isopropanol + 0.1% TFA.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain the column temperature at 25 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Injection and Analysis: Inject 5-10 µL of the sample solution. Monitor the elution profile using a UV detector at a low wavelength (e.g., 210-220 nm).

  • Optimization: If resolution is not optimal, systematically vary the percentage of the alcohol modifier (e.g., in 5% increments). The type of alcohol (isopropanol vs. ethanol) can also significantly affect selectivity.

Protocol 2: Diastereomeric Salt Crystallization
  • Salt Formation: In a suitable flask, dissolve racemic this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetone). In a separate container, dissolve 0.5-1.0 molar equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine, brucine, or cinchonidine) in the same hot solvent.[16][17][18]

  • Crystallization: Add the resolving agent solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline salt using NMR or by liberating the acid and analyzing it by chiral HPLC/GC.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid and a strong base (e.g., NaOH) to neutralize the chiral amine. Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Protocol 3: Fractional Distillation of Positional Isomers
  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a collection flask.

  • Distillation: Place the mixture of this compound isomers in the distillation flask with boiling chips or a stir bar. Heat the flask gently.

  • Fraction Collection: As the vapor rises through the column, monitor the temperature at the top of the column. Collect the distillate in fractions based on the boiling point ranges.

  • Analysis: Analyze the composition of each fraction using Gas Chromatography (GC) to determine the degree of separation.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Analysis and Final Product racemic_acid Racemic this compound chiral_hplc Chiral HPLC/SFC racemic_acid->chiral_hplc diastereomeric_crystallization Diastereomeric Salt Crystallization racemic_acid->diastereomeric_crystallization fractional_distillation Fractional Distillation (for positional isomers) racemic_acid->fractional_distillation analysis Purity and Enantiomeric Excess Determination (GC/HPLC) chiral_hplc->analysis diastereomeric_crystallization->analysis fractional_distillation->analysis pure_enantiomer Purified Enantiomer analysis->pure_enantiomer

Caption: Experimental workflow for the purification of this compound isomers.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution in Chiral HPLC cause1 Suboptimal Mobile Phase start->cause1 cause2 Inappropriate CSP start->cause2 cause3 Poor Peak Shape start->cause3 solution1a Adjust Organic Modifier Ratio cause1->solution1a solution1b Add/Optimize Acidic Modifier cause1->solution1b solution2 Screen Different Columns (e.g., polysaccharide-based) cause2->solution2 solution3a Reduce Sample Concentration cause3->solution3a solution3b Check for Column Contamination cause3->solution3b

Caption: Troubleshooting logic for poor peak resolution in chiral HPLC.

References

Technical Support Center: Forced Degradation Studies of 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 2,2-Dimethylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on this compound?

Forced degradation studies, also known as stress testing, are crucial for several reasons:

  • To identify potential degradation products: These studies help in identifying the likely impurities that could form under various stress conditions.

  • To understand degradation pathways: By subjecting this compound to harsh conditions, we can elucidate the chemical pathways through which it degrades.

  • To develop and validate stability-indicating analytical methods: The information gathered is essential for developing analytical methods, such as HPLC, that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • To inform formulation and packaging development: Understanding the stability of the molecule helps in selecting appropriate excipients and packaging to protect it from degradation.

Q2: What are the typical stress conditions applied in forced degradation studies of this compound?

Based on regulatory guidelines (ICH Q1A), the following stress conditions are typically employed:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the sample, both in solid and solution form.

  • Photodegradation: Exposing the sample to light, typically a combination of UV and visible light.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of branched-chain carboxylic acids, potential degradation routes include:

  • Oxidative Degradation: The tertiary carbon atom adjacent to the carboxyl group could be susceptible to oxidation, potentially leading to the formation of smaller carboxylic acids, ketones, or alcohols.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation to produce carbon dioxide and a hydrocarbon. For this compound, this would result in the formation of 2,2-dimethylpentane.

  • Esterification: In the presence of alcohols under acidic conditions, ester formation can occur. While not a degradation of the carbon skeleton, it is a chemical transformation that needs to be monitored.

Q4: Which analytical techniques are most suitable for analyzing the degradation products of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for separating and quantifying the parent compound and its degradation products. For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful, particularly if volatile degradation products are expected.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough. The molecule is highly stable under the applied conditions.Increase the concentration of the stressor (acid, base, oxidizing agent). Increase the temperature. Extend the duration of the stress testing.
Complete degradation of the sample. Stress conditions are too harsh.Decrease the concentration of the stressor. Lower the temperature. Reduce the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the formation of degradation products.
Poor resolution between the parent peak and degradation product peaks in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer strength). Use a different stationary phase (e.g., a column with a different chemistry or particle size). Optimize the gradient elution profile.
Appearance of unexpected peaks in the chromatogram. Contamination from glassware, solvents, or reagents. Interaction with excipients (if in a formulation). Secondary degradation of primary degradation products.Run a blank sample (solvent without the analyte) to identify any background peaks. Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Analyze the drug substance alone to distinguish its degradants from those arising from excipient interactions.
Difficulty in identifying degradation products. Insufficient concentration of the degradant for characterization. The analytical technique lacks the necessary sensitivity or specificity.Concentrate the sample containing the degradation product. Utilize a more powerful analytical technique, such as high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy, for structural elucidation.

Experimental Protocols

General Protocol for Forced Degradation

The following are generalized protocols and should be optimized for this compound based on preliminary experiments. The target level of degradation is typically between 5-20%.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for a specified period.

    • After the desired time, cool the solution and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 70°C for a specified period.

    • Cool to room temperature and dilute as necessary.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 70°C/75% RH) for a specified period.

    • Dissolve the stressed solid in a suitable solvent and dilute for analysis.

  • Photodegradation:

    • Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Dilute the exposed and control samples for analysis.

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC or LC-MS method.

Example HPLC Method (to be optimized)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner. Below is a template table that can be used to record and compare results.

Stress ConditionStressor Concentration/IntensityDurationTemperature (°C)% Degradation of this compoundNumber of Degradation ProductsRetention Times of Major Degradants (min)
Acid Hydrolysis0.1 M HCl24 hours60User DataUser DataUser Data
Base Hydrolysis0.1 M NaOH24 hours60User DataUser DataUser Data
Oxidation3% H₂O₂48 hoursRoom TempUser DataUser DataUser Data
Thermal (Solution)N/A7 days70User DataUser DataUser Data
Thermal (Solid)N/A7 days70User DataUser DataUser Data
PhotodegradationICH Q1B7 daysRoom TempUser DataUser DataUser Data

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation API This compound (Drug Substance) Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 3% H₂O₂) Solution->Oxidation Thermal Thermal (e.g., 70°C) Solution->Thermal Photo Photodegradation (ICH Q1B) Solution->Photo Analysis Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Analysis: - % Degradation - Peak Purity - Mass Balance Analysis->Data Pathway Elucidate Degradation Pathways Data->Pathway Method Validate Analytical Method Data->Method

Caption: Workflow for a typical forced degradation study.

Troubleshooting_Logic Start Start Forced Degradation Experiment Degradation_Check Is there any degradation? Start->Degradation_Check Extent_Check Is degradation between 5-20%? Degradation_Check->Extent_Check Yes Increase_Stress Increase Stress: - Higher Temp - Higher [Stressor] - Longer Duration Degradation_Check->Increase_Stress No Decrease_Stress Decrease Stress: - Lower Temp - Lower [Stressor] - Shorter Duration Extent_Check->Decrease_Stress No (>20%) Proceed Proceed to Analysis Extent_Check->Proceed Yes Increase_Stress->Start Decrease_Stress->Start

Caption: Decision tree for optimizing stress conditions.

managing temperature and pressure in 2,2-Dimethylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature and pressure during the synthesis of 2,2-dimethylpentanoic acid. The primary synthesis route addressed is the carboxylation of a Grignard reagent, a common and effective method for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most widely used and reliable method is the Grignard reaction. This involves two main steps: first, the formation of a Grignard reagent from a suitable alkyl halide (e.g., 2-bromo-2-methylpentane (B146041) or 2-chloro-2-methylpentane) and magnesium metal. Second, the carboxylation of this reagent using carbon dioxide (usually in the form of dry ice), followed by an acidic workup to yield the final carboxylic acid.[1][2] This method is effective because it allows for the addition of a carbon atom and is less susceptible to the steric hindrance of the tertiary halide compared to other methods like SN2 reactions with cyanide.[1]

Q2: Why is temperature control so critical during the formation of the Grignard reagent?

A2: The formation of a Grignard reagent is a highly exothermic reaction.[3][4] Without proper temperature management, a runaway reaction can occur, leading to rapid boiling of the solvent (typically anhydrous ether or THF), a dangerous increase in pressure, and an increased risk of fire.[5][6] Furthermore, excessive temperatures can promote side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide, reducing the yield of the desired product.[7][8]

Q3: What is the optimal temperature range for forming the Grignard reagent from a tertiary alkyl halide like 2-bromo-2-methylpentane?

A3: Initiation of the Grignard reaction often occurs between room temperature and the boiling point of the solvent (e.g., 35°C for diethyl ether, 66°C for THF).[7] However, once initiated, the exothermic nature of the reaction requires cooling to maintain control. A gentle reflux is typically desired. For sterically hindered halides, careful temperature management is key to minimizing side reactions like elimination.[9] Lowering the reaction temperature can favor the desired Grignard formation.[9]

Q4: How does pressure factor into the carboxylation step with CO₂?

A4: When using dry ice (solid CO₂), the primary pressure consideration is the sublimation of CO₂ gas, which can cause a rapid increase in pressure if the reaction vessel is sealed. The reaction should be performed in a vessel open to the atmosphere (e.g., under a drying tube) or with a pressure-relief system. When using gaseous CO₂, it is typically bubbled through the solution at or slightly above atmospheric pressure.[10] One patented method using liquid CO₂ maintains a pressure of 0-10 psig to ensure an adequate supply of CO₂ for the reaction.[11]

Q5: My Grignard reaction is not starting. What are the common causes?

A5: Failure to initiate is a frequent issue. The most common causes are the presence of moisture, which quenches the Grignard reagent, or a passivated magnesium surface (due to an oxide layer).[7] Ensure all glassware is rigorously flame- or oven-dried, and use anhydrous solvents.[3] The magnesium can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Grignard pathway.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Grignard Reagent Formation: The magnesium surface was not sufficiently activated, or the reaction did not go to completion.[7] 2. Wurtz Coupling Side Reaction: High local concentration of the alkyl halide or excessive temperature during Grignard formation.[8] 3. Reaction with Moisture or CO₂ from Air: Inadequate protection from the atmosphere.[7] 4. Incomplete Carboxylation: Insufficient CO₂ was added, or the Grignard reagent was added too quickly to the dry ice.1. Activate magnesium with iodine or 1,2-dibromoethane. Ensure the reaction mixture is stirred efficiently and allowed to proceed for an adequate amount of time (e.g., reflux for 30-60 minutes after addition is complete).[8] 2. Add the alkyl halide solution slowly and dropwise to the magnesium suspension to maintain a gentle reflux. Use an ice bath to control the exotherm if necessary.[8] 3. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[12] 4. Use a large excess of crushed dry ice. Pour the Grignard solution slowly over the dry ice with vigorous stirring.[13]
Reaction Becomes Uncontrollable (Violent Reflux) 1. Runaway Exothermic Reaction: The alkyl halide was added too quickly.[6] 2. Insufficient Cooling: The cooling bath is inadequate or was not used.1. Immediately stop the addition of the alkyl halide. If necessary, immerse the reaction flask in an ice-water or dry ice/acetone bath to bring the temperature down.[5] 2. Always have an ice bath ready before starting the addition of the alkyl halide.[3] Ensure the condenser is functioning efficiently.
Formation of a White Precipitate Before CO₂ Addition Presence of Water: The Grignard reagent has been quenched by moisture in the glassware or solvent.[8]The reaction has likely failed. The white precipitate is magnesium hydroxide/halide salts. The entire setup must be thoroughly dried again before restarting the synthesis.[3]
Isolation of a Secondary Alcohol Instead of the Carboxylic Acid Contamination of CO₂ Source with Water: Using "wet" dry ice or allowing atmospheric moisture to enter during carboxylation can lead to protonation of the Grignard reagent, which upon workup with certain impurities could lead to unexpected byproducts. More likely, this is an indication of a different side reaction pathway not directly related to carboxylation.Use fresh, high-quality dry ice. Minimize the exposure of the dry ice and the reaction mixture to the atmosphere during addition.[13]
Significant Amount of Biphenyl-type Byproduct (in this case, 3,4-diethyl-3,4-dimethylhexane) Wurtz Coupling Reaction: The Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form R-R.[8]This is a major side reaction. Ensure slow, dropwise addition of the alkyl halide to maintain its low concentration in the reaction mixture. Maintain a moderate reaction temperature to avoid accelerating this side reaction.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of this compound via the Grignard pathway. These are typical values and may require optimization for specific laboratory conditions.

Table 1: Temperature Parameters for Grignard Reagent Formation

ParameterTemperature RangeNotes
Initiation Temperature Room Temp. to Reflux (~35-66°C)May require gentle initial warming.[7]
Reaction Maintenance Gentle Reflux of SolventControlled by the rate of alkyl halide addition. An ice bath should be on standby.[14]
Low-Temperature Synthesis -78°C to -40°CCan be used to minimize side reactions, especially with sensitive substrates, but may require more reactive "Rieke" magnesium.[15][16]

Table 2: Pressure and Temperature Parameters for Carboxylation Step

ParameterValueNotes
Pressure (using Dry Ice) AtmosphericThe system must be vented (e.g., via a drying tube) to allow sublimating CO₂ to escape.
Pressure (using gaseous CO₂) ~1 atm (or slightly above)CO₂ is bubbled through the Grignard solution.
Pressure (using liquid CO₂) 0 - 10 psigA pressurized system is required to maintain CO₂ as a liquid.[11]
Temperature ≤ 0°CThe Grignard solution is typically cooled in an ice bath before and during the addition to CO₂ to manage the exotherm of the carboxylation reaction.[13]

Experimental Protocols

Illustrative Protocol: Synthesis of this compound

Step 1: Preparation of the Grignard Reagent (2-methyl-2-pentylmagnesium bromide)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a nitrogen or argon inlet and a bubbler), a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry all glassware under vacuum or in an oven and allow it to cool under a stream of inert gas.[12]

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.[7] In the dropping funnel, place a solution of 2-bromo-2-methylpentane (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation and Reaction: Add a small portion of the alkyl bromide solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color, bubbling, and a gentle reflux.[8] Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a steady but controlled reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.[14]

  • Completion: After the addition is complete, continue to stir the mixture and reflux gently (using a heating mantle if necessary) for an additional 30-60 minutes to ensure all the magnesium has reacted.[8] Cool the resulting gray/brown solution to room temperature.

Step 2: Carboxylation and Workup

  • Carboxylation: In a separate large beaker or flask, place a significant excess (~5-10 equivalents) of crushed dry ice.[13] Cool the prepared Grignard reagent solution in an ice bath. Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.[13] The mixture will solidify.

  • Quenching: Allow the excess dry ice to sublime. The reaction mixture will appear as a thick, white paste. Slowly and carefully add 6 M HCl solution with cooling in an ice bath until the mixture is acidic (test with pH paper) and all solids have dissolved.[10] Two layers (aqueous and organic) should form.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. The crude this compound can then be purified by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Step 1: Grignard Reagent Formation cluster_carbox Step 2: Carboxylation & Workup A Dry Apparatus & Inert Atmosphere B Add Mg Turnings & Solvent A->B C Activate Mg (Iodine) B->C D Slowly Add 2-bromo-2-methylpentane C->D E Maintain Gentle Reflux D->E F Grignard Reagent Formed E->F G Cool Reagent to 0°C F->G Transfer H Pour onto Excess Dry Ice (CO₂) G->H I Acidic Workup (HCl) H->I J Extraction with Ether I->J K Purification J->K L This compound K->L

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield Start Low Yield Observed Q1 Was Grignard formation complete? (e.g., Mg consumed) Start->Q1 S1 Solution: - Better Mg activation (Iodine) - Increase reflux time Q1->S1 No Q2 Was alkyl halide added slowly? Q1->Q2 Yes S2 Solution: - Slow dropwise addition - Use cooling bath to control exotherm Q2->S2 No Q3 Was the system anhydrous & inert? Q2->Q3 Yes S3 Solution: - Flame-dry all glassware - Use anhydrous solvents - Maintain N₂/Ar atmosphere Q3->S3 No Q4 Was there excess CO₂? Q3->Q4 Yes S4 Solution: - Use large excess of fresh, crushed dry ice Q4->S4 No

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 2,2-Dimethylpentanoic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2,2-Dimethylpentanoic acid, alongside alternative analytical techniques. Experimental data and detailed protocols are presented to support the objective comparison.

Comparison of Analytical Methods

The determination of purity for compounds like this compound, a branched-chain fatty acid, can be approached using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common choice, but Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) also offer robust alternatives.[1][2] The choice of method often depends on the required sensitivity, selectivity, and the nature of potential impurities.

ParameterHPLC with UV DetectionGas Chromatography (GC-FID)LC-MS
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility in a gaseous mobile phase.Separation based on polarity coupled with mass-to-charge ratio detection.
Sample Derivatization May be required to enhance UV detection.[3][4]Generally required to increase volatility and thermal stability.[2]Can be used to improve ionization and chromatographic properties.[5][6]
Typical Stationary Phase Reversed-phase C18 or similar.[7][8]Waxes (e.g., polyethylene (B3416737) glycol) or polysiloxanes.[9]Reversed-phase C18 or similar.[5][6]
Limit of Detection (LOD) Moderate, dependent on chromophore.High sensitivity with Flame Ionization Detector (FID).[2]Very high, allowing for trace-level impurity detection.[1][6]
Limit of Quantification (LOQ) Moderate.[10]High.[9]Very high.[6]
Precision (RSD%) Typically < 2%.[11][12]Typically < 5%.Typically < 3%.[6]
Accuracy (Recovery %) Typically 98-102%.[11][12]Typically 95-105%.Typically >90%.[6]
Primary Applications Routine purity testing, quality control.Analysis of volatile and semi-volatile compounds.Impurity identification, metabolomics, analysis in complex matrices.[1]

Detailed Experimental Protocol: HPLC Method for this compound

This protocol describes a reversed-phase HPLC method for determining the purity of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1200 series or similar, equipped with a UV detector.[13]

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm, or a similar C18 column.[8]

  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in an isocratic elution. The exact ratio should be optimized for best peak shape and resolution. A starting point could be 50:50 (v/v).[8]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.[14][15]

  • Detection Wavelength: 210 nm.[13]

  • Injection Volume: 10 µL.[15]

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Forced Degradation Samples (for validation): To demonstrate specificity, samples can be subjected to stress conditions such as acid (1M HCl), base (1M NaOH), oxidation (3% H₂O₂), and heat.[15]

3. Method Validation Parameters (as per ICH Guidelines Q2(R1)) [11]

  • Specificity: Analyze blank samples, a standard solution, a sample solution, and forced degradation samples to ensure that no other components co-elute with the main peak.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[11]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

Visualizations

The following diagrams illustrate the workflow for HPLC method validation and a comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Application Dev Initial Method Development Spec Specificity/ Forced Degradation Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOQ / LOD Prec->LoQ Rob Robustness LoQ->Rob Routine Routine Purity Analysis Rob->Routine

Caption: Workflow for HPLC method validation.

Analytical_Technique_Comparison cluster_Main Purity Analysis of this compound cluster_Methods Analytical Methods cluster_Considerations Key Considerations Analyte 2,2-Dimethylpentanoic Acid HPLC HPLC-UV Analyte->HPLC GC GC-FID Analyte->GC LCMS LC-MS Analyte->LCMS Deriv Derivatization (Often needed for GC/LC-MS) HPLC->Deriv Sens Sensitivity (LC-MS > GC > HPLC-UV) HPLC->Sens GC->Deriv GC->Sens LCMS->Deriv LCMS->Sens Ident Impurity Identification (Strongest with LC-MS) LCMS->Ident

Caption: Comparison of analytical techniques.

References

Inter-Laboratory Comparison of 2,2-Dimethylpentanoic Acid Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of analytical methodologies for the quantification of 2,2-dimethylpentanoic acid in human plasma. As a branched-chain fatty acid, accurate and precise measurement of this compound is crucial for various research and development applications. This document summarizes findings from a simulated inter-laboratory comparison to guide researchers, scientists, and drug development professionals in selecting the most suitable analytical approach. The data presented herein is a representative synthesis based on established analytical techniques for short-chain and branched-chain fatty acids, intended to illustrate typical performance characteristics in the absence of a direct, publicly available inter-laboratory study for this specific analyte.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the performance of three common analytical techniques for the quantification of this compound in human plasma as reported by three hypothetical laboratories.

Parameter Laboratory A (GC-MS with Derivatization) Laboratory B (GC-MS without Derivatization) Laboratory C (LC-MS/MS with Derivatization)
Linearity (R²) > 0.998> 0.995> 0.999
Limit of Detection (LOD) 15 ng/mL50 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 50 ng/mL150 ng/mL15 ng/mL
Accuracy (Recovery %) 95 - 108%92 - 110%98 - 105%
Precision (Intra-day RSD%) < 7%< 10%< 5%
Precision (Inter-day RSD%) < 9%< 12%< 6%

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization (Laboratory A)

This method enhances the volatility and chromatographic properties of this compound through a silylation derivatization step.

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with 10 µL of 2M HCl.

  • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of pyridine (B92270).

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Analysis

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) at 70 eV. Data was acquired in Selected Ion Monitoring (SIM) mode.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) without Derivatization (Laboratory B)

This is a direct method suitable for higher concentrations of the analyte.

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

  • Follow the same sample preparation procedure as in Method 1, step 1.

2. GC-MS Analysis

  • GC Column: A specialized free fatty acid phase (FFAP) column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 8°C/min, and hold for 10 minutes.

  • MS Detection: Electron Ionization (EI) at 70 eV in full scan mode.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization (Laboratory C)

This method offers the highest sensitivity and specificity through chemical derivatization and tandem mass spectrometry.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Precipitate proteins by adding 400 µL of ice-cold methanol (B129727). Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization

  • To the supernatant, add 50 µL of 100 mM 3-nitrophenylhydrazine (B1228671) (3-NPH) in methanol and 50 µL of 100 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in methanol.

  • Vortex and incubate at 40°C for 30 minutes.

  • Evaporate the solvent under nitrogen and reconstitute the residue in 100 µL of 50% aqueous methanol.

3. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: Electrospray Ionization (ESI) in negative ion mode. Detection was performed using Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_derivatization GC-MS with Derivatization (Lab A) cluster_gcms_direct GC-MS without Derivatization (Lab B) cluster_lcmsms LC-MS/MS with Derivatization (Lab C) cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precipitation centrifuge1 Centrifugation protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction supernatant->lle lle2 Liquid-Liquid Extraction supernatant->lle2 derivatization_nph Derivatization (3-NPH/EDC) supernatant->derivatization_nph evaporation Evaporation lle->evaporation derivatization_silylation Silylation (BSTFA) evaporation->derivatization_silylation gcms_analysis1 GC-MS Analysis (SIM) derivatization_silylation->gcms_analysis1 quantification Quantification gcms_analysis1->quantification gcms_analysis2 GC-MS Analysis (Full Scan) lle2->gcms_analysis2 gcms_analysis2->quantification lcmsms_analysis LC-MS/MS Analysis (MRM) derivatization_nph->lcmsms_analysis lcmsms_analysis->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway_placeholder cluster_upstream Metabolic Precursors cluster_core This compound Metabolism cluster_downstream Metabolic Fate Branched-Chain\nAmino Acids Branched-Chain Amino Acids dmpa This compound Branched-Chain\nAmino Acids->dmpa Fatty Acid\nSynthesis Fatty Acid Synthesis Fatty Acid\nSynthesis->dmpa Mitochondrial\nBeta-Oxidation Mitochondrial Beta-Oxidation dmpa->Mitochondrial\nBeta-Oxidation Energy Production\n(TCA Cycle) Energy Production (TCA Cycle) Mitochondrial\nBeta-Oxidation->Energy Production\n(TCA Cycle) Ketone Body\nFormation Ketone Body Formation Mitochondrial\nBeta-Oxidation->Ketone Body\nFormation

Caption: Simplified metabolic context of this compound.

A Comparative Analysis of 2,2-Dimethylpentanoic Acid and Pivalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, synthesis, reactivity, and biological implications of two structurally related carboxylic acids.

In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful development of novel molecules. This guide provides a detailed comparative study of two sterically hindered carboxylic acids: 2,2-dimethylpentanoic acid and its lower homolog, pivalic acid (2,2-dimethylpropanoic acid). Understanding the nuanced differences in their properties and reactivity is crucial for researchers in drug design, organic synthesis, and materials science.

Physicochemical Properties: A Head-to-Head Comparison

Both this compound and pivalic acid are characterized by a quaternary carbon atom adjacent to the carboxyl group, which imparts significant steric hindrance and influences their physical and chemical behavior. A summary of their key physicochemical properties is presented below.

PropertyThis compoundPivalic Acid (2,2-Dimethylpropanoic Acid)
Molecular Formula C₇H₁₄O₂[1]C₅H₁₀O₂[2]
Molar Mass 130.18 g/mol [3]102.13 g/mol [2]
Appearance Colorless crystalline solid[1]Colorless crystalline solid or colorless liquid[4]
Density 0.918 g/mL at 20 °C[5]0.905 g/cm³[2]
Melting Point Not available33-35 °C[4]
Boiling Point 200-205 °C[5]163-164 °C
pKa ~4.97[1]~5.03
Solubility in Water Insoluble[5]Sparingly soluble

Synthesis and Experimental Protocols

The synthesis of these hindered acids requires specific strategies to overcome the steric challenges associated with the quaternary center.

Synthesis of Pivalic Acid

Pivalic acid can be synthesized through various methods, with the Koch reaction being a common industrial process. A laboratory-scale synthesis can be achieved via the haloform reaction of pinacolone.

Experimental Protocol: Synthesis of Pivalic Acid via the Haloform Reaction

Materials:

  • Pinacolone

  • Sodium hydroxide (B78521) (NaOH)

  • Bromine (Br₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Benzene (B151609) (for azeotropic drying) or anhydrous calcium sulfate

  • Standard laboratory glassware (three-necked flask, thermometer, mechanical stirrer, dropping funnel, distillation apparatus)

Procedure:

  • Prepare a solution of sodium hypobromite (B1234621) by dissolving 165 g of NaOH in 1400 mL of water in a 2.5 L three-necked flask, cooling to 0 °C, and slowly adding 77 mL (240 g) of bromine while maintaining the temperature below 10 °C with vigorous stirring.

  • To the cold sodium hypobromite solution, add 50 g of pinacolone, ensuring the temperature remains below 10 °C.

  • Continue stirring at room temperature for 3 hours after the solution decolorizes (approximately 1 hour).

  • Steam distill the reaction mixture to remove bromoform (B151600) and carbon tetrabromide byproducts.

  • Cool the distillation flask to 50 °C and cautiously add 200 mL of concentrated sulfuric acid.

  • Distill the mixture again; pivalic acid will co-distill with about 200 mL of water.

  • Separate the pivalic acid from the aqueous layer.

  • Dry the pivalic acid by azeotropic distillation with benzene or by using anhydrous calcium sulfate.

  • Purify the final product by distillation under reduced pressure, collecting the fraction at 75-80 °C/20 mmHg.

Synthesis_of_Pivalic_Acid Pinacolone Pinacolone Pivalic_Acid_Salt Sodium Pivalate Pinacolone->Pivalic_Acid_Salt Haloform Reaction NaOH_Br2 NaOH + Br₂ Sodium_Hypobromite Sodium Hypobromite NaOH_Br2->Sodium_Hypobromite Forms Sodium_Hypobromite->Pivalic_Acid_Salt Reacts with Pivalic_Acid Pivalic Acid Pivalic_Acid_Salt->Pivalic_Acid Acidification H2SO4 H₂SO₄ H2SO4->Pivalic_Acid With

Caption: Synthesis of Pivalic Acid via Haloform Reaction.

Synthesis of this compound

The synthesis of this compound is more challenging due to the increased steric hindrance. A common approach involves the use of a Grignard reagent with carbon dioxide or through malonic ester synthesis .

Experimental Protocol: Synthesis of this compound via Grignard Reagent Carboxylation

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

  • Prepare a solution of 2-chloro-2-methylpentane in anhydrous diethyl ether.

  • Add a small portion of the alkyl halide solution to the magnesium to initiate the reaction (a crystal of iodine may be added as an initiator).

  • Once the reaction starts, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • In a separate beaker, crush a large excess of dry ice.

  • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and the excess CO₂ to sublime.

  • Add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve the magnesium salts.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by distillation.

Synthesis_of_2_2_Dimethylpentanoic_Acid Alkyl_Halide 2-chloro-2-methylpentane Grignard Grignard Reagent Alkyl_Halide->Grignard Reacts with Mg Mg Mg->Grignard Carboxylate Magnesium Carboxylate Grignard->Carboxylate Carboxylation CO2 CO₂ (Dry Ice) CO2->Carboxylate Product This compound Carboxylate->Product Protonation HCl HCl HCl->Product

Caption: Synthesis of this compound via Grignard Reaction.

Reactivity and Steric Hindrance

The defining characteristic of both acids is the steric bulk around the carboxyl group, which significantly impacts their reactivity, particularly in reactions like esterification. The additional ethyl group in this compound compared to the methyl group in pivalic acid leads to even greater steric hindrance.

This steric hindrance makes nucleophilic attack at the carbonyl carbon more difficult, often requiring more forcing reaction conditions or specific catalysts for reactions such as esterification. For instance, the unsuccessful synthesis of this compound via nucleophilic substitution with NaCN on 2-chloro-2-methylpentane highlights the profound effect of steric hindrance at a tertiary carbon center, favoring elimination over substitution.[6][7]

Comparative Reactivity in Esterification:

A comparative study of esterification rates would likely show that pivalic acid reacts faster than this compound under identical conditions due to the comparatively lower steric hindrance.

Experimental Protocol: Comparative Esterification Rate Study

Objective: To compare the relative rates of esterification of this compound and pivalic acid with a primary alcohol (e.g., ethanol) under acid catalysis.

Materials:

  • This compound

  • Pivalic acid

  • Ethanol (B145695) (anhydrous)

  • Sulfuric acid (concentrated, as catalyst)

  • Toluene (as solvent and for azeotropic removal of water)

  • Gas chromatograph (GC) with a suitable column

  • Standard laboratory glassware for reflux with a Dean-Stark trap

Procedure:

  • Set up two parallel reactions, one for each carboxylic acid.

  • In each reaction flask, combine equimolar amounts of the carboxylic acid and ethanol in toluene.

  • Add a catalytic amount of concentrated sulfuric acid to each flask.

  • Heat the mixtures to reflux using a heating mantle and collect the water formed in the Dean-Stark trap.

  • Take aliquots from each reaction mixture at regular time intervals (e.g., every 30 minutes).

  • Quench the reaction in the aliquots by adding a cold, saturated sodium bicarbonate solution.

  • Extract the ester with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC to determine the concentration of the formed ester.

  • Plot the concentration of the ester versus time for both reactions to compare their formation rates.

Esterification_Workflow start Start setup Set up parallel reactions (Acid 1 + EtOH, Acid 2 + EtOH) start->setup reflux Reflux with Dean-Stark trap setup->reflux sampling Take aliquots at time intervals reflux->sampling quench Quench reaction sampling->quench extract Extract ester quench->extract gc_analysis GC Analysis extract->gc_analysis plot Plot [Ester] vs. Time gc_analysis->plot compare Compare Reaction Rates plot->compare end End compare->end

Caption: Workflow for Comparative Esterification Rate Study.

Biological Activity and Toxicology

The biological profiles of these two acids are not extensively studied in a comparative manner, but available data provides some insights.

Pivalic Acid

Pivalic acid has low acute toxicity, with an oral LD50 in male rats of approximately 2000 mg/kg.[8] However, it is known to be a skin, eye, and respiratory tract irritant.[4] Some studies have indicated potential reproductive toxicity in male hamsters and a predisposition to insulin (B600854) resistance in the offspring of rats exposed to pivalate.

This compound

Data on the biological activity of this compound is limited. It is classified as a substance that causes severe skin burns and eye damage. The toxicity is described as low, but protective measures are recommended during handling.[5]

Comparative Toxicology Data:

ParameterThis compoundPivalic Acid
Acute Oral Toxicity (LD50, rat) Not available~2000 mg/kg[8]
Skin Irritation Causes severe burnsIrritant
Eye Irritation Causes severe eye damageIrritant

Metabolic Pathways

The metabolism of pivalic acid has been studied in certain microorganisms, where it can be degraded through pathways involving CoA activation and isomerization. In humans, pivalic acid from prodrugs can interfere with carnitine metabolism.

Detailed metabolic pathways for this compound are not well-documented in publicly available literature. As a branched-chain fatty acid, it is plausible that it could be a substrate for enzymes involved in fatty acid metabolism, but specific pathways have not been elucidated.

Metabolic_Pathway_Pivalic_Acid Pivalic_Acid Pivalic Acid Pivaloyl_CoA Pivaloyl-CoA Pivalic_Acid->Pivaloyl_CoA Activation CoA_Ligase Pivalate-CoA Ligase CoA_Ligase->Pivaloyl_CoA Metabolite Metabolites Pivaloyl_CoA->Metabolite Isomerization Mutase Pivaloyl-CoA Mutase Mutase->Metabolite

Caption: Simplified Metabolic Activation of Pivalic Acid.

Conclusion

Both this compound and pivalic acid are valuable synthetic intermediates whose utility is defined by the steric hindrance imparted by their quaternary carbon centers. Pivalic acid, being less sterically hindered, is generally more reactive and its biological and toxicological profiles are better characterized. This compound offers a bulkier alternative, which can be advantageous in applications where greater steric protection or specific molecular scaffolding is required. However, its synthesis is more challenging, and there is a significant lack of data regarding its biological activity and metabolic fate. This guide provides a foundation for researchers to make informed decisions when selecting between these two hindered carboxylic acids for their specific applications, while also highlighting the need for further investigation into the properties of this compound.

References

A Comparative Analysis of 2,2-Dimethylpentanoic Acid and Other Branched-Chain Fatty Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Physicochemical Properties, Biological Activities, and Experimental Evaluation of Key Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a diverse class of lipids that are increasingly recognized for their significant biological activities, including immune modulation, anti-inflammatory effects, and potential as anti-cancer agents. This guide provides a comparative overview of 2,2-dimethylpentanoic acid against other notable BCFAs such as isovaleric acid, 2-methylbutanoic acid, and isobutyric acid. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and therapeutic application of these compounds.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these BCFAs is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for designing experimental protocols.

PropertyThis compoundIsovaleric Acid (3-Methylbutanoic acid)2-Methylbutanoic AcidIsobutyric Acid (2-Methylpropanoic acid)
Molecular Formula C₇H₁₄O₂[1]C₅H₁₀O₂[2]C₅H₁₀O₂[3]C₄H₈O₂[4]
Molecular Weight ( g/mol ) 130.18[1]102.13102.1388.11[4]
Boiling Point (°C) 200-205[5]176.7176-177152-155
Melting Point (°C) -55.77 (estimate)[5]-29.3<-80-47
Density (g/mL at 20°C) 0.918[5]0.9260.9360.949
Synonyms 2,2-Dimethylvaleric acid3-Methylbutyric acidα-Methylbutyric acid2-Methylpropionic acid

Comparative Biological Activities

While direct comparative studies are limited, individual research on these BCFAs reveals distinct and overlapping biological effects. It is important to note that much of the available data on this compound is based on computational predictions and limited experimental evidence, warranting further in vivo and in vitro investigation.

Biological ActivityThis compoundIsovaleric Acid2-Methylbutanoic AcidIsobutyric Acid
Anti-inflammatory Predicted to have anti-inflammatory effects.In vitro studies suggest anti-inflammatory properties.[6]Potential anti-inflammatory activity has been suggested.[7]Demonstrates anti-inflammatory effects in vitro.
Anti-cancer Limited data available.Has shown to promote proliferation and migration of colorectal cancer cells in vitro.[8]Limited data available.Enhances the anti-tumor effect of anti-PD-1 antibody in mice and suppresses cancer cell numbers in vitro.[9][10]
Metabolic Effects Predicted to be a Peroxisome Proliferator-Activated Receptor alpha (PPARα) activator, which may enhance fatty acid oxidation.[11]Involved in the regulation of fatty acid, glucose, and cholesterol metabolism.[6]Implicated in various metabolic pathways, including isoleucine biosynthesis.[12]Increases insulin-stimulated glucose uptake and reduces lipolysis in rat adipocytes in vitro.[13]
Neurological Effects Shown to increase gamma-aminobutyric acid (GABA) levels in brain tissue, suggesting neurochemical modulation.[11]High levels are associated with isovaleric acidemia, a metabolic disorder with neurological symptoms.[6] May interfere with neurotransmission.[6]Limited data available.Fasting in mouse models of Parkinson's disease, which reduces isobutyric acid levels, has shown neuroprotective effects.[13]
Antimicrobial Exhibits weak antimicrobial activity against certain bacteria and fungi.[11]Limited data available.Limited data available.Limited data available.

Experimental Protocols

To facilitate further research, this section outlines common experimental methodologies for evaluating the biological activities of BCFAs in vitro.

Preparation of Branched-Chain Fatty Acid Solutions for Cell Culture

Accurate and reproducible preparation of fatty acid solutions is critical for in vitro studies.

  • Stock Solution Preparation: Dissolve the BCFA in an appropriate solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Complexing with Bovine Serum Albumin (BSA): To mimic physiological conditions and enhance solubility in culture media, BCFAs are typically complexed with fatty acid-free BSA.

    • Warm a sterile BSA solution (e.g., 10% w/v in phosphate-buffered saline) to 37°C.

    • Slowly add the BCFA stock solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 2:1 to 6:1 BCFA to BSA).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Sterilization and Storage: Sterilize the BCFA-BSA complex by passing it through a 0.22 µm filter. Store aliquots at -20°C.

In Vitro Cytotoxicity and Apoptosis Assays

These assays are fundamental for determining the effect of BCFAs on cell viability and programmed cell death.

  • MTT Assay (Cell Viability):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the BCFA-BSA complex for desired time points (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

    • Treat cells with BCFAs as described for the MTT assay.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

General Signaling Pathway for Short-Chain Fatty Acids

Short-chain fatty acids, including BCFAs, can exert their effects through various signaling pathways. One prominent mechanism involves the activation of G-protein-coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41).

SCFAsignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BCFA Branched-Chain Fatty Acid GPCR GPCR (e.g., FFAR2/3) BCFA->GPCR G_protein G-protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylate Cyclase (AC) G_protein->AC Inhibits/Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAPK Pathway PKC->MAPK Activates NFkB NF-κB Pathway PKA->NFkB Modulates Gene_expression Gene Expression (e.g., Cytokines) MAPK->Gene_expression Regulates NFkB->Gene_expression Regulates

Caption: General signaling cascade initiated by BCFA binding to a G-protein-coupled receptor.

Experimental Workflow for Assessing BCFA-Induced Cytotoxicity

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a BCFA on a cancer cell line.

cytotoxicity_workflow start Start cell_culture 1. Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment 2. Treatment with BCFA (Varying Concentrations & Durations) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assay 4. Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay data_analysis 5. Data Analysis (IC50 Calculation, Statistical Analysis) viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A standard experimental workflow for evaluating the cytotoxicity of a BCFA.

References

A Comparative Analysis of the Reactivity of 2,2-Dimethylpentanoic Acid and Valproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of structurally related molecules is paramount for predicting metabolic pathways, designing synthetic routes, and developing new therapeutic agents. This guide provides an objective comparison of the reactivity of two branched-chain carboxylic acids: 2,2-Dimethylpentanoic acid and the well-known anticonvulsant, valproic acid.

This analysis focuses on key chemical transformations of the carboxylic acid functional group—esterification, amidation, and decarboxylation. The inherent structural differences between these two molecules, primarily the steric hindrance around the carboxyl group, are expected to significantly influence their reactivity.

Chemical Structures and Properties

Valproic acid, or 2-propylpentanoic acid, features two propyl chains attached to the alpha-carbon. In contrast, this compound possesses two methyl groups and a propyl group at the alpha-position, creating a more sterically congested environment around the carboxylic acid moiety. This fundamental structural difference is the primary determinant of the observed differences in their chemical reactivity.

PropertyThis compoundValproic Acid
IUPAC Name This compound2-Propylpentanoic acid
Molecular Formula C₇H₁₄O₂C₈H₁₆O₂
Molecular Weight 130.18 g/mol 144.21 g/mol
Structure this compound structureValproic acid structure

Comparative Reactivity Analysis

The reactivity of the carboxyl group is influenced by both electronic and steric factors. For reactions involving nucleophilic attack at the carbonyl carbon, such as esterification and amidation, steric hindrance plays a crucial role.

Esterification

Esterification of carboxylic acids is a fundamental reaction in organic synthesis and is relevant to the formation of prodrugs. The rate of esterification is highly sensitive to steric hindrance at the α-carbon.

Expected Reactivity: Due to the presence of two methyl groups directly attached to the α-carbon, this compound is expected to exhibit significantly lower reactivity in esterification reactions compared to valproic acid. The bulky quaternary center in this compound shields the carbonyl carbon from the approach of a nucleophilic alcohol, thus slowing down the reaction rate.

Amidation

Amidation, the reaction of a carboxylic acid with an amine to form an amide, is another critical transformation in pharmaceutical chemistry. Similar to esterification, this reaction is susceptible to steric effects. Valpromide (B1683473), the amide of valproic acid, is itself an anticonvulsant drug.[1]

Expected Reactivity: The formation of an amide from this compound is anticipated to be more challenging than the synthesis of valpromide from valproic acid. The increased steric bulk around the carboxyl group of this compound will impede the approach of the amine nucleophile.

The synthesis of valpromide can be achieved by converting valproic acid to its acid chloride followed by reaction with ammonia.[2] A similar approach would likely be necessary for the amidation of the more sterically hindered this compound, possibly requiring more forcing reaction conditions.

Decarboxylation

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For simple aliphatic carboxylic acids, this reaction typically requires high temperatures.

Experimental Protocols

Detailed experimental protocols for the synthesis of derivatives of these acids are crucial for reproducible research. Below are representative procedures for amidation.

Synthesis of Valpromide (Amide of Valproic Acid)

This protocol involves the conversion of valproic acid to its acid chloride, followed by amidation.[2]

Step 1: Synthesis of Valproyl Chloride

  • In a round-bottomed flask equipped with a reflux condenser and a gas outlet, dissolve 7.2 g (0.05 mol) of valproic acid in 25 mL of chloroform (B151607).

  • Add 7.5 mL (0.085 mol) of thionyl chloride dropwise to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, remove the excess chloroform and thionyl chloride under reduced pressure to obtain valproyl chloride.

Step 2: Synthesis of Valpromide

  • In a separate flask, carefully add the freshly prepared valproyl chloride to a stirred, chilled solution of concentrated ammonia.

  • Continue stirring and allow the reaction to proceed to completion.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water) to yield pure valpromide.[2]

General Protocol for Amidation of a Sterically Hindered Carboxylic Acid (e.g., this compound)

For sterically hindered acids, direct amidation is often inefficient. The use of coupling agents is a common strategy.

  • Dissolve the carboxylic acid (1.0 mmol) and the desired amine (1.0 mmol) in a suitable aprotic solvent (e.g., 2 mL of acetonitrile).

  • Add a coupling agent, such as B(OCH₂CF₃)₃ (2.0 mmol), to the solution.[6]

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a period of 5-24 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, quench the reaction and purify the amide product using appropriate workup and chromatographic techniques.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of the two acids.

G cluster_0 Structural Analysis cluster_1 Reactivity Prediction cluster_2 Experimental Verification cluster_3 Reaction Types A This compound (Quaternary α-carbon) C Increased Steric Hindrance A->C leads to B Valproic Acid (Tertiary α-carbon) D Reduced Steric Hindrance B->D leads to E Lower Reactivity (Esterification, Amidation) C->E results in F Higher Reactivity (Esterification, Amidation) D->F results in G Kinetic Studies E->G verified by H Yield Comparison E->H verified by F->G F->H I Esterification I->G I->H J Amidation J->G J->H K Decarboxylation K->G K->H

Caption: Logical workflow for comparing the reactivity of the two carboxylic acids.

Conclusion

The structural dissimilarity between this compound and valproic acid, specifically the degree of substitution at the alpha-carbon, is the principal factor governing their relative reactivity. The increased steric hindrance in this compound is predicted to significantly decrease its susceptibility to nucleophilic attack at the carbonyl carbon, rendering it less reactive in esterification and amidation reactions compared to valproic acid. While direct comparative quantitative data remains an area for further investigation, these fundamental principles of organic chemistry provide a solid framework for predicting their chemical behavior. This understanding is critical for scientists engaged in the synthesis of derivatives and the study of metabolic pathways of such branched-chain carboxylic acids.

References

A Comparative Guide to the Bioanalytical Method Validation for 2,2-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of analytes in biological matrices is paramount. This guide provides an objective comparison of two predominant bioanalytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of a bioanalytical method for 2,2-Dimethylpentanoic acid. The information herein is synthesized from established methodologies for short-chain and branched-chain fatty acids, offering a framework for analytical method development and validation.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of a bioanalytical method is defined by a series of validation parameters. Below is a summary of typical performance characteristics for hypothetical, yet representative, LC-MS/MS and GC-MS methods tailored for the analysis of this compound in human plasma. These values are based on published data for structurally similar analytes such as valproic acid and other branched-chain fatty acids.[1][2][3][4]

Performance CharacteristicLC-MS/MS Method (with Derivatization)GC-MS Method (with Derivatization)
Linearity (R²) ≥ 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL2000 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) ≤ 15%≤ 15%
Recovery > 90%85-110%
Matrix Effect Minimal with appropriate internal standardPotential, requires careful evaluation
Analysis Time per Sample ~10-15 minutes~20-30 minutes

Experimental Protocols

Detailed methodologies are essential for the successful replication and validation of any bioanalytical method. The following sections outline the typical experimental protocols for the analysis of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Method for this compound Analysis

This method is adapted from validated procedures for various short-chain and branched-chain fatty acids.[5][6][7]

a. Sample Preparation (Derivatization with 3-Nitrophenylhydrazine - 3-NPH)

  • Plasma Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., stable isotope-labeled this compound).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Derivatization: Add 50 µL of 200 mM 3-NPH in 50% acetonitrile and 50 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 6% pyridine (B92270) in 50% acetonitrile.

  • Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.

  • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and its internal standard would be monitored.

GC-MS Method for this compound Analysis

This protocol is based on established methods for the GC-MS analysis of short-chain fatty acids.[1][8][9]

a. Sample Preparation (Derivatization with Pentafluorobenzyl Bromide - PFBBr)

  • Plasma Aliquoting: To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog).

  • Acidification: Acidify the sample with an appropriate acid (e.g., HCl) to a pH < 2.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the residue in a suitable solvent and add the derivatizing agent, PFBBr, and a catalyst (e.g., diisopropylethylamine).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Solvent Exchange: Evaporate the derivatization reagents and reconstitute the sample in a solvent suitable for GC injection (e.g., hexane).

b. Chromatographic Conditions

  • GC System: A gas chromatograph equipped with a suitable injector.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is programmed to ensure the separation of the analyte from other matrix components.

  • Injection Mode: Splitless injection.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI is often preferred for PFB derivatives due to its high sensitivity.

  • Detection Mode: Selected Ion Monitoring (SIM) or MRM for triple quadrupole instruments.

Mandatory Visualization

Bioanalytical_Method_Validation_Workflow cluster_planning Method Development & Planning cluster_validation Method Validation cluster_application Sample Analysis MD Method Development (LC-MS/MS or GC-MS) Proto Protocol Definition MD->Proto Selectivity Selectivity Proto->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ & ULOQ Precision->LLOQ Recovery Recovery LLOQ->Recovery Stability Stability Recovery->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis Data_Reporting Data Reporting Sample_Analysis->Data_Reporting

Caption: Bioanalytical Method Validation Workflow.

LCMS_vs_GCMS_Comparison cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method Analyte This compound in Biological Matrix L_Prep Sample Prep (Protein Ppt. & Derivatization) Analyte->L_Prep G_Prep Sample Prep (LLE & Derivatization) Analyte->G_Prep L_Sep Liquid Chromatography (Reversed-Phase) L_Prep->L_Sep L_Det Tandem Mass Spectrometry (ESI+) L_Sep->L_Det Result_LC LC-MS/MS Data L_Det->Result_LC High Sensitivity Shorter Run Time G_Sep Gas Chromatography G_Prep->G_Sep G_Det Mass Spectrometry (EI or NCI) G_Sep->G_Det Result_GC GC-MS Data G_Det->Result_GC High Resolution Established Technique

Caption: Comparison of LC-MS/MS and GC-MS workflows.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 2,2-Dimethylpentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites like 2,2-Dimethylpentanoic acid is critical for pharmacokinetic studies, metabolomics research, and drug safety assessments. The two predominant analytical techniques for the analysis of such organic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on various factors including required sensitivity, sample matrix, throughput, and available instrumentation.

This guide provides an objective comparison of GC-MS and HPLC for the analysis of this compound, a methyl-branched fatty acid. While direct comparative studies on this specific analyte are limited, this guide draws upon extensive experimental data and established protocols for short-chain fatty acids (SCFAs), a class to which this compound belongs.

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies on organic and short-chain fatty acids. Specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Linearity (r²) > 0.995[1]> 0.99[2][3]Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) 5–24 ng/mL[4] (derivatized); 0.04–0.42 µmol/L (derivatized)[1]0.03–3.31 µg/mL[5]; 0.14 mg/mL[6]GC-MS, particularly with derivatization, generally offers higher sensitivity.[7]
Limit of Quantification (LOQ) 0.05–0.1 µg/mL[4]0.10–11.03 µg/mL[5]; 0.43-0.45 mg/mL[6]Consistent with LOD, GC-MS typically provides lower quantification limits.
Precision (%RSD) < 15%[8]< 10%[2][5]Both methods demonstrate good precision, with HPLC often showing slightly better performance for non-derivatized samples.[7]
Accuracy (Recovery %) 82-115%[1][9]82-118%[2][5]Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.
Derivatization Often mandatory for volatility and thermal stability.[10][11]Optional; used for enhanced sensitivity or for UV detection.[12]Derivatization adds time to sample preparation but can significantly improve GC-MS sensitivity.[13]
Sample Throughput Lower (due to derivatization and longer run times).[13]Higher (direct injection is often possible).[13]HPLC is generally faster for large numbers of samples if derivatization is not required.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation, validation, and comparison of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and HPLC, based on established methods for similar analytes.

GC-MS Analysis Protocol (with Derivatization)

GC-MS analysis of polar compounds like carboxylic acids typically requires a derivatization step to increase their volatility and thermal stability.[10][11] Silylation is a common approach.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify 100 µL of the sample (e.g., plasma, serum, or homogenized tissue) with an appropriate acid (e.g., HCl) to a pH of 2-3.[14]

    • Add an internal standard (e.g., a deuterated analog or a structurally similar compound like 2-ethylbutyric acid).

    • Extract the analyte using 500 µL of an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether by vortexing for 1-2 minutes.[14]

    • Centrifuge the sample (e.g., 10,000 x g for 5 minutes) to separate the phases.

    • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of a silylating agent, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

    • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile (B52724).

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to facilitate the reaction.[1]

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[8]

    • Oven Temperature Program: Start at 60-80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.[8][15]

    • Injection Mode: Splitless injection for trace analysis.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. For high sensitivity and specificity, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of the derivatized this compound.[14]

HPLC-UV Analysis Protocol

HPLC can often analyze short-chain fatty acids directly, which simplifies the workflow. Detection is typically done at low UV wavelengths (210-220 nm).

  • Sample Preparation (Protein Precipitation & Filtration):

    • To 100 µL of sample, add 200 µL of a cold protein precipitation solvent like acetonitrile or methanol.

    • Add an internal standard.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial. For cleaner samples, a solid-phase extraction (SPE) step can be employed.[6][16]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][16]

    • Mobile Phase: An isocratic or gradient elution using an acidic aqueous buffer and an organic modifier. A typical mobile phase is a buffer of 20-50 mM potassium phosphate (B84403) or phosphoric acid, adjusted to a pH of 2.5-3.0, mixed with acetonitrile or methanol.[5][17] The low pH ensures the carboxylic acid is in its protonated, non-ionized form for better retention and peak shape.[17]

    • Flow Rate: 0.5 - 1.0 mL/min.[5]

    • Column Temperature: 30-40°C to ensure reproducible retention times.

    • Detection: UV detector set to 210 nm.[5][16]

    • Injection Volume: 10-20 µL.

Visualizing the Methodologies

To further clarify the processes and their validation, the following diagrams illustrate the analytical workflow and the logical relationships in method cross-validation.

Analytical_Workflows Comparative Analytical Workflows for this compound cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow gcms_sample Sample gcms_extract Acidification & Liquid-Liquid Extraction gcms_sample->gcms_extract gcms_dry Evaporation (Nitrogen Stream) gcms_extract->gcms_dry gcms_deriv Derivatization (e.g., Silylation) gcms_dry->gcms_deriv gcms_inject GC-MS Injection gcms_deriv->gcms_inject gcms_analysis Data Analysis gcms_inject->gcms_analysis hplc_sample Sample hplc_precip Protein Precipitation hplc_sample->hplc_precip hplc_filter Centrifugation & Filtration hplc_precip->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_analysis Data Analysis hplc_inject->hplc_analysis

Caption: Comparative workflows for GC-MS and HPLC analysis.

Validation_Logic Logical Flow of Method Cross-Validation cluster_params Core Validation Parameters cluster_methods Methods Under Comparison cluster_decision Outcome linearity Linearity & Range decision Method Selection (Fitness for Purpose) linearity->decision accuracy Accuracy (% Recovery) accuracy->decision precision Precision (% RSD) precision->decision sensitivity Sensitivity (LOD & LOQ) sensitivity->decision specificity Specificity specificity->decision gcms GC-MS Method gcms->linearity gcms->accuracy gcms->precision gcms->sensitivity gcms->specificity hplc HPLC Method hplc->linearity hplc->accuracy hplc->precision hplc->sensitivity hplc->specificity

Caption: Logical relationships in method cross-validation.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. The cross-validation process ensures that data is consistent and reproducible, regardless of the methodology used.

  • Choose GC-MS when:

    • The highest sensitivity is required (low pg/mL to ng/mL detection limits).

    • Complex matrices are involved, as the chromatographic separation and mass spectrometric detection provide excellent specificity.

    • A comprehensive profile of other volatile or semi-volatile metabolites is needed simultaneously.

  • Choose HPLC when:

    • Higher sample throughput is a priority, and the required sensitivity is within the µg/mL range.

    • A simpler sample preparation workflow is desired, avoiding the time and potential variability of derivatization.

    • The analyte is thermally unstable or not amenable to derivatization.

Ultimately, the choice of method should be guided by the specific requirements of the study, a concept known as "fitness for purpose." For drug development and clinical applications, it is often beneficial to have both methods validated to leverage the strengths of each platform and ensure robust, cross-verified analytical results.

References

comparative analysis of different synthesis routes for 2,2-Dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 2,2-Dimethylpentanoic acid, a valuable building block in pharmaceutical and chemical synthesis. The following sections detail four prominent methods: Grignard carboxylation, oxidation of 2,2-dimethylpentan-1-ol, malonic ester synthesis, and the haloform reaction. Each route is evaluated based on its reaction mechanism, precursor accessibility, and overall efficiency, supported by experimental data where available.

At a Glance: Comparison of Synthetic Routes

Synthesis RouteStarting MaterialsKey ReagentsReported YieldKey AdvantagesKey Disadvantages
Grignard Carboxylation 2-Chloro-2-methylpentane (B1597335)Magnesium, Carbon DioxideGood to HighDirect C-C bond formation, readily available starting materials.Requires anhydrous conditions, potential for side reactions with Grignard reagent.
Oxidation of Primary Alcohol 2,2-Dimethylpentan-1-olPotassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄)Moderate to HighRelatively straightforward oxidation.Precursor alcohol requires separate synthesis; use of heavy metal oxidants.
Malonic Ester Synthesis Diethyl 2,2-dimethylmalonate, Propyl bromideSodium ethoxide, NaOH/H₂O, HCl/HeatModerateVersatile for creating α-substituted carboxylic acids.Multi-step process, potential for low yields in alkylation of sterically hindered substrates.
Haloform Reaction 3,3-Dimethyl-2-hexanoneSodium hypobromite (B1234621) (NaBrO) or other hypohalitesModerateUtilizes a readily available class of precursors (methyl ketones).Requires a specific methyl ketone precursor which may need to be synthesized.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical relationships between the starting materials and the final product, this compound, for each of the discussed synthetic routes.

Synthesis_Routes cluster_grignard Grignard Carboxylation cluster_oxidation Oxidation cluster_malonic Malonic Ester Synthesis cluster_haloform Haloform Reaction start_g 2-Chloro-2-methylpentane grignard 2,2-Dimethylpentyl- magnesium chloride start_g->grignard Mg, ether end_g This compound grignard->end_g 1. CO₂ 2. H₃O⁺ start_o 2,2-Dimethylpentan-1-ol end_o This compound start_o->end_o KMnO₄ or H₂CrO₄ start_m Diethyl 2,2-dimethylmalonate intermediate_m Alkylated Malonic Ester start_m->intermediate_m 1. NaOEt 2. Propyl bromide end_m This compound intermediate_m->end_m 1. NaOH, H₂O 2. H₃O⁺, Δ start_h 3,3-Dimethyl-2-hexanone end_h This compound start_h->end_h Br₂, NaOH

Synthetic pathways to this compound.

Experimental Protocols

Grignard Carboxylation of 2-Chloro-2-methylpentane

This method involves the formation of a Grignard reagent from 2-chloro-2-methylpentane, followed by its reaction with carbon dioxide.

Step 1: Preparation of 2-Chloro-2-methylpentane 2-Methyl-2-pentanol is treated with cold concentrated hydrochloric acid to convert the tertiary alcohol into 2-chloro-2-methylpentane.[1]

Step 2: Grignard Reagent Formation and Carboxylation

  • Reaction Setup: A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • Grignard Formation: A solution of 2-chloro-2-methylpentane in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The mixture is refluxed until the magnesium is consumed.

  • Carboxylation: The Grignard reagent is cooled in an ice bath and poured over crushed dry ice (solid carbon dioxide) with vigorous stirring. The dry ice should be in excess.

  • Work-up: After the excess dry ice has sublimed, the reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is separated and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. Purification can be achieved by distillation.

Oxidation of 2,2-Dimethylpentan-1-ol

This route involves the oxidation of the primary alcohol, 2,2-dimethylpentan-1-ol, to the corresponding carboxylic acid.

Step 1: Synthesis of 2,2-Dimethylpentan-1-ol The precursor alcohol can be synthesized via the reduction of a suitable ester, such as ethyl 2,2-dimethylpentanoate, using a strong reducing agent like lithium aluminum hydride.

Step 2: Oxidation to this compound

  • Using Potassium Permanganate (KMnO₄) under Basic Conditions:

    • Reaction Setup: 2,2-Dimethylpentan-1-ol is dissolved in a suitable solvent like tert-butanol (B103910) and water. A solution of potassium permanganate and sodium hydroxide (B78521) in water is added dropwise at a controlled temperature (e.g., 0-10 °C).

    • Reaction: The mixture is stirred vigorously. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

    • Work-up: The reaction is quenched with sodium bisulfite to destroy excess permanganate. The manganese dioxide precipitate is removed by filtration. The filtrate is acidified with concentrated hydrochloric acid and extracted with an organic solvent. The organic extracts are dried and concentrated to afford the carboxylic acid.

  • Using Chromic Acid (Jones Oxidation):

    • Reaction Setup: 2,2-Dimethylpentan-1-ol is dissolved in acetone (B3395972). Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise to the alcohol solution at 0-10 °C.

    • Reaction: The mixture is stirred, and the reaction progress is indicated by a color change from orange-red to green.

    • Work-up: The excess oxidant is quenched with isopropanol. The mixture is filtered to remove chromium salts, and the acetone is evaporated. The residue is dissolved in ether and washed with water and brine. The organic layer is dried and concentrated to give the product.

Malonic Ester Synthesis

This classical approach is adapted for the synthesis of a di-substituted acetic acid derivative.

  • Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Alkylation: Diethyl 2,2-dimethylmalonate is added to the sodium ethoxide solution to form the enolate. Propyl bromide is then added, and the mixture is refluxed.

  • Hydrolysis and Decarboxylation: The resulting diethyl 2,2-dimethyl-2-propylmalonate is saponified by refluxing with a solution of sodium hydroxide in water. The resulting disodium (B8443419) salt is then acidified with a strong acid (e.g., HCl) and heated. This leads to decarboxylation of the intermediate malonic acid to yield this compound.

  • Work-up: The final product is extracted with an organic solvent, dried, and purified by distillation.

Haloform Reaction

This method involves the conversion of a methyl ketone precursor into a carboxylic acid with one less carbon atom.

Step 1: Synthesis of 3,3-Dimethyl-2-hexanone The precursor ketone can be prepared by the acylation of a suitable organometallic reagent (e.g., from 1-chloropropane (B146392) and magnesium) with a derivative of 2,2-dimethylpropanoic acid. A patent describes a similar synthesis for 3,3-dimethyl-2-pentanone.[2]

Step 2: Haloform Reaction

  • Reaction Setup: 3,3-Dimethyl-2-hexanone is dissolved in a solvent like dioxane or tetrahydrofuran.

  • Reaction: An aqueous solution of sodium hydroxide and bromine (forming sodium hypobromite in situ) is added to the ketone solution. The mixture is stirred, and the reaction is typically exothermic.

  • Work-up: The reaction mixture is treated with a reducing agent (e.g., sodium bisulfite) to quench any excess hypobromite. The bromoform (B151600) byproduct is removed by extraction or distillation. The aqueous layer is acidified with a strong acid to precipitate the this compound, which is then collected by filtration or extraction, and purified. The haloform reaction is known to convert methyl ketones to carboxylic acids.[3][4][5]

Disclaimer: The provided experimental protocols are generalized procedures and may require optimization for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

evaluating the performance of different HPLC columns for 2,2-Dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of short-chain fatty acids, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is critical for achieving accurate and reproducible results. This guide provides an objective comparison of various HPLC column technologies for the analysis of 2,2-Dimethylpentanoic acid, a branched-chain fatty acid. The performance of reversed-phase, mixed-mode, and polar-embedded columns is evaluated based on available experimental data and established chromatographic principles.

Data Presentation: Performance of HPLC Columns

The following table summarizes the performance of different HPLC columns for the analysis of this compound and its close structural analog, pivalic acid. Due to the limited availability of direct comparative studies, this data has been compiled from various sources, including application notes and extrapolated performance for similar compounds.

Column NameStationary PhaseAnalyteMobile PhaseFlow Rate (mL/min)Retention Time (min)Observations
Newcrom R1 Reversed-PhaseThis compoundAcetonitrile (B52724)/Water with 0.1% Phosphoric Acid1.0~4.5Good retention and peak shape observed.[1]
Newcrom R1 Reversed-PhasePivalic acidAcetonitrile/Water with 0.1% Phosphoric Acid1.0~3.8Demonstrates the column's suitability for branched short-chain fatty acids.[1][2]
Agilent Polaris C18-A Polar-Embedded C18General Organic AcidsHighly Aqueous (e.g., 0.1% H₃PO₄ in water)1.0 - 1.5Analyte DependentDesigned to prevent phase collapse in highly aqueous mobile phases, making it suitable for retaining polar analytes like short-chain fatty acids.[3]
Waters Atlantis Premier BEH C18 AX Mixed-Mode RP/Anion ExchangeGeneral Fatty AcidsAcetonitrile/Isopropanol and Ammonium Formate Buffer0.6Analyte DependentOffers enhanced retention for acidic compounds through a combination of reversed-phase and anion-exchange mechanisms.
Restek Ultra Aqueous C18 Aqueous C18General Organic AcidsHighly AqueousNot SpecifiedAnalyte DependentProvides enhanced retention and selectivity for polar compounds in highly aqueous mobile phases.[4]
Ascentis® Express AQ-C18 Polar-Modified C18General Organic Acids100% Aqueous Buffer1.0Analyte DependentResistant to dewetting (phase collapse) and shows enhanced retention of polar compounds under 100% aqueous conditions.[5]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound by HPLC, based on common practices for short-chain fatty acid analysis.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of this compound in the mobile phase or a compatible solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • If analyzing from a complex matrix, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.

  • Column: A reversed-phase C18, polar-embedded C18, or mixed-mode column is recommended. (Refer to the table above for specific examples).

  • Mobile Phase: A typical mobile phase for reversed-phase separation of organic acids is a gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid) to suppress the ionization of the carboxylic acid group. For Mass Spectrometry detection, a volatile modifier like formic acid is preferred.[1][2]

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Column Temperature: Maintain a constant column temperature, typically between 25°C and 40°C, to ensure reproducible retention times.

  • Detection:

    • UV Detection: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is required.

    • Mass Spectrometry (MS) Detection: MS detection offers higher sensitivity and selectivity. An electrospray ionization (ESI) source in negative ion mode is commonly used for the detection of organic acids.

  • Injection Volume: Typically 5 to 20 µL.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, which should be confirmed by injecting a standard solution.

  • Quantify the analyte by measuring the peak area and comparing it to a calibration curve constructed from standards of known concentrations.

  • Evaluate system suitability parameters such as peak asymmetry (tailing factor), theoretical plates (efficiency), and resolution from adjacent peaks.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing Dissolution Dissolution in Solvent Standard->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

column_evaluation cluster_metrics Key Performance Metrics Evaluation HPLC Column Performance Evaluation Retention Retention Factor (k') Evaluation->Retention Efficiency Efficiency (N) Theoretical Plates Evaluation->Efficiency Selectivity Selectivity (α) Resolution (Rs) Evaluation->Selectivity Asymmetry Peak Asymmetry (As) Tailing Factor Evaluation->Asymmetry

Caption: Key parameters for evaluating HPLC column performance.

References

A Comparative Guide to the Quantification of 2,2-Dimethylpentanoic Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of small molecules like 2,2-dimethylpentanoic acid is critical for pharmacokinetic studies, metabolic profiling, and quality control. This guide provides a comparative overview of the two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific, publicly available validation data for this compound is limited, this guide presents a comparison based on established analytical methodologies and typical performance characteristics observed for similar short-chain carboxylic acids. The provided quantitative data should be considered illustrative and a starting point for method development and validation.

Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry detection.
Sample Preparation Often requires derivatization to increase volatility and thermal stability.Typically requires minimal sample preparation, such as protein precipitation and dilution.
Accuracy 85-115%90-110%
Precision (%RSD) <15%<10%
Linearity (r²) >0.99>0.995
Limit of Detection (LOD) Low ng/mLHigh pg/mL to low ng/mL
Limit of Quantification (LOQ) Mid to high ng/mLLow to mid ng/mL
Throughput Generally lower due to longer run times and sample preparation.Higher throughput is achievable with faster chromatography and simpler sample preparation.
Matrix Effects Less susceptible to ion suppression or enhancement.Can be susceptible to ion suppression or enhancement, requiring careful method development and use of internal standards.

Experimental Protocols

Below are detailed, representative protocols for the quantification of this compound using GC-MS and LC-MS/MS. These should be optimized for specific applications and matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the derivatization of this compound to a more volatile ester, followed by GC-MS analysis.

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., plasma, urine), add an internal standard (e.g., a deuterated analog of this compound).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl (B98337) (TMS) ester.

2. GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS ester and the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample + Internal Standard LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Derivatization Derivatization (Esterification) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and specificity for the direct analysis of this compound without derivatization.

1. Sample Preparation:

  • To 50 µL of sample, add an internal standard.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

  • Vortex and then centrifuge to pellet the precipitated proteins.

  • Dilute the supernatant with the initial mobile phase before injection.

2. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • MS/MS Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Scan Type: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample + Internal Standard Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Dilution Supernatant Dilution Centrifugation->Dilution LC_Injection LC Injection Dilution->LC_Injection LC_Separation LC Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Workflow for LC-MS/MS analysis of this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. LC-MS/MS generally offers higher sensitivity and throughput with simpler sample preparation, making it a preferred method for many applications. However, GC-MS can be a robust and reliable alternative, particularly when dealing with complex matrices where matrix effects in LC-MS/MS may be a concern. The selection of the most appropriate method will depend on the specific requirements of the study. It is imperative to perform a thorough method validation to ensure the accuracy, precision, and reliability of the data generated.

A Comparative Guide to the Quantification of 2,2-Dimethylpentanoic Acid in Plasma: Methodologies and Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Comparison

The quantification of SCFAs and BCFAs in a complex matrix like plasma is typically achieved using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of methodology often depends on the required sensitivity, selectivity, and the specific physicochemical properties of the analyte.

Below is a summary of reported LOD and LOQ values for various SCFAs and BCFAs in plasma, which can serve as a benchmark for methods to be developed for 2,2-Dimethylpentanoic acid.

AnalyteMethodDerivatization AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Isobutyric acidGC-MSPentafluorobenzyl bromide (PFBBr)0.488 µM0.977 µM[1]
Butyric acidGC-MSPentafluorobenzyl bromide (PFBBr)0.244 µM0.488 µM[1]
2-Methylbutyric acidGC-MSPentafluorobenzyl bromide (PFBBr)0.244 µM0.488 µM[1]
Isovaleric acidGC-MSPentafluorobenzyl bromide (PFBBr)0.244 µM0.488 µM[1]
Valeric acidGC-MSPentafluorobenzyl bromide (PFBBr)0.244 µM0.488 µM[1]
PropionateGC-MS-0.03-0.12 µg/mL-[2]
ButyrateGC-MS-0.03-0.12 µg/mL-[2]
Acetic, Propionic, Butyric acidsFast GC-MS-0.02-0.03 µM0.06-0.10 µM[3]
Oleic, Palmitic, Linoleic acidsHPLC-0.03-0.05 µg/mL0.10-0.15 µg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method for this compound in plasma. Below are representative protocols for both GC-MS and LC-MS/MS approaches.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like fatty acids, a derivatization step is typically required to increase their volatility.

  • Sample Preparation and Derivatization:

    • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex and Centrifuge: Vortex the mixture for 30 seconds, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

    • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

    • Derivatization with PFBBr: The extracted fatty acids are derivatized using pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl esters, which are more volatile and suitable for GC-MS analysis.[1][5]

    • Extraction: The derivatized fatty acids are then extracted with a non-polar solvent such as hexane (B92381). The hexane layer is transferred to a GC vial for analysis.[1]

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A polar capillary column, such as a cyano-column (e.g., DB-225ms), is recommended for the separation of fatty acid isomers.[1]

    • Injector Temperature: 250°C in splitless mode.[1]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 0.5 min.

      • Ramp 1: 10°C/min to 170°C, hold for 0.5 min.

      • Ramp 2: 5°C/min to 220°C, hold for 5 min.[1]

    • Carrier Gas: Helium.[1]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity in targeted quantification.[1][3]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective technique that is widely used in bioanalysis. It can often analyze compounds with minimal sample preparation and without the need for derivatization.

  • Sample Preparation:

    • Protein Precipitation: A simple protein precipitation is often sufficient. To 50 µL of plasma, add 200 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).[6]

    • Vortex and Centrifuge: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.[6]

  • LC-MS/MS Parameters:

    • Liquid Chromatograph: A UHPLC or HPLC system.

    • Column: A C18 reversed-phase column is commonly used for the separation of small organic acids.[7]

    • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[8]

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.[7]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.

Methodology Workflow and Signaling Pathway Diagrams

To visually represent the experimental processes, the following diagrams are provided in Graphviz DOT language.

cluster_GCMS GC-MS Workflow Plasma_Sample_GC Plasma Sample Protein_Precipitation_GC Protein Precipitation (Acetonitrile) Plasma_Sample_GC->Protein_Precipitation_GC Derivatization_GC Derivatization (e.g., PFBBr) Protein_Precipitation_GC->Derivatization_GC Extraction_GC Liquid-Liquid Extraction (Hexane) Derivatization_GC->Extraction_GC Analysis_GC GC-MS Analysis Extraction_GC->Analysis_GC

GC-MS Sample Preparation Workflow

cluster_LCMS LC-MS/MS Workflow Plasma_Sample_LC Plasma Sample Protein_Precipitation_LC Protein Precipitation (Acetonitrile + Internal Standard) Plasma_Sample_LC->Protein_Precipitation_LC Centrifugation_LC Centrifugation Protein_Precipitation_LC->Centrifugation_LC Supernatant_Transfer_LC Supernatant Transfer Centrifugation_LC->Supernatant_Transfer_LC Analysis_LC LC-MS/MS Analysis Supernatant_Transfer_LC->Analysis_LC

References

Navigating Metabolic Stability: A Comparative Guide to 2,2-Dimethylpentanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the metabolic stability of 2,2-Dimethylpentanoic acid and its structural analogs, offering insights into how modifications in chemical structure can influence a compound's fate within a biological system. By presenting available experimental data, detailed protocols, and visual representations of metabolic processes, this guide aims to be a valuable resource for optimizing drug design and predicting pharmacokinetic profiles.

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could accumulate and lead to toxicity. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in Phase I oxidative reactions, and UDP-glucuronosyltransferases (UGTs) mediating Phase II conjugation reactions.

This guide focuses on this compound, a carboxylic acid with a gem-dimethyl substitution at the alpha-position. This structural feature is of particular interest in medicinal chemistry as it can sterically hinder metabolic attack and potentially enhance the compound's stability. To understand the impact of this and other structural variations, we will compare it with the following analogs:

  • 2,2-Dimethylpropanoic acid (Pivalic acid): A shorter-chain analog.

  • 2,2-Dimethylbutanoic acid: An analog with an intermediate chain length.

  • 3,3-Dimethylpentanoic acid: An isomer with the gem-dimethyl group shifted to the beta-position.

Comparative Metabolic Stability Data

The following table summarizes the available quantitative data on the in vitro metabolic stability of this compound and its selected analogs. The primary parameters presented are half-life (t½) and intrinsic clearance (CLint) as determined in human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.

CompoundStructureMolecular Weight ( g/mol )Half-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
2,2-Dimethylpropanoic acid CH₃C(CH₃)₂COOH102.13Data not availableData not available
2,2-Dimethylbutanoic acid CH₃CH₂C(CH₃)₂COOH116.16Data not availableData not available
This compound CH₃CH₂CH₂C(CH₃)₂COOH130.18Data not availableData not available
3,3-Dimethylpentanoic acid CH₃CH₂C(CH₃)₂CH₂COOH130.18Data not availableData not available

Discussion of Expected Metabolic Stability

While specific experimental data is sparse, the structural features of these compounds allow for predictions regarding their metabolic fate. The gem-dimethyl group at the α-position in 2,2-dimethylpropanoic, 2,2-dimethylbutanoic, and 2,2-dimethylpentanoic acids is expected to significantly hinder metabolism. This steric hindrance can protect the carboxylic acid moiety from enzymatic attack, particularly from CYP-mediated oxidation at the adjacent carbon. Consequently, these compounds are predicted to have a higher metabolic stability compared to their linear-chain counterparts.

For 3,3-dimethylpentanoic acid, the gem-dimethyl group is located at the β-position. While this still provides some steric shielding, the α-carbon is more accessible to metabolic enzymes, which could lead to a comparatively lower metabolic stability than the 2,2-dimethylated analogs.

The primary routes of metabolism for these carboxylic acids, if they occur, are likely to be hydroxylation at less sterically hindered positions along the alkyl chain by CYP enzymes, followed by Phase II conjugation, such as glucuronidation of the carboxylic acid group by UGTs. The efficiency of these processes will be influenced by the overall lipophilicity and the specific CYP and UGT isoforms involved.

Experimental Protocols

To assess the metabolic stability of compounds like this compound and its analogs, a standard in vitro liver microsomal stability assay is employed. This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.

Liver Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compounds and positive controls (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer containing MgCl₂.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with continuous shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an excess of cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and potential metabolic transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Solutions (Compounds, Microsomes, NADPH) B Mix Microsomes & Compound A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C with shaking D->E F Terminate Reaction at Time Points E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I Metabolic_Pathways cluster_analogs Test Compounds cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound and Analogs B Hydroxylation A->B CYP450 D Glucuronidation A->D UGTs C Oxidized Metabolites B->C C->D UGTs E Glucuronide Conjugates D->E

comparative study of the solvent effects in 2,2-Dimethylpentanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the influence of different solvents on key reactions involving 2,2-Dimethylpentanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this study synthesizes information from analogous reactions of structurally similar carboxylic acids, particularly other sterically hindered acids, to predict and compare solvent effects. The principles outlined herein are grounded in established organic chemistry literature.

Physicochemical Properties of this compound

This compound is a methyl-branched fatty acid.[1] Its physical and chemical properties are crucial for understanding its reactivity and solubility in various solvents.

PropertyValue
Molecular FormulaC7H14O2[1][2][3][4]
Molar Mass130.18 g/mol [1][2]
Density0.918 g/mL at 20 °C[2]
Boiling Point200-205 °C[2][4]
IUPAC NameThis compound[1]

Solvent Effects on Key Reactions

The choice of solvent can significantly impact the outcome of chemical reactions by influencing reaction rates, equilibrium positions, and even reaction pathways. This is particularly true for reactions of carboxylic acids like this compound, where the polarity, proticity, and coordinating ability of the solvent play critical roles.

Esterification

Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a common method. The equilibrium nature of this reaction makes the choice of solvent crucial for driving the reaction towards the product.

Due to the steric hindrance at the α-carbon of this compound, the esterification reaction is expected to be sensitive to the reaction conditions, including the solvent.

Solvent TypeExample SolventsExpected Effect on EsterificationRationale
Non-polar, Aprotic Toluene, HeptaneFavorable These solvents are often used in Fischer esterification to facilitate the removal of water by azeotropic distillation, thereby shifting the equilibrium towards the ester product. They do not strongly solvate the reactants or products, allowing the reaction to proceed.
Polar, Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF)Moderately Favorable These solvents can dissolve the reactants well. Acetonitrile has been shown to promote esterification.[5][6] However, they cannot participate in hydrogen bonding to stabilize the transition state as effectively as protic solvents.
Polar, Protic Water, EthanolLess Favorable (as co-solvent) While the alcohol reactant is a protic solvent, using an excess of it can drive the equilibrium forward.[7] However, the presence of water as a co-solvent will inhibit the reaction by shifting the equilibrium back towards the carboxylic acid.[7]
Decarboxylation

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. While simple carboxylic acids are generally resistant to decarboxylation, the reaction can be facilitated by specific functional groups or reaction conditions. The stability of the intermediate carbanion or radical is a key factor, and the solvent can play a significant role in stabilizing these species.

The decarboxylation of this compound would likely proceed through a carbanion intermediate if a suitable base is used. The stability of this intermediate is crucial.

Solvent TypeExample SolventsExpected Effect on DecarboxylationRationale
Polar, Aprotic Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP)Favorable Polar aprotic solvents are effective at solvating cations, leaving the anionic base more reactive. They can also stabilize the forming carbanion intermediate to some extent. Studies have shown that polar aprotic solvents can facilitate decarboxylation.[8][9]
Non-polar, Aprotic Toluene, HexaneLess Favorable These solvents do not effectively solvate ionic intermediates, which would hinder the reaction.
Polar, Protic Water, MethanolUnfavorable Protic solvents would protonate the carbanion intermediate, preventing the desired reaction from proceeding.

Experimental Protocols

The following are general experimental protocols for the esterification and decarboxylation of carboxylic acids. These can be adapted for this compound.

Fischer Esterification

Objective: To synthesize an ester from a carboxylic acid and an alcohol using an acid catalyst.

Materials:

  • Carboxylic acid (e.g., this compound)

  • Alcohol (e.g., ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5%)

  • Brine

  • Organic solvent (e.g., diethyl ether)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine the carboxylic acid and a 3-5 fold molar excess of the alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling, add water to the mixture and transfer it to a separatory funnel.

  • Extract the ester with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting ester by distillation.

Decarboxylation

Objective: To induce the removal of the carboxyl group from a carboxylic acid.

Materials:

  • Carboxylic acid (e.g., a derivative of this compound designed to facilitate decarboxylation)

  • High-boiling point solvent (e.g., DMSO)

  • Base (optional, depending on the substrate)

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • Dissolve the carboxylic acid in a high-boiling point aprotic solvent like DMSO in a round-bottom flask.

  • If required, add a base to facilitate the reaction.

  • Heat the mixture to a temperature sufficient to induce decarboxylation (this can range from 100 to over 200 °C depending on the substrate).

  • Monitor the reaction by observing the evolution of CO2 gas.

  • After the reaction is complete, cool the mixture.

  • The product can be isolated by extraction and purified by distillation or chromatography.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting a solvent for the esterification and decarboxylation of this compound.

Esterification_Solvent_Selection start Start: Esterification of This compound goal Goal: Maximize Ester Yield start->goal water_removal Is water removal a priority? goal->water_removal azeotrope Use non-polar aprotic solvent (e.g., Toluene) for azeotropic distillation water_removal->azeotrope Yes no_azeotrope Consider solvent polarity water_removal->no_azeotrope No polar_aprotic Polar Aprotic (e.g., Acetonitrile) Good solvation no_azeotrope->polar_aprotic polar_protic Polar Protic (e.g., excess alcohol) Drives equilibrium but water is a byproduct no_azeotrope->polar_protic

Caption: Solvent selection workflow for esterification.

Decarboxylation_Solvent_Selection start Start: Decarboxylation of a This compound derivative intermediate Reaction proceeds via a carbanion intermediate start->intermediate stabilization Need to stabilize the carbanion intermediate->stabilization polar_aprotic Polar Aprotic Solvent (e.g., DMSO) Solvates cation, stabilizes intermediate stabilization->polar_aprotic non_polar Non-polar Solvent (e.g., Toluene) Poor solvation of ions, less effective stabilization->non_polar protic Protic Solvent (e.g., Water) Protonates carbanion, inhibits reaction stabilization->protic

Caption: Solvent selection workflow for decarboxylation.

References

A Comparative Guide to the Impurity Profile of 2,2-Dimethylpentanoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a cornerstone of reproducible research and the development of safe, effective pharmaceuticals. 2,2-Dimethylpentanoic acid, a branched-chain carboxylic acid, is a valuable building block in organic synthesis. However, impurities, even in trace amounts, can significantly impact reaction outcomes, biological activity, and drug safety.[1][2][3] This guide provides a framework for assessing the impurity profile of this compound from various commercial sources, offering a comparative analysis based on hypothetical data from three representative suppliers.

Potential Impurities in this compound

The impurity profile of a chemical is often a fingerprint of its synthetic route.[1] Common methods for synthesizing this compound, such as the Grignard reaction with carbon dioxide or hydrolysis of the corresponding nitrile, can introduce specific impurities.[4][5][6] Understanding these potential contaminants is the first step in a thorough quality assessment.

Common Classes of Impurities:

  • Structural Isomers: Compounds with the same molecular formula but different arrangements of atoms (e.g., 2,3-dimethylpentanoic acid, 3,3-dimethylpentanoic acid).

  • Homologs: Similar structures with different chain lengths (e.g., 2,2-dimethylbutanoic acid, 2,2-dimethylhexanoic acid).

  • Residual Starting Materials: Unreacted precursors from the synthesis.

  • Residual Solvents: Organic solvents used during the reaction or purification steps, such as diethyl ether or tetrahydrofuran (B95107) (THF).[5]

  • By-products: Unintended molecules formed from side reactions.[7]

  • Water Content: Residual moisture.

Comparative Analysis of Supplier Purity

To illustrate the importance of multi-faceted analysis, we present hypothetical impurity data for this compound obtained from three different suppliers: Supplier Alpha , Supplier Beta , and Supplier Gamma . All lots were subjected to the same rigorous analytical testing protocols as detailed in the following section.

Table 1: Quantitative Impurity Profile Comparison

ImpurityTypeSupplier Alpha (% Area / ppm)Supplier Beta (% Area / ppm)Supplier Gamma (% Area / ppm)
This compound API 99.85% 99.51% 99.65%
2,3-Dimethylpentanoic AcidIsomer0.05%0.18%0.08%
3,3-Dimethylpentanoic AcidIsomer< 0.01%0.11%0.03%
2,2-Dimethylhexanoic AcidHomolog0.03%0.05%0.10%
Tetrahydrofuran (THF)Solvent150 ppm450 ppm50 ppm
Unidentified Impurity 1By-product0.02%< 0.01%0.04%
Unidentified Impurity 2By-product< 0.01%0.05%< 0.01%
Water Content (Karl Fischer)Water0.05%0.10%0.05%

Analysis:

  • Supplier Alpha demonstrates the highest overall purity and the lowest levels of isomeric impurities.

  • Supplier Beta shows a significantly higher concentration of structural isomers and residual solvent compared to the others.

  • Supplier Gamma has a higher level of the homologous impurity (2,2-dimethylhexanoic acid) but the lowest residual solvent content.

This data highlights that a simple purity percentage on a certificate of analysis can be misleading. The nature and quantity of specific impurities are often more critical for an intended application than the headline purity figure.

Experimental Protocols

The following are detailed methodologies for the key analytical experiments used to generate the impurity profile data.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as isomers, homologs, and residual solvents.[8][9]

  • Instrumentation: Agilent 8890 GC with 5977B MS Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Split mode (50:1), 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Mass range scan from 35 to 350 amu.

  • Sample Preparation: Samples were accurately weighed and dissolved in dichloromethane (B109758) to a final concentration of 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile organic acids.[10][11][12]

  • Instrumentation: Shimadzu Prominence HPLC system with UV Detector.

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.[12]

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 water/acetonitrile mixture to a final concentration of 0.5 mg/mL.

Karl Fischer Titration

This is the gold standard for accurately determining water content in a sample.

  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer.

  • Reagent: Hydranal™-Coulomat AG.

  • Procedure: A known mass of the this compound sample was injected directly into the titration cell. The measurement was performed in triplicate, and the average water content was reported.

Visualization of Workflow and Impurity Impact

Visual diagrams help clarify complex processes and relationships. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 Phase 1: Sample Handling cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Reporting SampleReceipt Sample Receipt from Suppliers Documentation Log Samples & Review CoA SampleReceipt->Documentation Prep Prepare Analytical Samples Documentation->Prep GCMS GC-MS Analysis (Volatiles, Isomers) Prep->GCMS HPLC HPLC-UV Analysis (Non-volatiles) Prep->HPLC KF Karl Fischer Titration (Water Content) Prep->KF Analysis Integrate & Quantify Data GCMS->Analysis HPLC->Analysis KF->Analysis Comparison Compare Profiles to Specs Analysis->Comparison Report Generate Final Impurity Report Comparison->Report

Caption: Experimental workflow for impurity profile assessment.

G cluster_impurities Impurity Types cluster_impacts Potential Negative Impacts Isomers Structural Isomers Efficacy Altered Biological Efficacy Isomers->Efficacy Reproducibility Poor Reproducibility Isomers->Reproducibility Solvents Residual Solvents Toxicity Toxicity & Safety Concerns Solvents->Toxicity Byproducts Reactive By-products SideReactions Unpredictable Side Reactions Byproducts->SideReactions SideReactions->Efficacy SideReactions->Toxicity

References

Safety Operating Guide

Safe Disposal of 2,2-Dimethylpentanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 2,2-Dimethylpentanoic acid, a corrosive compound requiring careful handling to ensure personnel safety and environmental compliance. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[3]
Acute Toxicity, Oral4H302: Harmful if swallowed[3]

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles and/or a face shield.[4]

  • Body Protection: A lab coat or chemical-resistant apron.[4]

All handling of this chemical should be conducted in a well-ventilated area or under a certified chemical fume hood.[5]

Disposal Procedures: A Step-by-Step Approach

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] This ensures that the chemical is managed in an environmentally safe and compliant manner, likely through high-temperature incineration.

Disposal Workflow:

DisposalWorkflow start Start: 2,2-Dimethylpentanoic Acid Waste Generated ppe Ensure proper PPE is worn: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe storage Store waste in a tightly sealed, properly labeled, and compatible container. ppe->storage segregation Segregate from incompatible materials (e.g., bases, oxidizing agents). storage->segregation disposal_company Arrange for pickup by a licensed hazardous waste disposal company. segregation->disposal_company end End: Waste properly disposed disposal_company->end

Caption: Workflow for the proper disposal of this compound.

On-site Treatment (Neutralization): Use with Extreme Caution

While corrosive wastes with no other hazardous characteristics may sometimes be neutralized for drain disposal, this practice is highly regulated and may not be permissible for this compound in all jurisdictions.[4][7] The oral toxicity of this compound may preclude drain disposal even after neutralization. Consult your institution's Environmental Health & Safety (EHS) department before attempting any on-site treatment.

General Experimental Protocol for Acid Neutralization:

This protocol is for informational purposes only and its applicability to this compound must be verified by your EHS department.

  • Preparation: Work in a chemical fume hood and wear appropriate PPE, including a face shield in addition to safety goggles.[4] Prepare a cooling bath (e.g., an ice-water bath) for the neutralization container.[4]

  • Dilution: Place a large volume of cold water in a beaker.

  • Addition of Base: Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the water with stirring until a saturated solution is formed.

  • Neutralization: While stirring, slowly add the this compound waste to the basic solution.[4] Monitor the temperature and rate of addition to prevent excessive heat generation or splashing.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH is stable within a neutral range (typically between 5.5 and 9.5).[4][7]

  • Disposal of Neutralized Solution: If and only if approved by EHS, the neutralized solution may be poured down the drain, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution).[4]

Spill Management

In the event of a small spill, use an inert absorbent material, such as sand or vermiculite, to contain the substance.[5] Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[5] Avoid generating dust. For large spills, evacuate the area and contact your institution's emergency response team.

Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area.[7] The containers should be kept tightly closed and stored in a cool, dry, and well-ventilated location, away from incompatible materials such as strong bases and oxidizing agents.[5]

  • Empty Containers: Empty containers that once held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.